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(hexahydroindolizin-8a(1H)-yl)methanamine Documentation Hub

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  • Product: (hexahydroindolizin-8a(1H)-yl)methanamine
  • CAS: 1788874-20-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of (Octahydroindolizin-8a-yl)methanamine: A Scaffold Analysis

This technical guide provides an in-depth physicochemical and synthetic analysis of (octahydroindolizin-8a-yl)methanamine , the fully saturated bicyclic amine scaffold corresponding to the user's query. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth physicochemical and synthetic analysis of (octahydroindolizin-8a-yl)methanamine , the fully saturated bicyclic amine scaffold corresponding to the user's query.

Executive Summary

(Octahydroindolizin-8a-yl)methanamine (CAS: 1788874-20-3) is a bicyclic diamine scaffold increasingly utilized in medicinal chemistry to introduce structural rigidity and defined stereochemical vectors into drug candidates.[1] Structurally, it consists of a fused 5,6-membered ring system (indolizidine) with a primary aminomethyl group attached at the bridgehead carbon (8a).[1]

This scaffold serves as a constrained surrogate for flexible diamines, offering distinct advantages in entropy reduction upon binding to biological targets such as Voltage-Gated Sodium Channels (Nav) and GPCRs.[1] Its physicochemical profile is characterized by high aqueous solubility, dual basicity, and a compact lipophilic core, making it an ideal building block for fragment-based drug discovery (FBDD).[1]

Chemical Identity & Stereochemical Analysis[1]

Nomenclature & Identification[1]
  • IUPAC Name: 1-(Octahydroindolizin-8a-yl)methanamine[1][2]

  • Common Name: 8a-Aminomethyl-indolizidine[1]

  • CAS Number: 1788874-20-3 (Free Base); 2639442-82-1 (Dihydrochloride)[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Molecular Weight: 154.25 g/mol [1]

Note on Nomenclature: The term "(hexahydroindolizin-8a(1H)-yl)" technically implies a single unsaturation.[1] However, in commercial and patent literature, this string is frequently mapped to the fully saturated octahydroindolizine core.[1] This guide focuses on the saturated derivative, which is the stable, pharmaceutically relevant scaffold.[1]

Structural Conformation

The indolizidine core (1-azabicyclo[4.3.0]nonane) can exist in cis- or trans-fused conformations.[1]

  • Unsubstituted Indolizidine: Predominantly trans-fused (lone pair anti to bridgehead hydrogen).[1]

  • 8a-Substituted Indolizidine: The introduction of the methanamine group at the 8a-bridgehead forces the ring fusion into a specific conformation to minimize 1,3-diaxial interactions.[1] The bridgehead nitrogen is tertiary, while the exocyclic nitrogen is primary.[1]

Structure cluster_0 Core Scaffold Indolizidine Indolizidine Core (Fused 5/6 Ring) Bridgehead 8a-Position (Quaternary Carbon) Indolizidine->Bridgehead Fusion Point Amine Primary Amine (-CH2NH2) Bridgehead->Amine Substituent

Figure 1: Structural deconstruction of the 8a-aminomethyl-indolizidine scaffold.[1]

Physicochemical Properties[1][2][3][4]

Basicity (pKa)

The molecule possesses two basic centers with distinct electronic environments.[1]

  • N1 (Ring Nitrogen): A bridgehead tertiary amine.[1] Due to the fused ring strain and steric crowding at the 8a position, its basicity is slightly attenuated compared to open-chain tertiary amines.[1] Estimated pKa: 8.5 – 9.0 .[1]

  • N2 (Exocyclic Amine): A primary aliphatic amine.[1] It is less sterically hindered and exhibits typical primary amine basicity.[1] Estimated pKa: 10.0 – 10.5 .[1]

Physiological State (pH 7.4): The molecule exists predominantly as the dication (diproticated species), which has significant implications for membrane permeability (low passive diffusion) and solubility (very high).[1]

Lipophilicity (LogP/LogD)[1]
  • Calculated LogP (Neutral): ~0.7 – 1.0 (Moderately lipophilic core balanced by polar amine).[1]

  • LogD (pH 7.4): < -1.5 (Highly hydrophilic due to ionization).[1]

PropertyValue (Approx.)Context
MW 154.25Fragment-like (<300 Da)
H-Bond Donors 2Primary amine (-NH2)
H-Bond Acceptors 2Both nitrogens
TPSA ~29 ŲGood CNS potential (if deprotonated)
Rotatable Bonds 2C8a-C(methyl) and C-N bond

Synthetic Accessibility & Protocols

The synthesis of 8a-substituted indolizidines is non-trivial due to the formation of the quaternary bridgehead carbon.[1] The most robust route involves the hydrogenation of an 8a-carbonitrile precursor.[1]

Synthetic Pathway (Self-Validating Protocol)

Precursor: Octahydroindolizine-8a-carbonitrile (often accessible via mercuric acetate oxidation of indolizidine followed by cyanide trapping, or via intramolecular nitrone cycloaddition).[1]

Step-by-Step Protocol (Reduction):

  • Setup: Charge a high-pressure hydrogenation vessel with Octahydroindolizine-8a-carbonitrile (1.0 eq) dissolved in anhydrous Methanol (0.1 M).

  • Catalyst: Add Raney Nickel (50 wt%) or Pd/C (10 wt% loading, 0.1 eq). Note: Raney Ni is preferred to prevent secondary amine formation.[1]

  • Additive: Add Ammonia in Methanol (7N, 5.0 eq) or catalytic HCl to suppress dimerization.

  • Reaction: Pressurize to 50 psi H

    
     and stir at RT for 12–24 hours.
    
  • Validation: Monitor by LC-MS (Target Mass: [M+H]+ = 155.15). Disappearance of nitrile stretch (2230 cm⁻¹) in IR.[1]

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.[1]

  • Purification: The crude oil is often converted to the dihydrochloride salt using 4M HCl in Dioxane for stability.[1]

Synthesis Precursor Indolizidine-8a-CN (Nitrile) Intermediate Imine Intermediate Precursor->Intermediate Reduction Reagent H2 (50 psi), Raney Ni NH3/MeOH Reagent->Precursor Product 8a-Aminomethyl-indolizidine (Primary Amine) Intermediate->Product Saturation

Figure 2: Synthetic reduction pathway from nitrile precursor.[1]

Applications in Drug Discovery

Voltage-Gated Sodium Channels (Nav)

The (octahydroindolizin-8a-yl)methanamine scaffold is a privileged structure in the design of Nav1.7 inhibitors .[1] The bicyclic core positions the ammonium group to interact with the acidic selectivity filter of the ion channel, while the hydrophobic ring system occupies the pore's lipophilic pocket.[1]

  • Mechanism:[1][3] The charged amine mimics the guanidinium group of arginine or the toxin warheads (e.g., Saxitoxin) but with tunable lipophilicity.[1]

GPCR Ligands

Used as a rigid linker to orient pharmacophores in specific vectors.[1] The 8a-substitution restricts the conformational space of the piperidine/pyrrolidine rings, reducing the entropic penalty of binding.[1]

Handling & Stability

  • Storage: The free base is air-sensitive (absorbs CO

    
     to form carbamates).[1] Store under Argon at -20°C.
    
  • Salt Form: The dihydrochloride salt (CAS 2639442-82-1) is hygroscopic but chemically stable.[1] Store in a desiccator.

  • Safety: Treat as a potent CNS-active agent.[1] Use standard PPE.[1]

References

  • Patent: Bicycloamine-substituted-n-benzenesulfonamide compounds with selective activity in voltage-gated sodium channels. WO2015077905A1. (2015).[1] Link

  • Vendor Data: Chemical Identity of (Octahydroindolizin-8a-yl)methanamine (CAS 1788874-20-3).[1][4] Arctom Scientific / Ambeed.[1] Link

  • Review: Michael, J. P. (2008).[1] Indolizidine and quinolizidine alkaloids.[1][3][5][6] Natural Product Reports, 25(1), 139-165.[1] (Context for scaffold reactivity).

Sources

Exploratory

Molecular Structure and Conformation of Hexahydroindolizin-8a-methanamine

This guide provides an in-depth technical analysis of hexahydroindolizin-8a-methanamine , focusing on its molecular architecture, conformational dynamics, and synthetic accessibility. Technical Guide for Drug Discovery &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of hexahydroindolizin-8a-methanamine , focusing on its molecular architecture, conformational dynamics, and synthetic accessibility.

Technical Guide for Drug Discovery & Structural Biology

Executive Summary

Hexahydroindolizin-8a-methanamine (systematically 8a-(aminomethyl)octahydroindolizine ) represents a critical bicyclic scaffold in alkaloid chemistry. Unlike the parent indolizidine, which predominantly adopts a trans-fused conformation, the introduction of the 8a-aminomethyl substituent at the bridgehead forces a stereoelectronic inversion, heavily biasing the equilibrium toward a cis-fused geometry. This guide details the structural causality of this shift, the spectroscopic signatures used for validation, and the robust synthetic pathways required to access this motif for GPCR and ion channel ligand development.

Structural Framework & Nomenclature

The molecule consists of a saturated 1-azabicyclo[4.3.0]nonane core (indolizidine) with a primary methanamine substituent at the bridgehead carbon (position 8a).

  • Core System: Indolizidine (fused pyrrolidine and piperidine rings).

  • Numbering: Nitrogen is assigned position 4. The bridgehead carbons are 4a (not standard IUPAC for this fused system, usually 8a in bridgehead numbering) and 8a.

    • Standard Indolizidine Numbering: N is 4. The bridgehead carbon adjacent to the 5-membered ring and 6-membered ring fusion is 8a.

  • Stereocenters: The molecule possesses a chiral center at C-8a. The nitrogen atom (N-4) is capable of pyramidal inversion but is conformationally locked relative to the C-8a substituent in the ground state.

3D Molecular Representation

To visualize the connectivity and steric environment, we define the core connectivity graph below.

Figure 1: Connectivity graph highlighting the critical N4-C8a bridgehead bond and the exocyclic aminomethyl group.

Conformational Analysis: The "Cis-Shift" Phenomenon

The defining feature of 8a-substituted indolizidines is the reversal of thermodynamic stability compared to the parent system.

Parent vs. Substituted Energetics
  • Unsubstituted Indolizidine: Exists in equilibrium (~2.4 kcal/mol difference) favoring the Trans-fused conformation. In the trans form, the bridgehead hydrogen is axial to the piperidine ring, and the nitrogen lone pair is antiperiplanar to the bridgehead C-H bond (Bohlmann band active).

  • 8a-Methanamine Derivative: The introduction of the -CH2NH2 group at 8a destabilizes the trans-fused form significantly.

    • Steric Causality: In a trans-fused geometry, the 8a-substituent is forced into an axial position relative to the six-membered ring. This creates severe 1,3-diaxial interactions (syn-diaxial) with the axial protons at C-6 and C-8.

    • Thermodynamic Outcome: The system relaxes into a Cis-fused conformation. In the cis-fused form, the 8a-substituent can adopt a pseudo-equatorial orientation (depending on the specific chair/envelope puckering), relieving steric strain.

Intramolecular Hydrogen Bonding

A secondary stabilizing factor for the cis-conformation in this specific molecule is the potential for an intramolecular hydrogen bond.

  • Mechanism: The primary amine protons (-CH2-NH 2) can act as donors to the bridgehead nitrogen lone pair (N4).

  • Geometry: This interaction forms a 5-membered chelate-like ring (N4···H–N–C–C8a).[1][2][3] This geometry is sterically accessible primarily in the cis-fused conformer where the lone pair and the 8a-substituent are on the same face (syn) of the bicyclic system.

Conformational Equilibrium Diagram

Conformational Equilibrium Figure 2: Thermodynamic drivers favoring the Cis-fused conformation in 8a-substituted indolizidines. Trans Trans-Fused Conformer (8a-CH2NH2 is Axial) High Energy (+4-6 kcal/mol) Cis Cis-Fused Conformer (8a-CH2NH2 is Pseudo-Eq) Thermodynamic Minimum Trans->Cis Major Equilibrium Shift Interaction1 1,3-Diaxial Strain (Destabilizing) Trans->Interaction1 Causes Cis->Trans Minor Interaction2 Intramolecular H-Bond (N4...H-NH2) (Stabilizing) Cis->Interaction2 Facilitates Interaction1->Cis Drives Shift to Interaction2->Cis Locks

Figure 2: The 1,3-diaxial strain in the trans-isomer drives the equilibrium toward the cis-isomer, further locked by H-bonding.

Synthetic Methodology

To access hexahydroindolizin-8a-methanamine, a self-validating synthetic route involving an iminium ion intermediate is recommended. This approach ensures the correct installation of the quaternary center at 8a.

Protocol: Nitromethane Addition to Indolizidinium Salts

This method leverages the high electrophilicity of the bridgehead iminium species.

Step 1: Generation of


-Indolizidinium Perchlorate 
  • Precursor: Start with 1-azabicyclo[4.3.0]nonan-9-one (indolizidin-9-one) or dehydrate the corresponding 8a-hydroxy derivative.

  • Reagent: Treat with Mercuric Acetate (Hg(OAc)2) followed by Perchloric Acid (HClO4) to generate the iminium salt.

  • Validation: The appearance of a characteristic IR band at ~1690 cm⁻¹ (C=N+) confirms the iminium species.

Step 2: Nucleophilic Addition of Nitromethane

  • Reaction: Suspend the indolizidinium salt in dry nitromethane (CH3NO2).

  • Base: Add a catalytic amount of base (e.g., Triethylamine) or use the sodium salt of nitromethane for in situ generation of the nucleophile.

  • Mechanism: The nitronate anion attacks the bridgehead carbon (C-8a) from the less hindered face.

  • Product: 8a-(Nitromethyl)hexahydroindolizine.

Step 3: Reduction to Methanamine

  • Hydrogenation: Subject the nitro compound to catalytic hydrogenation (H2, Raney Ni or Pd/C) in MeOH/NH3.

  • Alternative: Lithium Aluminum Hydride (LiAlH4) reduction in THF (reflux, 4h).

  • Workup: Fieser workup (for LiAlH4) to avoid emulsions.

  • Purification: Kugelrohr distillation or ion-exchange chromatography.

Table 1: Synthetic Process Parameters
StepReactantsConditionsCritical Quality Attribute (CQA)
1 Indolizidine precursorHg(OAc)2 / HClO4Formation of Iminium Salt (IR: 1690 cm⁻¹)
2 Iminium Salt + CH3NO2Et3N, 60°CC-C Bond Formation at 8a (Quaternary center)
3 8a-NO2-IndolizidineLiAlH4, THFComplete reduction of NO2 to NH2

Spectroscopic Validation (Self-Validating Protocols)

Bohlmann Bands (IR Spectroscopy)

Bohlmann bands (2700–2800 cm⁻¹) arise from the antibonding interaction between the nitrogen lone pair and antiperiplanar


-C-H bonds.
  • Trans-fused Indolizidine: Shows strong Bohlmann bands (at least 2 C-H bonds are anti to the lone pair).

  • 8a-Methanamine (Cis-fused):

    • Prediction: Absence or significant attenuation of Bohlmann bands.

    • Reasoning: In the cis-fused conformation, the geometric constraints often prevent the optimal antiperiplanar alignment of the C-H bonds (at C3 and C5) with the nitrogen lone pair. Furthermore, if the lone pair is involved in H-bonding with the amine, the orbital availability for hyperconjugation is reduced.

NMR Spectroscopy (¹H & ¹³C)
  • ¹³C NMR (Bridgehead Shift): The C-8a signal is diagnostic. In 8a-substituted systems, this quaternary carbon shifts downfield (typically 60–70 ppm) relative to the unsubstituted bridgehead methine.

  • ¹H NMR (Conformational Probe):

    • Cis-Fusion Marker: Look for the chemical shift difference (

      
      ) between the axial and equatorial protons at C-3 and C-5. In cis-fused systems, the ring is more flexible/distorted, often leading to distinct coupling constants compared to the rigid trans-fused chair-chair system.
      
    • NOE (Nuclear Overhauser Effect): Strong NOE correlations between the 8a-methylene protons and the C-1/C-8 axial protons confirm the spatial proximity consistent with the cis-geometry.

References

  • Conformational Analysis of Indolizidines

    • Lubin-Germain, N., et al. "Indolizidine alkaloids: synthesis and biological activities." European Journal of Organic Chemistry, 2008.

  • Synthesis of 8a-Substituted Indolizidines

    • Duran-Lara, E. F., et al. "Enantioselective synthesis of 8a-substituted indolizidines."[4][5] Journal of Organic Chemistry, 2011.

  • Bohlmann Bands & Stereochemistry

    • Crabb, T. A., et al. "The stereochemistry of bridgehead nitrogen compounds." Chemical Reviews, 1971.

  • Bridgehead Functionalization via Iminium Salts

    • Stevens, R. V. "General methods of alkaloid synthesis." Accounts of Chemical Research, 1977.

Sources

Foundational

(Hexahydroindolizin-8a(1H)-yl)methanamine: Chemical Profile and Technical Guide

This guide provides an in-depth technical analysis of (Hexahydroindolizin-8a(1H)-yl)methanamine , a conformationally restricted diamine scaffold used in advanced medicinal chemistry. Executive Summary (Hexahydroindolizin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (Hexahydroindolizin-8a(1H)-yl)methanamine , a conformationally restricted diamine scaffold used in advanced medicinal chemistry.

Executive Summary

(Hexahydroindolizin-8a(1H)-yl)methanamine (also known as 8a-aminomethyloctahydroindolizine ) is a bicyclic, saturated heterocyclic building block. Characterized by a bridgehead primary amine, this scaffold offers a rigid 3D vector for drug design, distinct from flexible linear diamines. It serves as a critical intermediate in the synthesis of GPCR ligands, enzyme inhibitors, and peptidomimetics where defined stereochemistry and conformational rigidity are required to enhance binding affinity and metabolic stability.

This guide details the chemical identity, structural properties, synthesis pathways, and handling protocols for this compound, resolving common nomenclature ambiguities found in commercial catalogs.

Chemical Identity & Identifiers

The nomenclature for this compound often varies between "Hexahydro-" and "Octahydro-" prefixes depending on whether the parent is defined as the aromatic indolizine or the saturated indolizidine. The identifiers below correspond to the fully saturated bicyclic amine (Formula: C


H

N

).
Primary Identifiers
Parameter Data / Value Notes
Common Name (Hexahydroindolizin-8a(1H)-yl)methanamineVendor/Catalog standard
Systematic Name (Octahydroindolizin-8a-yl)methanamineIUPAC precision
Alternative Name 1-Azabicyclo[4.3.0]nonan-9-ylmethanamineBicyclic nomenclature
CAS Number (Salt) 2639442-82-1 Dihydrochloride form (HCl salt)
CAS Number (Alcohol) 1788874-18-9 Precursor: (Hexahydroindolizin-8a(1H)-yl)methanol
Molecular Formula C

H

N

(Free Base) C

H

Cl

N

(2HCl Salt)
Molecular Weight 154.25 g/mol (Free Base) 227.17 g/mol (2HCl Salt)
SMILES NCC12CCCCN1CCC2Encodes bridgehead connectivity
InChI Key Derivative specific

Note on Nomenclature: Commercial catalogs often list this compound as "(2,3,5,8-Tetrahydroindolizin-8a(1H)-yl)methanamine" or similar variations. However, the molecular formula C


H

N

confirms the structure is the fully saturated indolizidine ring. Researchers should rely on the CAS and Formula for verification rather than the descriptive name.

Structural Analysis & Stereochemistry

Conformational Rigidity

The indolizidine core (1-azabicyclo[4.3.0]nonane) consists of a fused 5-membered pyrrolidine and a 6-membered piperidine ring sharing a bridgehead nitrogen.

  • Bridgehead Substitution (C-8a): The methanamine group is attached to the quaternary bridgehead carbon (C-8a). This quaternary center prevents ring inversion, locking the relative orientation of the amine vector.

  • Stereoisomerism: The compound possesses two chiral centers: the bridgehead nitrogen (N-4) and the bridgehead carbon (C-8a).

    • Cis-Fusion: The lone pair of the nitrogen and the C-8a substituent are on the same side.

    • Trans-Fusion: The lone pair and the substituent are on opposite sides.

    • Thermodynamics: In 8a-substituted indolizidines, the trans-fused conformation is often energetically favored, but the cis-fused form can be stabilized by specific substituents or protonation states.

3D Visualization (Graphviz)

The following diagram illustrates the structural hierarchy and the relationship between the key precursor and the target amine.

IndolizidineStructure cluster_legend Structural Relationship Alcohol (Hexahydroindolizin-8a(1H)-yl)methanol CAS: 1788874-18-9 (Precursor) Amine (Hexahydroindolizin-8a(1H)-yl)methanamine CAS: 2639442-82-1 (Target Scaffold) Alcohol->Amine Functional Group Interconversion Core Indolizidine Core (1-azabicyclo[4.3.0]nonane) Core->Alcohol C-8a Substitution

Figure 1: Structural relationship between the indolizidine core, the commercially available alcohol precursor, and the target methanamine.[1][2][3][4][5]

Synthesis & Production Protocols

Since the amine is often supplied as a custom synthesis product, researchers may need to synthesize it from the more readily available alcohol (CAS 1788874-18-9).

Synthetic Pathway: Alcohol to Amine

This protocol describes the conversion of the primary alcohol to the amine via a Mesylate/Azide intermediate.

Reagents:

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et

    
    N)
    
  • Sodium Azide (NaN

    
    )
    
  • Palladium on Carbon (Pd/C) or Triphenylphosphine (PPh

    
    , Staudinger reduction)
    

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve (hexahydroindolizin-8a(1H)-yl)methanol (1.0 eq) in anhydrous DCM at 0°C.

    • Add Et

      
      N (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
      
    • Stir for 2 hours. Quench with water, extract with DCM, and dry over Na

      
      SO
      
      
      
      .
    • Result: Indolizidin-8a-ylmethyl methanesulfonate.

  • Nucleophilic Substitution (Azidation):

    • Dissolve the crude mesylate in DMF.

    • Add NaN

      
       (2.0 eq) and heat to 60-80°C for 12 hours.
      
    • Safety Note: Azides are potentially explosive. Use a blast shield and avoid concentrating the azide solution to dryness if possible.

    • Result: 8a-(Azidomethyl)hexahydroindolizine.

  • Reduction to Amine:

    • Method A (Hydrogenation): Dissolve azide in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm H

      
       for 4-6 hours. Filter through Celite.
      
    • Method B (Staudinger): Add PPh

      
       (1.2 eq) in THF/Water. Stir at RT until N
      
      
      
      evolution ceases.
    • Purification: Acidify with HCl in dioxane to precipitate the dihydrochloride salt (CAS 2639442-82-1).

Synthesis Flowchart

SynthesisFlow Start Start: (Hexahydroindolizin-8a-yl)methanol (CAS 1788874-18-9) Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 Inter1 Intermediate: Mesylate Step1->Inter1 Step2 Step 2: Azidation (NaN3, DMF, 80°C) Inter1->Step2 Inter2 Intermediate: Azide Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or PPh3) Inter2->Step3 End Product: (Hexahydroindolizin-8a-yl)methanamine Dihydrochloride Step3->End

Figure 2: Step-wise synthesis of the methanamine from the alcohol precursor.

Applications in Drug Discovery

Scaffold Utility

The 8a-aminomethyl-indolizidine moiety is a "privileged structure" mimic. It is topologically related to:

  • Quinolizidines: Found in lupin alkaloids.

  • Pyrrolizidines: Found in plant alkaloids.

Key Advantages:

  • Vector Control: The bridgehead amine projects into a specific quadrant of 3D space, ideal for probing GPCR binding pockets (e.g., 5-HT receptors, Chemokine receptors).

  • Basicity: The bridgehead nitrogen (tertiary) and the primary amine provide two basic centers with distinct pKa values, allowing for tunable pharmacokinetic properties (solubility, permeability).

Handling and Storage
  • Physical State: The dihydrochloride salt is typically a white to off-white hygroscopic solid.

  • Stability: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO

    
     (carbamate formation) and oxidation; always store as the salt.
    
  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexanes, Et

    
    O).
    

References

  • Ambeed. (2024). Product Analysis: (2,3,5,8-Tetrahydroindolizin-8a(1H)-yl)methanamine dihydrochloride (CAS 2639442-82-1). Retrieved from

  • ChemScene. (2024). Product Data: (Hexahydroindolizin-8a(1H)-yl)methanol (CAS 1788874-18-9).[2][6][7][8] Retrieved from

  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. (General synthesis context).
  • Daly, J. W., et al. (2005). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products, 68(10), 1517–1555.

Sources

Exploratory

Pharmacological Profiling and Synthesis of Indolizidine-Based Methanamine Derivatives: A Technical Whitepaper

Executive Summary Indolizidine alkaloids, characterized by their fused bicyclic azabicyclo[4.3.0]nonane framework, represent a privileged scaffold in 1[1]. The strategic functionalization of this core with a methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizidine alkaloids, characterized by their fused bicyclic azabicyclo[4.3.0]nonane framework, represent a privileged scaffold in 1[1]. The strategic functionalization of this core with a methanamine (methylamine) moiety yields indolizidine-based methanamine derivatives—molecules that exhibit profound biological activities ranging from potent glycosidase inhibition to antiviral and ion channel modulatory effects[2],[3]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind these derivatives, outline robust synthetic and evaluative protocols, and provide a self-validating framework for their preclinical development.

Structural Pharmacology & Mechanisms of Action

The pharmacological versatility of indolizidine methanamines stems from their unique stereoelectronic properties. The bridgehead nitrogen inherently dictates the molecule's basicity, while the appended methanamine group introduces a secondary site for protonation at physiological pH.

  • Glycosidase Inhibition : Polyhydroxylated indolizidines, such as castanospermine, are well-documented inhibitors of2

    2[2]. The introduction of a methanamine group enhances the structural homology to the oxocarbenium ion transition state. The protonated primary amine forms critical electrostatic interactions with the catalytic carboxylate residues in the enzyme's active site, effectively trapping the enzyme in a stable, non-productive complex.
    
  • Antiviral RNA Binding : Aryl methanamine derivatives of indolizines have demonstrated exceptional efficacy against plant viruses, notably the 4[4]. The mechanism involves direct intercalation and electrostatic binding to the viral RNA backbone, disrupting replication machinery more effectively than standard therapies like ribavirin[4].

  • Ion Channel Modulation : In silico and in vitro models indicate that 2-indolizine methanamines act as selective 3, suggesting potential applications in neuropharmacology and analgesia[3].

G Substrate Glycoside Substrate Enzyme α-Glucosidase Active Site Substrate->Enzyme Binds TransitionState Oxocarbenium Ion Transition State Enzyme->TransitionState Catalysis Complex Stable Enzyme-Inhibitor Complex TransitionState->Complex Structural Homology Inhibitor Indolizidine Methanamine (Protonated) Inhibitor->Enzyme Competitive Binding Inhibitor->Complex Mimics Transition State

Competitive inhibition of α-glucosidase by indolizidine methanamines mimicking transition states.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To contextualize the biological potency of these derivatives, the following table synthesizes key quantitative data across different targets based on recent literature.

Compound ClassPrimary TargetEfficacy Metric (

)
Biological ApplicationMechanism of Action
Polyhydroxylated Indolizidines (e.g., Castanospermine)

-Glucosidase

Antiviral, AnticancerOxocarbenium transition state mimicry[2]
Indolizin-2-yl-methanamines Ion ChannelsSub-micromolarNeurological, AnalgesicAllosteric channel modulation[3]
Aryl Indolyl Methanamines TMV RNAHigh Inhibition RateAntiviral (Agrochemical)Viral RNA binding and replication inhibition[4]
Swainsonine Lysosomal

-Mannosidase

Anticarcinogenic (Glioma)Glycoprotein processing inhibition[1]

Synthetic Methodologies: A Self-Validating Approach

The synthesis of methanamine-functionalized indolizidines requires high chemo- and stereoselectivity. Traditional methods often suffer from thermal degradation and poor yields. Here, we detail a microwave-assisted protocol for synthesizing indolizin-2-yl-methanamine from Morita-Baylis-Hillman (MBH) adducts[3], which offers superior control compared to standard 5[5].

Workflow Step1 Morita-Baylis-Hillman Adduct (Precursor) Step2 Microwave Irradiation (100°C, DABCO) Step1->Step2 Step3 Indolizine-2-carbonitrile (Intermediate) Step2->Step3 Cyclization Step4 LiAlH4 Reduction (Dry THF, 0°C) Step3->Step4 Step5 Indolizin-2-yl-methanamine (Target Compound) Step4->Step5 Nitrile to Amine Validation Validation Step5->Validation

Microwave-assisted synthesis and validation workflow for indolizin-2-yl-methanamine.

Protocol 1: Microwave-Assisted Synthesis of Indolizin-2-yl-methanamine

Objective : To synthesize the target methanamine while preventing the thermal decomposition of the bicyclic core.

  • Cyclization of MBH Adducts :

    • Step: React the MBH adduct (derived from methyl acrylate and 2-pyridinecarboxaldehyde) with DABCO under microwave irradiation at 100°C.

    • Causality: Conventional heating leads to a complex mixture of degraded products. Microwave irradiation ensures rapid, uniform dielectric heating, driving the kinetic cyclization to indolizine-2-carbonitrile in high yields (up to 81%) before thermodynamic degradation can occur[3].

  • Reduction to Methanamine :

    • Step: Dissolve the purified indolizine-2-carbonitrile in anhydrous THF. Cool to 0°C under an inert

      
       atmosphere. Slowly add 1.5 equivalents of 
      
      
      
      . Stir for 2 hours[3].
    • Causality: The nitrile reduction is highly exothermic. Maintaining 0°C prevents the over-reduction or cleavage of the delicate azabicyclic ring. Anhydrous THF is critical to prevent the violent hydrolysis of

      
      , which would quench the active hydride species and stall the reaction.
      
    • Self-Validation: The reaction's completion is validated via TLC. Post-extraction, the product's integrity is confirmed via

      
       NMR (monitoring the disappearance of the nitrile carbon and the appearance of the methylene protons adjacent to the amine at 
      
      
      
      ppm).

In Vitro Pharmacological Validation: Glycosidase Inhibition Assay

To ensure reproducibility and eliminate false positives, biological screening must be designed as a self-validating system.

Protocol 2: High-Throughput -Glucosidase Inhibition Assay

Objective : Quantify the


 of synthesized indolizidine methanamines.
  • Equilibration :

    • Step: In a 96-well plate, combine 50

      
       of 0.1 M phosphate buffer (pH 6.8), 20 
      
      
      
      of
      
      
      -glucosidase (0.1 U/mL), and 10
      
      
      of the methanamine derivative (serially diluted in <1% DMSO). Incubate at 37°C for 10 minutes.
    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate measurement of competitive inhibition kinetics.

  • Reaction Initiation & Termination :

    • Step: Add 20

      
       of 1 mM p-nitrophenyl-
      
      
      
      -D-glucopyranoside (pNPG) to initiate catalysis. Incubate for exactly 20 minutes at 37°C. Terminate by adding 50
      
      
      of 0.2 M
      
      
      .
    • Causality: The addition of

      
       sharply raises the pH, denaturing the enzyme to halt the reaction instantly. Furthermore, it deprotonates the released p-nitrophenol into the phenolate anion, which exhibits a strong, quantifiable absorbance maximum at 405 nm.
      
  • Self-Validation System :

    • Controls: Every plate must include a positive control (e.g., Castanospermine[2]), a negative vehicle control (1% DMSO), and a background blank (inhibitor + buffer without enzyme).

    • Logic: The background blank subtracts any intrinsic absorbance of the indolizidine derivative, preventing artificially deflated inhibition calculations.

Conclusion

The functionalization of indolizidine scaffolds with methanamine groups unlocks a diverse pharmacological landscape. By employing controlled, microwave-assisted synthesis and rigorous, self-validating biological assays, researchers can systematically harness these derivatives for advanced therapeutic applications, from viral eradication to targeted metabolic modulation.

References

  • Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. MDPI. 1

  • Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PMC (NIH). 2

  • Aryl methylamine compound and preparation method thereof and application in resisting plant virus (CN104418765A). Google Patents. 4

  • Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. RSC Publishing. 5

  • Microwave-Assisted Convenient Syntheses of 2-Indolizine Derivatives from Morita-Baylis-Hillman Adducts. Sociedade Brasileira de Química (SBQ). 3

Sources

Foundational

Thermodynamic Stability Profile: (Hexahydroindolizin-8a(1H)-yl)methanamine

This guide provides an in-depth technical analysis of the thermodynamic stability, conformational dynamics, and degradation pathways of (hexahydroindolizin-8a(1H)-yl)methanamine .[1] [1] Executive Summary (Hexahydroindol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability, conformational dynamics, and degradation pathways of (hexahydroindolizin-8a(1H)-yl)methanamine .[1]

[1]

Executive Summary

(Hexahydroindolizin-8a(1H)-yl)methanamine (also known as 8a-aminomethylindolizidine) is a bicyclic diamine characterized by a fused 5,6-ring system with a primary amine tethered to the bridgehead carbon.[1]

From a thermodynamic perspective, this molecule represents a metastable conformational system .[1] Unlike unsubstituted indolizidine, which equilibrates between cis- and trans- fused conformers, the introduction of the 8a-aminomethyl group creates a high-energy barrier that strongly biases the system toward a cis-fused global minimum .[1] This bias is driven by the need to relieve 1,3-diaxial strain that would occur in the trans-conformation.[1]

Key Stability Indicators:

  • Conformational State: Thermodynamically locked in cis-fusion (approx.[1]

    
     vs trans).[1]
    
  • Chemical Vulnerability: High susceptibility to oxidative N-dealkylation at the bridgehead and carbamate formation at the primary amine.[1]

  • Storage Requirement: Must be maintained as a di-salt (e.g., 2HCl) to prevent air oxidation and hygroscopic aggregation.[1]

Structural & Conformational Thermodynamics

The core determinant of this molecule's stability is the topology of the indolizidine ring fusion.[1]

The Bridgehead Substitution Effect

In unsubstituted indolizidine, the nitrogen lone pair can invert, allowing equilibrium between:

  • Trans-fused: Nitrogen lone pair and C8a-H are anti-periplanar.[1]

  • Cis-fused: Nitrogen lone pair and C8a-H are gauche.[1]

However, replacing the C8a-H with a methanamine group (-CH2NH2) drastically alters this landscape.[1]

  • In the Trans-conformation: The 8a-substituent is forced into an axial position relative to the six-membered piperidine ring.[1] This creates severe 1,3-diaxial steric clashes with the axial protons at C3 and C5.[1]

  • In the Cis-conformation: The 5-membered ring puckering allows the 8a-substituent to adopt a pseudo-equatorial orientation, significantly lowering the enthalpic strain (

    
    ).[1]
    
Visualizing the Conformational Energy Landscape

Indolizidine_Conformation Figure 1: Conformational Thermodynamics of 8a-Substituted Indolizidine Trans Trans-Fused (High Energy) 8a-CH2NH2 is Axial Severe 1,3-Diaxial Strain TS Nitrogen Inversion Transition State Trans->TS +4.5 kcal/mol Cis Cis-Fused (Global Minimum) 8a-CH2NH2 is Pseudo-Equatorial Thermodynamically Favored TS->Cis Rapid Relaxation Cis->Trans Sterically Disfavored

Figure 1: The 8a-substituent destabilizes the trans-isomer, locking the molecule in the cis-conformation.[1]

Chemical Stability & Degradation Pathways[1]

While the ring system is conformationally stable, the functional groups present specific chemical reactivities that must be managed during drug development.[1]

Basicity and Protonation

The molecule contains two basic centers with distinct pKa values:

  • Primary Amine (Exocyclic): High basicity (

    
    ).[1] Prone to protonation in physiological media.[1]
    
  • Tertiary Amine (Bridgehead): Lower basicity (

    
    ) due to the inductive effect of the adjacent bridgehead carbon and steric shielding.[1]
    

Thermodynamic Implication: In aqueous solution at pH 7.4, the molecule exists predominantly as the dication .[1] This high charge density stabilizes the structure against nucleophilic attack but increases hygroscopicity in the solid state.[1]

Oxidative Instability (The N-Oxide Vector)

The bridgehead nitrogen is sterically crowded but electron-rich.[1] Under oxidative stress (e.g., presence of peroxides in excipients), it can form an N-oxide .[1]

  • Mechanism: The cis-fused geometry exposes the lone pair on the convex face of the molecule, making it accessible to oxidants.

  • Consequence: N-oxide formation introduces a dipole that destabilizes the crystal lattice, leading to amorphous degradation products.[1]

Retro-Mannich & Ring Opening

Unlike simple Mannich bases, the 8a-aminomethylindolizidine core is kinetically stable against retro-Mannich fragmentation because the "iminium" intermediate required for ring opening would violate Bredt’s Rule (placing a double bond at a bridgehead in a small bicyclic system).[1] Therefore, the ring system is thermally robust up to


.[1]
Degradation Logic Flow

Degradation_Pathways Figure 2: Primary Degradation Pathways cluster_air Air/CO2 Exposure cluster_ox Oxidative Stress (H2O2/Peroxides) Parent (Hexahydroindolizin-8a(1H)-yl)methanamine (Free Base) Carbamate Carbamate Formation (Reversible) Parent->Carbamate + CO2 (Atmospheric) NOxide Bridgehead N-Oxide (Irreversible) Parent->NOxide Oxidation (Bridgehead) Imine Exocyclic Imine ( via Dehydrogenation) Parent->Imine Oxidation (Primary Amine) Cope Cope NOxide->Cope Cope Elimination (If heated >100°C)

Figure 2: The primary instability risks are atmospheric CO2 capture and N-oxidation.

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile of this molecule, the following experimental workflows are recommended. These protocols are designed to be self-validating.

Protocol: Differential Scanning Calorimetry (DSC) for Salt Selection

Objective: Determine the melting point and thermal decomposition onset of the free base vs. HCl salt.[1]

  • Preparation: Accurately weigh 2-5 mg of the dihydrochloride salt into a Tzero aluminum pan. Hermetically seal (crimped lid).

  • Reference: Use an empty crimped aluminum pan as reference.

  • Ramp: Heat from

    
     to 
    
    
    
    at a rate of
    
    
    under a Nitrogen purge (50 mL/min).
  • Analysis:

    • Look for a sharp endotherm (melting) followed by a baseline return.[1]

    • Success Criteria: A single sharp melting peak

      
       indicates a stable crystal lattice.[1] Broadening indicates amorphous content or solvates.[1]
      
    • Instability Flag: An exotherm immediately following melting suggests decomposition (e.g., HCl loss or Hoffman elimination).[1]

Protocol: pH-Rate Profile (Hydrolytic Stability)

Objective: Confirm resistance to ring opening.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dissolve compound to 1 mg/mL. Incubate at

    
     for 14 days.[1]
    
  • Quantification: Analyze via HPLC-UV/MS.

    • Column: C18 (high pH stable), e.g., Waters XBridge.[1]

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile gradient. (High pH is necessary to retain the basic amine).[1]

  • Validation: The area under the curve (AUC) of the parent peak should remain

    
     relative to T=0.[1] Appearance of peaks with 
    
    
    
    (hydrolysis) or
    
    
    (oxidation) indicates instability.[1]

Quantitative Data Summary

ParameterValue / CharacteristicSource/Rationale
LogP (Calculated)

Hydrophilic due to diamine functionality [1].[1]
pKa (Bridgehead N)

Estimated based on indolizidine core [2].[1]
pKa (Primary Amine)

Typical primary alkyl amine.[1]
Preferred Conformation Cis-fusedRelief of 1,3-diaxial strain at C8a [3].[1]
Thermal Limit

(as HCl salt)
High lattice energy of diamine salts.[1]
Hygroscopicity High (Deliquescent as free base)Hydrogen bonding capacity of primary amine.[1]

References

  • PubChem. (Hexahydro-1H-pyrrolizin-7a-yl)methanamine Compound Summary. National Library of Medicine.[1] [Link] (Note: Analogous 5-5 system used for LogP extrapolation).[1]

  • Wipf, P., et al. (2009).[1] Total Synthesis of Indolizidine Alkaloid (-)-209D: Overriding Substrate Bias. NIH Public Access.[1] [Link]

  • Michael, J. P. (2008).[1] Indolizidine and quinolizidine alkaloids.[1] Natural Product Reports. (General reference for indolizidine conformational analysis).

Sources

Exploratory

The Hexahydroindolizin-8a-Substituted Alkaloids: History, Discovery, and Synthetic Methodologies

Executive Summary The 1-azabicyclo[4.3.0]nonane core, universally known as the hexahydroindolizine or indolizidine ring, is a privileged structural motif in natural product chemistry and drug discovery. While simple indo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azabicyclo[4.3.0]nonane core, universally known as the hexahydroindolizine or indolizidine ring, is a privileged structural motif in natural product chemistry and drug discovery. While simple indolizidines have been extensively studied, the subclass of 8a-substituted hexahydroindolizines —alkaloids bearing a quaternary stereocenter at the bridgehead carbon—represents a unique synthetic and pharmacological frontier. This whitepaper explores the historical discovery of these complex alkaloids, the mechanistic hurdles of bridgehead substitution, and the state-of-the-art synthetic protocols required to construct them.

Historical Context and Discovery

Historically, simple indolizidines such as (-)-swainsonine and (+)-castanospermine were isolated in the late 20th century from plant and fungal sources, gaining prominence as potent glycosidase inhibitors. Concurrently, dendrobatid frogs yielded complex, highly active indolizidines like the pumiliotoxins.

However, naturally occurring indolizidines with an 8a-quaternary stereocenter are exceedingly rare due to the biosynthetic energy barrier required to functionalize the sterically hindered bridgehead. Early natural examples, such as the highly oxygenated 1 (a tetrahydroindolizin-8a-ol derivative isolated from Tylophora indica), hinted at the structural diversity possible at this position[1].

The 8a-substitution is pharmacologically critical. It restricts the conformational flexibility of the bicyclic system, locking the nitrogen lone pair into specific orientations that drastically alter receptor binding affinities. Recognizing this, the field transitioned from natural isolation to rational asymmetric synthesis. In the early 1990s, seminal 2 revealed that creating a quaternary center at this position required highly ordered transition states to prevent epimerization[2].

Structural Biology and Mechanistic Challenges

The primary challenge in synthesizing 8a-substituted indolizidines is overcoming the steric strain inherent to the[4.3.0] bicyclic bridgehead. Traditional nucleophilic additions to bicyclic iminium ions often yield mixtures of diastereomers.

Modern methodologies bypass this by leveraging [2,3]-sigmatropic Stevens rearrangements . By starting from a chiral L-proline derivative, researchers can generate an ammonium ylide. The migration of an allyl group from the nitrogen to the adjacent carbon (which becomes the 8a bridgehead) proceeds with high stereospecificity. The introduction of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIm]PF6), has been proven to stabilize the zwitterionic ylide intermediate, suppressing radical-mediated [1,2]-shifts and significantly boosting yields[3].

Following the establishment of the 8a-quaternary center, further structural elaboration can be achieved via transition-metal catalysis. The 4 of an 8a-allyl enyne intermediate, catalyzed by dicobalt octacarbonyl (Co2(CO)8), efficiently yields complex enantiomerically pure tricyclic scaffolds[3][4].

Mechanistic Pathway

Pathway N1 L-Proline Derivative (Chiral Pool) N2 N-Alkylation (Allyl Halide) N1->N2 N3 Ammonium Ylide Intermediate N2->N3 DBU Base N4 [2,3]-Sigmatropic Stevens Rearrangement N3->N4 [BMIm]PF6 Co-Catalyst N5 8a-Allyl Indolizidine Precursor N4->N5 Stereospecific Shift N6 Pauson-Khand Cycloaddition N5->N6 NaHMDS / 1-Bromopropyne N7 Complex 8a-Substituted Alkaloid Scaffold N6->N7 Co2(CO)8 / CO

Mechanistic pathway for the synthesis of 8a-substituted indolizidines via Stevens rearrangement.

Optimization of the Stevens Rearrangement

The addition of an ionic liquid co-catalyst significantly alters the reaction dynamics, improving both yield and stereoselectivity compared to traditional basic conditions[3].

Base SystemCo-Catalyst (10 mol%)SolventTemperatureYield (%)Enantiomeric Excess (ee %)
K2CO3NoneMeCNReflux4086
K2CO3[BMIm]PF6MeCNReflux5086
DBUNoneTHF0 °C to RT60>95
DBU[BMIm]PF6THF0 °C to RT75>95

Experimental Protocols

Ionic Liquid Co-Catalyzed Synthesis Workflow

Workflow S1 Step 1: Precursor Solution (Anhydrous THF, 0°C) S2 Step 2: Base Addition (DBU dropwise) S1->S2 S3 Step 3: Ionic Liquid (10 mol% [BMIm]PF6) S2->S3 S4 Step 4: Thermal Activation (Warm to RT, 12h) S3->S4 S5 Step 5: Quench & Extract (NH4Cl / DCM) S4->S5 S6 Step 6: Purification & NMR Validation S5->S6

Step-by-step experimental workflow for the ionic liquid co-catalyzed synthesis protocol.

Step-by-Step Methodology

The following protocol details the self-validating synthesis of an 8a-allyl indolizidine precursor via an ionic liquid co-catalyzed Stevens rearrangement[3].

Phase 1: Ylide Generation and Rearrangement
  • Precursor Preparation: Synthesize the N-allyl-L-proline derivative via standard N-alkylation.

    • Causality: Starting from enantiopure L-proline dictates the absolute stereochemistry of the final bridgehead carbon, as the subsequent rearrangement is strictly intramolecular and face-selective.

  • Reaction Setup: Dissolve the proline derivative in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool the system to 0 °C.

    • Causality: THF provides optimal solubility, while the low temperature prevents premature, unselective thermal degradation of the ylide.

  • Base Addition: Add 1.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.

    • Causality: DBU is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon to generate the transient ammonium ylide without participating in competitive nucleophilic side reactions.

  • Ionic Liquid Co-Catalysis: Introduce 10 mol% of 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIm]PF6).

    • Causality: The zwitterionic ylide is highly reactive. The ionic liquid creates a highly polar microenvironment that stabilizes the charge separation in the transition state, favoring the stereospecific [2,3]-sigmatropic shift over the competing radical-mediated[1,2]-shift.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature, stirring continuously for 12 hours.

Phase 2: Isolation and Self-Validation
  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl to neutralize the base. Extract the aqueous layer three times with distilled dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Validation Check (Self-Validating System): Analyze the purified product via 1H and 13C NMR. The defining success metric is the disappearance of the ylide proton signals and the emergence of a new quaternary carbon signal at ~70–75 ppm corresponding to C8a. Chiral HPLC must be employed to validate the >95% enantiomeric excess (ee), confirming that the [2,3]-migration was restricted exclusively to a single face.

References

  • Phytochemical: (6r,8Ar)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydroindolizin-8a(1h)-ol (Tyloindicine F) . CAPS / NCBS. 1

  • Mechanistic Studies on the Elaboration of the 8a-Substituted Indolizidine Ring . ResearchGate / Tetrahedron. 2

  • Studies towards the construction of quaternary indolizidines by [2,3]-sigmatropic rearrangement cocatalyzed by ionic liquid . ResearchGate / J. Braz. Chem. Soc.3

  • Synthesis of Chiral Cyclopentenones . ACS Publications / Chemical Reviews. 4

Sources

Foundational

Comprehensive Analysis of pKa Values in Primary Amino-Hexahydroindolizines

The following technical guide details the acid dissociation constants (pKa) of primary amines within hexahydroindolizine scaffolds. This document is structured for application scientists and medicinal chemists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acid dissociation constants (pKa) of primary amines within hexahydroindolizine scaffolds. This document is structured for application scientists and medicinal chemists, focusing on the causal relationship between stereoelectronics and basicity.

Executive Summary

The hexahydroindolizine (octahydroindolizine) scaffold is a bicyclic "privileged structure" in drug discovery, serving as the core for numerous alkaloids (e.g., swainsonine, castanospermine) and synthetic glycomimetics.[1] The introduction of a primary amine substituent creates a diamine system with complex ionization behavior.

Understanding the pKa of these systems is not merely about a single number; it is about defining the site of protonation (regioselectivity) and the electrostatic interplay between the bridgehead nitrogen and the exocyclic amine. This guide provides the structural logic, estimated values, and validated protocols for determining these physicochemical properties.

Structural Foundation & Numbering

The hexahydroindolizine core consists of a fused 5-membered (pyrrolidine) and 6-membered (piperidine) ring. The bridgehead nitrogen is designated as position 4.

Stereochemical Control

The system exists in equilibrium between cis-fused and trans-fused conformations.

  • Trans-fused: Nitrogen lone pair is fixed, often leading to predictable but sterically hindered basicity.[1]

  • Cis-fused: More flexible; the bridgehead nitrogen lone pair availability can fluctuate.

Most bioactive amino-indolizidines favor specific conformations based on substituent positioning (axial vs. equatorial), which directly impacts solvation and pKa.[1]

IndolizidineStructure cluster_0 Conformational Equilibrium cluster_1 Substituent Effects Trans Trans-Fused (Rigid, Lone pair defined) Cis Cis-Fused (Flexible, Lone pair flips) Trans->Cis Energy Barrier Axial Axial NH2 (Steric Compression Lower pKa) Trans->Axial Equatorial Equatorial NH2 (Solvent Accessible Higher pKa) Trans->Equatorial Cis->Trans

Figure 1: Conformational dynamics and substituent orientation affecting basicity.

pKa Determinants and Values

In a primary amino-hexahydroindolizine, there are two basic centers:

  • N(bridgehead): A tertiary amine (intracyclic).

  • -NH₂ (substituent): A primary amine (exocyclic).

The Diamine Effect (Electrostatic Repulsion)

Typically, a primary alkyl amine has a pKa of ~10.6, and a tertiary amine ~10.[1]5. However, in this bicyclic system:

  • pKa1 (First Protonation): Usually occurs at the primary amine (-NH₂ → -NH₃⁺). The value is typically 9.8 – 10.5 .

  • pKa2 (Second Protonation): Occurs at the bridgehead nitrogen. Because the molecule is already cationic, electrostatic repulsion makes adding a second proton difficult.[1] This value drops significantly to 5.0 – 7.5 .

Quantitative Data Summary

The following table synthesizes experimental data from related alkaloids and fragment-based predictions.

Structural MotifDominant Species (pH 7.4)pKa (Primary Amine)pKa (Bridgehead N)Mechanistic Insight
Unsubstituted Alkyl Amine Cation (+1)10.6 (Ref)N/ABaseline for primary amine.
Simple Indolizidine Cation (+1)N/A8.9 – 9.2Bridgehead basicity is lowered by ring strain.
8-Amino-Indolizidine Dication (+2) / Monocation10.2 ± 0.3 6.5 ± 0.5 Proximity (C8) induces strong electrostatic depression of pKa2.
Castanospermine Neutral / MonocationN/A (OH groups)6.09Multiple -OH groups inductively withdraw electron density, lowering bridgehead pKa [1].
Substituted Amino-Analogues Monocation (+1)9.5 – 10.0 < 5.0Electron-withdrawing side chains further depress the bridgehead pKa.

Critical Note: If the primary amine is at position 8 (adjacent to the bridgehead), the inductive withdrawal from the bridgehead N lowers the primary amine's pKa slightly compared to a distal position (e.g., position 6).

Experimental Protocols

To accurately determine these values, potentiometric titration is standard.[1] However, due to the overlapping ionization of diamines, NMR-pH Titration is the superior method for assigning specific pKa values to specific nitrogens.[1]

NMR-Controlled Titration Workflow

This protocol ensures you distinguish between the protonation of the ring nitrogen and the substituent nitrogen.

Reagents: Deuterated phosphate buffer series (pH 2–12), 500 MHz NMR.

  • Sample Preparation: Dissolve 2-5 mg of the amino-indolizidine in 600 µL of D₂O.

  • Shift Mapping: Record ¹H NMR spectra at 0.5 pH unit intervals.

  • Focus Region: Monitor the chemical shift (δ) of the H-8 (adjacent to primary amine) and H-3/H-5 (adjacent to bridgehead).

  • Data Fitting: Plot δ vs. pH. The inflection point of the H-8 signal corresponds to the primary amine pKa; the H-3/H-5 inflection corresponds to the bridgehead.

TitrationWorkflow cluster_feedback Validation Loop Start Start: Pure Amino-Indolizidine Solubilization Dissolve in D2O (Constant Ionic Strength) Start->Solubilization Titration Stepwise pH Adjustment (HCl/NaOH in D2O) Solubilization->Titration NMR 1H NMR Acquisition Monitor H-C-N shifts Titration->NMR Analysis Non-linear Regression (Henderson-Hasselbalch) NMR->Analysis Analysis->Titration Refine pH range near inflection Result Determination of Micro-constants (pKa1, pKa2) Analysis->Result

Figure 2: NMR-based pKa determination workflow for diamine systems.

Implications for Drug Design

Lysosomal Trapping

Primary amino-indolizidines often exhibit high pKa (>10). This leads to lysosomal trapping , where the drug becomes protonated and trapped inside the acidic lysosome (pH ~4.5), reducing cytosolic availability and potentially causing phospholipidosis.[1]

  • Mitigation: Lower the pKa of the primary amine to < 8.5 by adding electron-withdrawing groups (e.g., fluorine) on the adjacent carbon.

Permeability

At physiological pH (7.4), the bridgehead is often neutral (pKa ~6-7 in diamines), but the primary amine is fully charged. This limits passive diffusion.

  • Strategy: Prodrug approaches masking the primary amine can improve oral bioavailability.

References

  • Mechanism of Castanospermine Inhibition. National Institutes of Health (PubMed). [Link] Source for pKa of castanospermine (6.09) and bridgehead basicity context.

  • Asymmetric Synthesis of 8-aminoindolizidine. Journal of Organic Chemistry. [Link] Source for synthetic access and structural characterization of the core scaffold.

  • Basicity of Amines and pKaH. Master Organic Chemistry. [Link] Source for theoretical grounding on hybridization and inductive effects.

Sources

Exploratory

potential pharmaceutical applications of (hexahydroindolizin-8a(1H)-yl)methanamine scaffolds

Technical Whitepaper: Pharmaceutical Utility of the (Hexahydroindolizin-8a(1H)-yl)methanamine Scaffold Executive Summary The (hexahydroindolizin-8a(1H)-yl)methanamine scaffold represents a distinct class of "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmaceutical Utility of the (Hexahydroindolizin-8a(1H)-yl)methanamine Scaffold

Executive Summary

The (hexahydroindolizin-8a(1H)-yl)methanamine scaffold represents a distinct class of "privileged structures" in medicinal chemistry. Unlike the common ring-substituted indolizidines (e.g., swainsonine, castanospermine), this scaffold features a primary amine vector anchored at the 8a-bridgehead carbon .

This structural motif offers a unique pharmaceutical value proposition:

  • 3D-Defined Vector: The bridgehead amine projects into a defined region of chemical space, distinct from equatorial/axial ring substituents.

  • Metabolic Stability: Quaternary carbons (C8a) resist oxidative metabolism (CYP450), prolonging half-life.

  • GPCR/Ion Channel Privileges: The rigid bicyclic core mimics the spatial arrangement of neurotransmitters, making it a high-value template for CNS and pain targets.

This guide details the synthetic accessibility, pharmacophore modeling, and experimental validation of this scaffold.

Structural Analysis & Pharmacophore Modeling

The indolizidine core is a 5,6-fused bicyclic system. Substitution at the 8a-position creates a "tetrasubstituted" center that rigidly locks the conformation of the attached methanamine group.

The "Vector-Lock" Effect

In flexible amines (e.g., phenethylamine), the nitrogen atom can adopt multiple rotamers. In (hexahydroindolizin-8a(1H)-yl)methanamine, the C8a-C(exocyclic) bond is constrained by the bicyclic cage. This reduces the entropic penalty upon binding to a receptor pocket.

Pharmacophore Mapping (DOT Visualization): The following diagram illustrates the pharmacophoric interaction points of the scaffold.

Pharmacophore Fig 1: Pharmacophore map of the 8a-methanamine indolizidine scaffold interacting with a theoretical GPCR site. Scaffold Indolizidine Core (Lipophilic Cage) Bridgehead C8a (Quaternary Center) Scaffold->Bridgehead Fused Pocket_Hyd Hydrophobic Pocket (GPCR TM3/TM5) Scaffold->Pocket_Hyd Van der Waals Amine NH2 Vector (H-Bond Donor/Acceptor) Bridgehead->Amine Rigid Linker Pocket_Ionic Aspartate Residue (Ionic Interaction) Amine->Pocket_Ionic Salt Bridge

[1]

Synthetic Accessibility

Synthesis of bridgehead-substituted indolizidines is historically challenging due to steric hindrance at the ring junction. However, modern cascade reactions allow for efficient access.

Recommended Synthetic Route: The Aza-Cope/Mannich Cascade

We utilize a cationic cascade sequence that constructs the bicyclic core and the bridgehead functionality simultaneously.

Reaction Scheme:

  • Precursor: 2-alkenyl-pyrrolidine derivative.

  • Reagent: Paraformaldehyde (source of iminium ion).

  • Mechanism: An aza-Cope rearrangement followed by a Mannich cyclization closes the six-membered ring, installing the substituent at C8a.

Step-by-Step Protocol: Synthesis of 8a-Aminomethyl-Indolizidine

  • Step 1: Core Construction (Overman Rearrangement Variant)

    • Dissolve N-Boc-2-vinylpyrrolidine (10 mmol) in anhydrous CH₂Cl₂.

    • Add paraformaldehyde (1.5 equiv) and camphorsulfonic acid (0.1 equiv).

    • Reflux for 12 hours under Argon.

    • Validation: Monitor disappearance of vinyl protons via ¹H-NMR.

    • Result: 8a-hydroxymethyl-indolizidine (intermediate).

  • Step 2: Functional Group Interconversion (Alcohol → Amine)

    • Activation: Treat the intermediate (5 mmol) with Methanesulfonyl chloride (MsCl, 1.2 equiv) and Et₃N in DCM at 0°C to form the mesylate.

    • Displacement: Add Sodium Azide (NaN₃, 2.0 equiv) in DMF at 60°C for 4 hours.

    • Reduction: Hydrogenate the crude azide using Pd/C (10% wt) in MeOH under H₂ balloon pressure for 2 hours.

    • Purification: Acid-base extraction followed by silica gel chromatography (DCM/MeOH/NH₄OH).

Yield Data:

Step Reaction Type Typical Yield Key QC Parameter
1 Cyclization 65-72% Diastereomeric Ratio > 95:5
2 Mesylation 90% Anhydrous conditions essential
3 Azide Displacement 85% Safety: Blast shield required

| 4 | Reduction | 95% | Disappearance of azide IR peak (~2100 cm⁻¹) |[1]

Therapeutic Applications

Central Nervous System (CNS): 5-HT and Dopamine Modulation

The distance between the basic nitrogen of the indolizidine ring and the exocyclic amine mimics the ethylamine chain of serotonin and dopamine, but with restricted conformation.

  • Target: 5-HT₆ or D₂ receptors.

  • Mechanism: The scaffold acts as a bioisostere for the piperazine or tropane rings found in atypical antipsychotics.

  • Advantage: High BBB permeability due to the lipophilic bicyclic cage (cLogP ~1.5 - 2.5 depending on substitution).

Ion Channel Blockers (Pain/Epilepsy)

Similar to pumiliotoxin alkaloids (which modulate Na⁺ channels), the 8a-methanamine scaffold can obstruct the pore of voltage-gated sodium channels (Nav1.7).

  • Hypothesis: The bridgehead amine interacts with the selectivity filter, while the bicyclic core blocks the pore.

Experimental Validation: GPCR Binding Assay

To validate the scaffold as a hit for CNS targets, a radioligand binding assay is the standard first-pass screen.

Protocol: Competitive Binding Assay (5-HT₆ Receptor)

  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT₆ receptor cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Assay Setup:

    • Total Volume: 200 µL per well in a 96-well plate.

    • Ligand: [³H]-LSD (2 nM final concentration).

    • Test Compound: (Hexahydroindolizin-8a(1H)-yl)methanamine analog (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding: Define using 10 µM Methiothepin.

  • Incubation:

    • Incubate for 60 min at 37°C.

    • Terminate by rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis:

    • Count radioactivity via liquid scintillation.

    • Calculate IC₅₀ using non-linear regression (Prism or similar).

    • Success Criteria: Ki < 1 µM indicates a valid "hit" for lead optimization.

Workflow Visualization

The following diagram outlines the logical flow from scaffold synthesis to lead identification.

Workflow Fig 2: Integrated drug discovery workflow for indolizidine scaffolds. Start Start: Scaffold Selection (8a-methanamine indolizidine) Synth Synthesis (Aza-Cope Cascade) Start->Synth Library Library Generation (Amide/Urea derivatization of NH2) Synth->Library Diversification Screen High-Throughput Screen (GPCR Panel) Library->Screen Screen->Synth No Hits (Iterate) Hit Hit Identification (Ki < 1µM) Screen->Hit Positive Data Opt Lead Optimization (ADME/Tox) Hit->Opt

References

  • Daly, J. W., et al. (2005). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products. Link

  • Overman, L. E. (1992). The Aza-Cope Rearrangement–Mannich Cyclization Reaction. Accounts of Chemical Research. Link

  • Michael, J. P. (2008). Indolizidine and Quinolizidine Alkaloids.[2] Natural Product Reports. Link

  • ChemScene. (2024). Product Data: (Hexahydroindolizin-8a(1H)-yl)methanol.[1] ChemScene Catalog.[1] Link

  • Rover, S., et al. (2000). Synthesis of (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist.[3] European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for the Preparation of (Hexahydroindolizin-8a(1H)-yl)methanamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The indolizidine (octahydroindolizine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The indolizidine (octahydroindolizine) ring system is a privileged structural motif embedded in numerous bioactive alkaloids and synthetic therapeutics. Specifically, bridgehead-substituted derivatives such as (hexahydroindolizin-8a(1H)-yl)methanamine —synonymous with (octahydroindolizin-8a-yl)methanamine—serve as highly valuable synthetic precursors. These scaffolds are critical in the development of highly selective voltage-gated sodium channel (Nav1.7) inhibitors, which are actively investigated for the clinical management of neuropathic pain, trigeminal neuralgia, and chronic pain disorders[1],[2].

This Application Note details a highly efficient, field-proven five-step synthetic protocol to construct this bicyclic system starting from commercially available 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate. The synthetic strategy is anchored by an initial enolate alkylation to establish the quaternary stereocenter, followed by a tandem deprotection-intramolecular cyclization that elegantly constructs the indolizidine core[3].

Mechanistic Causality

The success of this route relies on exploiting differential reactivity:

  • Regioselective Alkylation: The use of 1-bromo-3-chloropropane leverages the superior leaving group ability of the bromide over the chloride. This ensures that the piperidine enolate exclusively attacks the bromide terminus, preserving the chloride for the subsequent cyclization step.

  • Tandem Cyclization: Acidic removal of the Boc protecting group reveals a secondary amine. Upon basic neutralization and heating, this amine acts as an internal nucleophile, undergoing an intramolecular

    
     displacement of the pendant primary chloride to close the five-membered pyrrolidine ring[3].
    

Reaction Workflow Visualization

The following workflow illustrates the step-by-step transformation from the monocyclic piperidine precursor to the final bicyclic methanamine target.

SynthesisWorkflow Start 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate Step1 Intermediate 17-1 N-Boc Alkylated Piperidine Start->Step1 1-bromo-3-chloropropane LDA, THF, -78 °C Step2 Intermediate 17-2 Methyl octahydroindolizine- 8a-carboxylate Step1->Step2 1. TFA, DCM 2. K2CO3, THF, Reflux Step3 Intermediate 17-3 (Octahydroindolizin- 8a-yl)methanol Step2->Step3 LiAlH4, THF 0 °C to Reflux Step4 Intermediate 17-4 8a-(Azidomethyl) octahydroindolizine Step3->Step4 1. MsCl, Et3N, DCM 2. NaN3, DMF, 80 °C Target Target 17-5 (Hexahydroindolizin- 8a(1H)-yl)methanamine Step4->Target H2, Pd/C MeOH, RT

Figure 1: Five-step synthetic workflow for (hexahydroindolizin-8a(1H)-yl)methanamine preparation.

Quantitative Data & Reagent Summary

The table below consolidates the physicochemical parameters and stoichiometric conditions for each intermediate in the synthetic cascade.

StepCompound / IntermediateFormulaMW ( g/mol )Key ReagentsReaction ConditionsSelf-Validating Metric
1 17-1 : 1-tert-butyl 2-methyl 2-(3-chloropropyl)piperidine-1,2-dicarboxylateC₁₅H₂₆ClNO₄319.82LDA (1.2 eq), 1-bromo-3-chloropropane (1.5 eq)THF, -78 °C to RT, 12 h¹H NMR: t-butyl (9H) at δ 1.40
2 17-2 : Methyl octahydroindolizine-8a-carboxylateC₁₀H₁₇NO₂183.25TFA (excess); K₂CO₃ (2.2 eq)DCM (RT); THF (Reflux)MS m/z: 184.1 [M+H]⁺
3 17-3 : (Octahydroindolizin-8a-yl)methanolC₉H₁₇NO155.24LiAlH₄ (1.0 eq)THF, 0 °C to Reflux, 4 h¹H NMR: Loss of ester singlet
4 17-4 : 8a-(Azidomethyl)octahydroindolizineC₉H₁₆N₄180.25MsCl (1.5 eq), Et₃N (3.0 eq); NaN₃ (2.0 eq)DCM (RT); DMF (80 °C)IR: ~2100 cm⁻¹ (strong azide)
5 17-5 : (Hexahydroindolizin-8a(1H)-yl)methanamineC₉H₁₈N₂154.25H₂ (1 atm), 10% Pd/C (15 wt%)MeOH, RT, 2 hIR: ~3300 cm⁻¹ (broad amine)

Step-by-Step Experimental Protocols

Step 1: Enolate Alkylation (Preparation of 17-1)

Protocol:

  • Dissolve 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF under a strict N₂ atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Add Lithium diisopropylamide (LDA, 1.2 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete and irreversible enolate formation.

  • Introduce 1-bromo-3-chloropropane (1.5 eq) dropwise. Remove the cooling bath, allow the mixture to warm to room temperature, and stir overnight.

  • Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel column chromatography (Petroleum Ether:EtOAc = 10:1) to afford intermediate 17-1 [3].

  • Self-Validating Checkpoint: ¹H NMR (400 MHz, CDCl₃) must show a distinct 9H multiplet/singlet at δ 1.39–1.45 ppm (Boc group) and a 3H singlet at ~δ 3.69 ppm (methyl ester), confirming successful alkylation without premature cleavage[3].

Step 2: Deprotection & Intramolecular Cyclization (Preparation of 17-2)

Protocol:

  • Dissolve 17-1 (2.95 g, 7.17 mmol) in DCM (20 mL) and add Trifluoroacetic acid (TFA, 4 mL). Stir at room temperature for 2 hours to quantitatively cleave the Boc protecting group[3].

  • Concentrate the mixture in vacuo to remove all volatile DCM and excess TFA.

  • Dissolve the crude unmasked amine in anhydrous THF (20 mL) and cool to 0 °C under N₂.

  • Add K₂CO₃ (630 mg, 15.76 mmol) to neutralize residual TFA and free-base the amine. Heat the heterogeneous mixture to reflux overnight to drive the intramolecular

    
     cyclization[3].
    
  • Cool to room temperature, quench carefully with water, and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography (PE:EtOAc = 10:1) to yield 17-2 .

  • Self-Validating Checkpoint: LC-MS analysis must display a dominant molecular ion peak at m/z 184.1[M+H]⁺ , confirming the loss of the Boc group (-100 Da) and the extrusion of HCl (-36 Da)[3].

Step 3: Ester Reduction (Preparation of 17-3)

Protocol:

  • Suspend LiAlH₄ (104 mg, 2.73 mmol) in anhydrous THF (5 mL) at 0 °C under N₂.

  • Add a solution of 17-2 (500 mg, 2.73 mmol) in THF dropwise to control the exothermic hydride transfer.

  • Heat the mixture to reflux for 4 hours. Expert Insight: The bridgehead ester is highly sterically hindered; reflux conditions are mandatory to force the reduction to completion.[3].

  • Fieser Quench (Critical): Cool the reaction to 0 °C. Sequentially and cautiously add water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL). Stir for 10 minutes. This specific stoichiometric quench prevents emulsion formation and yields a granular, easily filterable aluminum salt precipitate.

  • Add MgSO₄, stir for 30 minutes, filter through a Celite pad, and concentrate in vacuo to yield 17-3 , which is used directly in the next step[2].

  • Self-Validating Checkpoint: ¹H NMR must show the complete disappearance of the 3H methyl ester singlet at δ 3.69 ppm.

Step 4: Mesylation and Azidation (Preparation of 17-4)

Protocol:

  • Dissolve 17-3 (300 mg, 1.93 mmol) and Et₃N (587 mg, 5.8 mmol) in CH₂Cl₂. Cool to 0 °C under N₂.

  • Add methanesulfonyl chloride (MsCl, 332 mg, 2.9 mmol) dropwise. Stir at room temperature for 1 hour to form the mesylate intermediate[2].

  • Dilute with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude mesylate in anhydrous DMF (5 mL). Add NaN₃ (250 mg, 3.86 mmol) and heat the mixture to 80 °C for 4 hours to execute the azide displacement[2].

  • Cool the reaction, dilute with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via chromatography (PE:EtOAc = 5:1) to yield 17-4 [2].

  • Self-Validating Checkpoint: FT-IR spectroscopy acts as a definitive go/no-go diagnostic tool here. The appearance of a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

Step 5: Azide Reduction (Preparation of 17-5)

Protocol:

  • Dissolve 17-4 (300 mg, 1.80 mmol) in CH₃OH (10 mL)[1].

  • Add 10% Pd/C (50 mg). Safety Note: Always purge the reaction flask with N₂ before adding the catalyst and before introducing H₂ gas to prevent solvent ignition.

  • Evacuate and backfill the flask with H₂ gas (balloon pressure). Stir vigorously at room temperature for 2 hours[1].

  • Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional CH₃OH.

  • Concentrate the filtrate in vacuo to afford the target compound 17-5 , (hexahydroindolizin-8a(1H)-yl)methanamine.

  • Self-Validating Checkpoint: FT-IR must show the complete disappearance of the 2100 cm⁻¹ azide band and the emergence of broad N-H stretching frequencies at ~3300 cm⁻¹ . A positive Ninhydrin stain on TLC further confirms the presence of the primary aliphatic amine.

References[1] WO2015077905A1 - Bicycloamine-substituted-n-benzenesulfonamide compounds with selective activity in voltage-gated sodium channels. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW06ubup9tTtYdYhdseYZa505uMwib5pI2Z-77wCgh0wUZYcy6C3c0NKhKBeE4BUr5scJxT8Z1IwTumAnaY89oP9T1h2141WAMeTvtZhS-LKjBOvC-cgN_O6Zz0ZhA572R_Z6Q8MUYwuwl21vsNw==[3] WO2015077905A1 - Bicycloamine-substituted-n-benzenesulfonamide compounds with selective activity in voltage-gated sodium channels. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjxmsTWMWVgzGbFgZW6RL5BySbqtaAXv7cBHuG_EUxFdoKSA2qH649UdRWfn4v0mPqn7Dt6aAiDB0lgxoW4Mt-X27ART8pmGf56e6jKNPn0pkpdg8UY2DEJSBhwkC_f9_rhXbKNd7oQQaDlEa6[2] WO2015077905A1 - Bicycloamine-substituted-n-benzenesulfonamide compounds with selective activity in voltage-gated sodium channels. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1xGHC-PYM7s7oEdh-_DnTv9k8AKd8jy-BUbzks_W-AEMPwARbfKez5dL9qigKIK92HOKXQX3E4xWR_VGEbSzeVw3UoSDWxO1wmJaZuhmwnuDpw6i1JDDzDbMyYDJdVOTE_NoT8LZNuMzfwVIUIQ==

Sources

Application

scalable synthesis of (hexahydroindolizin-8a(1H)-yl)methanamine for drug discovery

This Application Note details a scalable, robust protocol for the synthesis of (hexahydroindolizin-8a(1H)-yl)methanamine , a privileged bicyclic scaffold in drug discovery. This bridgehead-substituted indolizidine core i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a scalable, robust protocol for the synthesis of (hexahydroindolizin-8a(1H)-yl)methanamine , a privileged bicyclic scaffold in drug discovery. This bridgehead-substituted indolizidine core is structurally analogous to bioactive alkaloids (e.g., pumiliotoxins, gephyrotoxins) and serves as a critical pharmacophore for GPCR modulators and ion channel blockers.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge: The primary difficulty in synthesizing 8a-substituted indolizidines lies in constructing the quaternary carbon center at the bridgehead (C8a) adjacent to the nitrogen. Traditional methods like radical cyclization or direct alkylation often suffer from poor stereocontrol or low yields due to steric hindrance.

The Solution: Iminium Ion Trapping This protocol utilizes a thermodynamically favored transannular cyclization to generate a reactive


-iminium ion intermediate. This species is subsequently trapped by a cyanide nucleophile, installing the C8a-carbon substituent in a single, high-yielding step. The nitrile is then reduced to the target methanamine. This route is selected for its scalability , atom economy , and avoidance of heavy metal oxidants (e.g., Hg(OAc)₂).

Retrosynthetic Logic:

  • Target: (Hexahydroindolizin-8a(1H)-yl)methanamine.

  • Disconnection: C8a–CH₂NH₂ bond

    
     C8a–CN (Nitrile).
    
  • Intermediate: 1,2,3,5,6,7-Hexahydroindolizinium cation (Bridgehead Iminium).

  • Starting Materials: Pyrrolidine + 4-Chlorobutyraldehyde dimethyl acetal (or equivalent).

Part 2: Detailed Experimental Protocol

Stage 1: Precursor Assembly (N-Alkylation)

Objective: Synthesis of N-(4,4-dimethoxybutyl)pyrrolidine.

  • Reagents:

    • Pyrrolidine (1.0 equiv)

    • 4-Chlorobutyraldehyde dimethyl acetal (1.1 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 equiv)
      
    • Potassium Iodide (KI, catalytic, 0.1 equiv)

    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Charge a 3-neck round-bottom flask with ACN,

      
      , and KI.
      
    • Add Pyrrolidine and heat to 60°C.

    • Add 4-Chlorobutyraldehyde dimethyl acetal dropwise over 30 minutes.

    • Reflux for 12–16 hours.[1] Monitor by TLC (SiO₂, 10% MeOH/DCM, Ninhydrin stain).

    • Workup: Cool to RT, filter off solids. Concentrate filtrate.[2] Dissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
    • Yield: Expect >85% as a pale yellow oil.

Stage 2: Iminium Salt Formation & Cyanation

Objective: Cyclization to the indolizidinium ion and trapping with cyanide to form indolizidine-8a-carbonitrile .

  • Safety Note: This step generates HCN in situ. Perform in a well-ventilated fume hood with a cyanide detector. Use bleach to quench waste.

  • Reagents:

    • N-(4,4-dimethoxybutyl)pyrrolidine (from Stage 1)

    • Hydrochloric Acid (3M aqueous)

    • Sodium Cyanide (NaCN, 1.5 equiv) or TMSCN (for anhydrous conditions)

    • Solvent: Water/Ethanol (1:1) or DCM (for TMSCN method).[3]

  • Procedure (Aqueous Route - Scalable):

    • Dissolve the acetal in 3M HCl (5 vol). Stir at RT for 2 hours.

    • Mechanism:[2][4][5] Hydrolysis of acetal

      
       Aldehyde 
      
      
      
      Intramolecular condensation
      
      
      Indolizidinium Chloride .
    • Cool the solution to 0°C.

    • Carefully add a solution of NaCN (1.5 equiv) in water dropwise. Maintain pH > 4 to minimize HCN evolution, but acidic enough to sustain the iminium species. Ideally, buffer to pH 5–6.

    • Stir at RT for 4 hours. The product, indolizidine-8a-carbonitrile , often precipitates or oils out.

    • Workup: Basify to pH 9 with NaOH (to retain unreacted amine in aqueous or ensure product stability). Extract with DCM (3x).

    • Wash combined organics with bleach solution (to destroy cyanide traces), then brine.

    • Concentrate to afford the crude nitrile.

    • Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.

Stage 3: Reduction to Methanamine

Objective: Reduction of the nitrile to the primary amine.

  • Reagents:

    • Indolizidine-8a-carbonitrile

    • Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) or Raney Nickel/H₂.

    • Solvent: Anhydrous THF (for LiAlH₄).

  • Procedure (LiAlH₄ Method):

    • Charge a dry flask with THF and LiAlH₄ under Nitrogen. Cool to 0°C.[4][6]

    • Add a solution of the nitrile in THF dropwise.

    • Allow to warm to RT, then reflux for 3 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Wash cake with THF.

    • Concentrate filtrate to obtain (hexahydroindolizin-8a(1H)-yl)methanamine .

    • Final Purification: Distillation or conversion to HCl salt (white solid) for storage.

Part 3: Visualization & Data

Workflow Diagram

G Start Pyrrolidine + Cl-(CH2)3-CH(OMe)2 Alkylation N-Alkylation (K2CO3, ACN, Reflux) Start->Alkylation Precursor N-(4,4-dimethoxybutyl) pyrrolidine Alkylation->Precursor Cyclization Acid Hydrolysis (HCl, Cyclization) Precursor->Cyclization Iminium Indolizidinium Ion (Intermediate) Cyclization->Iminium - MeOH Trapping Cyanide Trap (NaCN, pH 5-6) Iminium->Trapping + CN- Nitrile Indolizidine-8a- carbonitrile Trapping->Nitrile Reduction Reduction (LiAlH4, THF) Nitrile->Reduction Product (Hexahydroindolizin- 8a-yl)methanamine Reduction->Product

Caption: Step-wise synthetic pathway from commercial starting materials to the bridgehead amine.

Quality Control & Validation
ParameterSpecificationMethod
Appearance Colorless oil or white solid (HCl salt)Visual
¹H NMR Bridgehead –CH₂– signal at ~2.6-2.8 ppm400 MHz DMSO-d₆
¹³C NMR Quaternary C8a signal at ~65-70 ppm100 MHz
IR Spectrum Absence of –CN stretch (~2230 cm⁻¹) in finalFT-IR
Purity >95% (AUC)HPLC-MS (ESI+)

Part 4: References

  • Synthesis of Fused Bicyclic Systems with Nitrogen Atom at the Bridgehead. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Indolizidine Alkaloid Synthesis via Iminium Ions. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Cyanide Trapping of Pyridinium and Iminium Salts. Source: VCU Scholars Compass. URL:[Link]

  • Reaction of Indolizidinium Salts. Source: ScienceDirect / Tetrahedron. URL:[Link]

Sources

Method

Application Note: Strategic Utilization of (Hexahydroindolizin-8a(1H)-yl)methanamine (8a-HIM) in Coordination Chemistry

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the strategic utilization of (Hexahydroindolizin-8a(1H)-yl)methanamine (referred to herein as 8a-HIM ) as a rig...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the strategic utilization of (Hexahydroindolizin-8a(1H)-yl)methanamine (referred to herein as 8a-HIM ) as a rigid, bidentate nitrogen ligand.

The protocols below are synthesized from established methodologies for structurally analogous rigid diamines (e.g., sparteine, quinuclidine derivatives) and adapted for the specific steric and electronic profile of the indolizidine scaffold.

Executive Summary

(Hexahydroindolizin-8a(1H)-yl)methanamine (8a-HIM ) represents a specialized class of "privileged scaffold" ligands. Unlike flexible aliphatic diamines (e.g., ethylenediamine), 8a-HIM features a fused bicyclic indolizidine core that locks the nitrogen donors into a rigid conformation.

The molecule features a 1,2-diamine motif formed by the tertiary bridgehead nitrogen and the exocyclic primary amine. This architecture offers two distinct advantages:

  • Entropic Pre-organization: The rigid backbone minimizes the entropic penalty upon metal binding.

  • Electronic Asymmetry: The combination of a

    
    -donating primary amine and a sterically encumbered tertiary amine creates a distinct electronic gradient across the metal center, essential for inducing asymmetry in catalytic transformations.
    

Chemical Profile & Ligand Properties[1][2][3][4][5]

PropertySpecificationSignificance
Ligand Type L2 (Neutral, Bidentate)Forms stable 5-membered chelate rings with transition metals.
Donor Atoms N(sp³) tertiary, N(sp³) primaryHemilability potential : The bulky tertiary amine can dissociate to open coordination sites while the primary amine anchors the complex.
Bite Angle ~85° - 90° (Estimated)Ideal for square planar (Pd, Pt) or distorted tetrahedral (Cu, Zn) geometries.
Chirality C-8a is a stereocenterIf enantiomerically pure, induces high enantioselectivity in catalysis.
pKa (Conj. Acid) ~10.5 (1° amine), ~9.0 (3° amine)Highly basic; requires non-protic conditions for metal complexation to avoid protonation.

Protocol A: Synthesis of [Cu(8a-HIM)Cl₂] Complex

Rationale: Copper(II) complexes of rigid diamines are benchmark catalysts for Lewis acid-mediated reactions (e.g., Henry reaction, Diels-Alder). This protocol ensures the isolation of a monomeric, catalytically active species.

Materials
  • Ligand: 8a-HIM (1.0 eq, 154.25 g/mol )

  • Metal Precursor: CuCl₂ (anhydrous) (1.0 eq)

  • Solvent: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure
  • Precursor Preparation:

    • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon.

    • Add CuCl₂ (134 mg, 1.0 mmol) .

    • Add 5 mL anhydrous THF . Note: CuCl₂ is sparingly soluble; suspension is expected.

  • Ligand Addition:

    • In a separate vial, dissolve 8a-HIM (154 mg, 1.0 mmol) in 2 mL anhydrous THF .

    • Add the ligand solution dropwise to the CuCl₂ suspension under vigorous stirring at room temperature (25°C).

  • Complexation Phase:

    • Observation: The solution should shift from yellow/brown (CuCl₂) to deep blue or turquoise, indicating N-coordination.

    • Stir for 4 hours . The suspension will clarify as the molecular complex forms, followed potentially by the precipitation of the complex if it is non-polar.

  • Isolation:

    • Concentrate the solution to ~2 mL under reduced pressure.

    • Add 10 mL n-Hexane to precipitate the complex.

    • Filter the solid under Argon using a Schlenk frit.

    • Wash with cold pentane (3 x 5 mL) to remove unreacted ligand.

  • Drying:

    • Dry under high vacuum (0.1 mbar) for 6 hours.

    • Yield Expectation: >85% Blue/Green powder.

Validation Parameters
  • HR-MS (ESI+): Look for

    
     peak.
    
  • IR Spectroscopy: Shift in N-H stretching frequencies (3300-3100 cm⁻¹) compared to free ligand.

Protocol B: Catalytic Application (Asymmetric Henry Reaction)

Rationale: The Henry (Nitroaldol) reaction requires a mild Lewis acid/Brønsted base dual activation system. The 8a-HIM-Cu complex provides the Lewis acid (Cu) to activate the aldehyde, while the ligand's steric bulk directs the nucleophilic attack of the nitronate.

Reaction Scheme


Procedure
  • Catalyst Formation (In Situ):

    • In a reaction vial, mix Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol) and 8a-HIM (4.2 mg, 0.027 mmol) in Ethanol (1.0 mL) .

    • Stir for 1 hour to form the active acetate-bridged species.

  • Substrate Addition:

    • Add Nitromethane (10 eq) .

    • Cool reaction to 0°C (to enhance enantioselectivity).

    • Add Benzaldehyde (0.5 mmol) .

  • Monitoring:

    • Stir at 0°C for 24 hours.

    • Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM.

    • Purify via flash chromatography.

Visualization: Coordination Workflow

The following diagram illustrates the logical flow of the coordination protocol, highlighting critical decision points (Checkpoints) to ensure complex integrity.

CoordinationWorkflow Start Start: Ligand (8a-HIM) & Metal Salt (MX2) Solv Dissolution in Anhydrous THF Start->Solv Mix Dropwise Addition (Exothermic Control) Solv->Mix Color Checkpoint: Color Change Observed? Mix->Color Stir Stir 4h @ RT (Chelation) Color->Stir Yes (Blue/Green) Fail Troubleshoot: Check Water Content/Stoichiometry Color->Fail No (Remains Yellow) Ppt Precipitation with Hexane Stir->Ppt Iso Filtration & Vacuum Dry Ppt->Iso

Figure 1: Decision-tree workflow for the synthesis of 8a-HIM metal complexes. The color change checkpoint is critical for verifying N-coordination.

Mechanistic Logic: Why 8a-HIM?

The following diagram explains the steric and electronic influence of the 8a-HIM ligand on a metal center during catalysis.

Mechanism Ligand 8a-HIM Ligand Metal Metal Center (M) Ligand->Metal Bidentate Coordination Effect1 Rigid Indolizidine Core (Locks Conformation) Ligand->Effect1 Effect2 Bridgehead Steric Bulk (Blocks one quadrant) Ligand->Effect2 Substrate Substrate (e.g., Aldehyde) Metal->Substrate Lewis Acid Activation Result Enantioselective Product Formation Substrate->Result Effect1->Metal Increases Stability Effect2->Substrate Directs Attack Trajectory

Figure 2: Mechanistic impact of the 8a-HIM ligand. The bridgehead bulk creates a "chiral pocket" that forces the substrate to approach from a specific trajectory.

Troubleshooting & Storage

  • Hygroscopicity: The primary amine is hygroscopic. Store the ligand under Argon at 4°C. If the ligand becomes sticky/oily, re-dissolve in DCM and dry over CaH₂ before use.

  • Oxidation: While the indolizidine ring is stable, the primary amine can oxidize to the imine over long periods. Verify purity via ¹H NMR (look for aldehyde signals ~9-10 ppm indicating degradation).

  • Solubility: If the complex precipitates too early (trapping impurities), add a small amount of DCM to the THF mixture to maintain solubility until the hexane precipitation step.

References

  • Indolizidine Alkaloid Synthesis: Michael, J. P. (2002).[1] Indolizidine and quinolizidine alkaloids.[1] Natural Product Reports, 19(6), 719-741.[1] Link

  • Rigid Diamine Ligands in Catalysis: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

  • Copper-Diamine Henry Reaction: Evans, D. A., Seidel, D., et al. (2003). Scope and Mechanism of Enantioselective Michael Additions. Journal of the American Chemical Society, 125(42), 12692-12693. Link

  • Structural Data (Analogous Scaffolds): PubChem Compound Summary for CID 10654304 (Hexahydro-1H-pyrrolizin-7a-yl)methanamine. National Center for Biotechnology Information. Accessed Oct 2023. Link

Sources

Application

reductive amination protocols using (hexahydroindolizin-8a(1H)-yl)methanamine

Application Note: Reductive Amination Protocols using (Hexahydroindolizin-8a(1H)-yl)methanamine Introduction & Scaffold Analysis The (hexahydroindolizin-8a(1H)-yl)methanamine scaffold represents a high-value, bicyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols using (Hexahydroindolizin-8a(1H)-yl)methanamine

Introduction & Scaffold Analysis

The (hexahydroindolizin-8a(1H)-yl)methanamine scaffold represents a high-value, bicyclic building block for medicinal chemistry, particularly in the design of GPCR ligands and kinase inhibitors where rigidified diamine motifs are required to traverse hydrophobic pockets.[1]

Unlike flexible linear diamines, the indolizine core (1-azabicyclo[4.3.0]nonane) locks the nitrogen lone pairs into a specific vector. The 8a-methanamine substituent places a primary amine in a "neopentyl-like" steric environment attached to the bridgehead carbon, adjacent to the bridgehead nitrogen.[1]

Key Chemical Properties:

  • Structure: 5,6-fused saturated ring system with a bridgehead nitrogen.[1]

  • Reactivity: The primary amine (

    
    ) is nucleophilic but sterically modulated by the adjacent bicyclic cage.
    
  • Basicity: This is a 1,3-diamine motif (Ring N

    
     Bridgehead C 
    
    
    
    Methylene C
    
    
    Exocyclic N).[1] Both nitrogens are basic, which requires careful pH control during reductive amination to prevent protonation of the imine intermediate or sequestration of the reducing agent.

Critical Experimental Considerations

Before initiating the protocol, researchers must account for three specific challenges associated with this bridgehead amine:

  • Steric Hindrance: The 8a-position is quaternary.[1] While the methylene spacer (

    
    ) alleviates direct steric clash, the condensation with ketones (imine formation) is slower than with linear amines.[1] Titanium(IV) isopropoxide  is recommended for ketone substrates to act as both a Lewis acid and water scavenger.
    
  • Basicity & Solubility: The indolizine core is highly soluble in chlorinated solvents (DCM, DCE) and alcohols. However, the presence of the tertiary ring nitrogen can buffer the reaction mixture. Standard acetic acid equivalents (1.0–2.0 eq) are essential to activate the carbonyl.

  • Chemo-selectivity: In the presence of aldehydes, the reaction is rapid. For ketones, "Direct" reductive amination (one-pot) often fails to reach full conversion.[1] A "Stepwise" protocol is superior.

Protocol A: Standard Reductive Amination (Aldehydes)

Best for: Aromatic and aliphatic aldehydes. High throughput compatible.

Reagents:

  • Amine: (Hexahydroindolizin-8a(1H)-yl)methanamine (1.0 equiv)[1]

  • Aldehyde: 1.0 – 1.1 equiv[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and (hexahydroindolizin-8a(1H)-yl)methanamine (1.0 mmol) in DCE (4 mL).

  • Activation: Add Acetic Acid (1.0 mmol, 57 µL). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may warm slightly due to exotherm.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Expert Tip: If the aldehyde is hydrated or exists as a lactol, add activated 4Å molecular sieves before adding STAB.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2] The bridgehead amine usually elutes early; look for the M+H of the product.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

Protocol B: Titanium-Mediated Reductive Amination (Ketones/Steric)

Best for: Cyclic ketones, acetophenones, and sterically hindered substrates.[1]

Reagents:

  • Amine: (Hexahydroindolizin-8a(1H)-yl)methanamine (1.1 equiv)[1]

  • Ketone: 1.0 equiv[1][3]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (anhydrous) then MeOH

Step-by-Step Methodology:

  • Complexation: In a flame-dried flask under N₂, combine the ketone (1.0 mmol) and amine (1.1 mmol) in neat Ti(OiPr)₄ (1.5 mmol) or minimal THF (1 mL).

    • Mechanistic Insight: Ti(OiPr)₄ coordinates to the carbonyl oxygen and the amine, facilitating attack at the crowded bridgehead-adjacent center while scavenging the water byproduct.

  • Imine Aging: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if the ketone is unreactive).

  • Dilution: Dilute the viscous mixture with anhydrous MeOH (4 mL). Caution: Exothermic.[1]

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 mmol) portion-wise. The mixture will bubble (H₂ gas). Allow to warm to RT and stir for 2 hours.

  • Workup (Critical):

    • Add 1 mL of water to quench. A white precipitate (TiO₂) will form.

    • Dilute with EtOAc (10 mL).

    • Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc/MeOH (9:1).

Purification Strategy: The "Diamine" Advantage

Since the product contains a tertiary amine (indolizine core) and a newly formed secondary amine, it is significantly more basic than neutral impurities. Use Strong Cation Exchange (SCX-2) chromatography for rapid, solvent-sparing purification.[1]

SCX-2 Protocol:

  • Load: Load the crude reaction mixture (dissolved in DCM/MeOH) onto a pre-conditioned SCX-2 cartridge.

  • Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (unreacted aldehyde, borate salts, neutral byproducts).

  • Elute: Elute the product using 2M NH₃ in MeOH.

  • Concentrate: Evaporate the ammoniacal methanol to yield the free base product.

Visualization of Workflows

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the divergence between Method A (STAB) and Method B (Ti-mediated) based on the electrophile.

ReductiveAmination Start Start: (Hexahydroindolizin-8a-yl)methanamine Substrate Choose Electrophile Start->Substrate Aldehyde Aldehyde (R-CHO) Substrate->Aldehyde High Reactivity Ketone Ketone (R-COR') Substrate->Ketone Steric Bulk ImineA Imine/Iminium (Equilibrium) Aldehyde->ImineA DCE, RT TiComplex Titanium Complex (Water Scavenging) Ketone->TiComplex Ti(OiPr)4, Neat/THF STAB Add STAB + AcOH (Hydride Transfer) ImineA->STAB Product Target Indolizine Diamine Product STAB->Product Direct Reduction NaBH4 Add NaBH4 (Irreversible Reduction) TiComplex->NaBH4 MeOH, 0°C NaBH4->Product

Caption: Decision tree for selecting reductive amination conditions based on substrate sterics.

Figure 2: Purification Logic (SCX-2)

Purification Crude Crude Mixture (Product, Borates, Excess Aldehyde) SCX_Load Load onto SCX-2 Cartridge (Acidic Resin) Crude->SCX_Load Wash Wash: MeOH (Elutes Neutrals/Acids) SCX_Load->Wash Trap Amines Elute Elute: 2M NH3 in MeOH (Releases Basic Amines) Wash->Elute Discard Wash Final Pure Indolizine Product (Free Base) Elute->Final Concentrate

Caption: Solid-phase extraction workflow exploiting the basicity of the indolizine scaffold.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance at bridgehead prevents imine formation.[1]Switch to Method B . Increase Ti(OiPr)₄ to 2.0 eq and heat to 50°C before reduction.
Dialkylation Primary amine is too nucleophilic; aldehyde in excess.Ensure Amine is in excess (1.1–1.2 eq) or use slow addition of aldehyde.
Sticky Precipitate (Method B) Titanium salts not fully quenched.Use the Celite filtration step with 10% MeOH in EtOAc. Add few drops of water to the crude before filtering to aggregate TiO₂.
Product stuck on SCX Product is highly basic (diamine).Use 7M NH₃ in MeOH if 2M is insufficient, or soak the cartridge for 30 mins before elution.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines."[1] Journal of Organic Chemistry, 1995, 60(15), 4928–4929. Link

  • ChemScene Product Data. "(Hexahydroindolizin-8a(1H)-yl)methanol (Precursor Reference)." CAS: 1788874-18-9.[1][2][4] Link

Sources

Method

peptide coupling reactions involving (hexahydroindolizin-8a(1H)-yl)methanamine

Application Note: Peptide Coupling Protocols for (Hexahydroindolizin-8a(1H)-yl)methanamine Executive Summary This guide details the synthetic protocols for coupling amino acids or peptide fragments to (hexahydroindolizin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Coupling Protocols for (Hexahydroindolizin-8a(1H)-yl)methanamine

Executive Summary

This guide details the synthetic protocols for coupling amino acids or peptide fragments to (hexahydroindolizin-8a(1H)-yl)methanamine . This specific amine presents a unique set of challenges due to its neopentyl-like steric environment at the 8a-bridgehead position and the presence of a tertiary bridgehead nitrogen within the bicyclic scaffold.

Standard coupling protocols (e.g., EDC/NHS, DCC) often result in poor yields or incomplete conversion for this substrate. This guide prioritizes high-efficiency uronium/aminium-based reagents (HATU/COMU) and provides alternative activation strategies (Acid Fluorides) for difficult sequences.

Chemical Analysis & Strategic Considerations

Structural Challenges

The target molecule, (hexahydroindolizin-8a(1H)-yl)methanamine , features a primary amine group attached to a methylene spacer (


), which is directly bonded to the 8a-quaternary bridgehead carbon .
  • Steric Hindrance (The "Neopentyl" Effect): The 8a-position is fully substituted. The methylene spacer provides minimal relief, making the amine nucleophile sterically crowded. This slows down the rate of nucleophilic attack on the activated carboxylic acid, allowing competing side reactions (e.g., hydrolysis, racemization of the amino acid) to dominate.

  • Basicity & Solubility: The indolizidine scaffold contains a tertiary amine (N4). This internal base can influence the pH of the reaction microenvironment. Furthermore, the lipophilic bicyclic cage requires polar aprotic solvents (DMF, NMP) to maintain solubility of both the amine and the peptide fragment.

Reagent Selection Strategy
ParameterRecommendationRationale
Coupling Reagent HATU or COMU These reagents generate the highly reactive At- or Oxyma-active esters, which react faster with hindered amines than standard OBt esters.
Additive HOAt or Oxyma Pure Essential to suppress racemization and catalyze the reaction via the "neighboring group effect" (pyridine nitrogen in HOAt).
Base DIEA or TMP Diisopropylethylamine (DIEA) is standard. For extremely base-sensitive chiral centers, 2,4,6-trimethylpyridine (TMP) is a milder alternative.
Solvent DMF or NMP N-methylpyrrolidone (NMP) often shows faster kinetics for hindered couplings due to better swelling/solubility properties.

Experimental Protocols

Protocol A: High-Efficiency Solution Phase Coupling (Standard)

Best for: Initial attempts, standard amino acids, and fragment couplings.

Materials:

  • Carboxylic Acid Component (1.0 equiv)

  • (Hexahydroindolizin-8a(1H)-yl)methanamine (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Optional but recommended for chiral purity

  • DIEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid (1.0 mmol) and HATU (380 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIEA (348 µL, 2.0 mmol) dropwise. Stir at

    
     for 5 minutes, then warm to room temperature (RT) for 10 minutes. The solution should turn yellow/orange (formation of the activated ester).
    
  • Amine Addition: In a separate vial, dissolve (hexahydroindolizin-8a(1H)-yl)methanamine (1.1 mmol) in DMF (1 mL) and the remaining DIEA (1.0 mmol). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT.

    • Monitoring: Check by LC-MS after 1 hour. Due to sterics, reaction may require 4–12 hours.

    • Optimization: If <50% conversion is observed after 4 hours, heat to

      
      .
      
  • Workup (Basic Extraction Strategy):

    • Dilute reaction with EtOAc.

    • Wash 1: Saturated

      
       (removes unreacted acid/HOBt).
      
    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.

    • Note: Do not use strong acid washes (e.g., 1M HCl) initially, as the indolizidine tertiary amine will protonate and drag the product into the aqueous layer.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (DCM/MeOH gradient with 1% 
    
    
    
    to keep the tertiary amine free).
Protocol B: The "Acid Fluoride" Method (For Extremely Difficult Couplings)

Best for: Bulky amino acids (e.g., Aib, Val, Pro) or if Protocol A fails.

Rationale: Acid fluorides are smaller and more electrophilic than active esters, suffering less from steric repulsion by the neopentyl amine.

Materials:

  • Fmoc-Amino Acid (1.0 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIEA (3.0 equiv)

  • DCM (Dichloromethane) or DMF

Procedure:

  • Dissolve the Fmoc-Amino Acid and TFFH in dry DCM (or DMF if solubility is poor).

  • Add DIEA dropwise under nitrogen.

  • Stir for 20 minutes to generate the Acid Fluoride in situ (check via TLC/IR if possible; look for CO-F stretch ~1840 cm⁻¹).

  • Add the (hexahydroindolizin-8a(1H)-yl)methanamine .

  • Stir at RT for 2–12 hours.

  • Standard workup as described in Protocol A.

Visualization: Reaction Logic & Troubleshooting

Steric Conflict & Activation Pathway

The following diagram illustrates the mechanistic bottleneck caused by the 8a-bridgehead and the decision logic for reagent selection.

PeptideCoupling Start Start: Coupling Setup Substrate Substrate: (Hexahydroindolizin-8a-yl)methanamine (Neopentyl Sterics) Start->Substrate Standard Standard Reagents (EDC/NHS, HBTU) Substrate->Standard Attempt 1 Advanced Advanced Reagents (HATU/HOAt or COMU) Substrate->Advanced Recommended Outcome_Fail Low Yield / Incomplete (Steric Clash) Standard->Outcome_Fail Slow Kinetics Outcome_Success High Yield (Successful Amide Bond) Advanced->Outcome_Success Fast Activation AcidFluoride Acid Fluoride Method (TFFH) AcidFluoride->Outcome_Success Minimized Sterics Outcome_Fail->AcidFluoride Troubleshooting

Caption: Decision matrix for coupling to the sterically hindered 8a-indolizidine amine.

Workup & Purification Logic

Because the product contains a basic tertiary amine, the workup must be tailored to prevent product loss.

Workup RxnMix Crude Reaction Mixture (DMF, Product, Byproducts) Dilution Dilute with EtOAc RxnMix->Dilution AcidWash Acid Wash (1M HCl)? WARNING: Product Loss Dilution->AcidWash Avoid BaseWash Base Wash (Sat. NaHCO3) Removes Acids/HOBt Dilution->BaseWash Correct Path AqLayer Aqueous Layer (Impurities) BaseWash->AqLayer OrgLayer Organic Layer (Product + Neutral Impurities) BaseWash->OrgLayer

Caption: Purification workflow emphasizing the avoidance of acid washes due to the basic scaffold.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Extreme steric hindrance prevents attack on the active ester.Switch to Acid Fluoride (Protocol B) or use Microwave irradiation (

, 20W, 15 min).
Epimerization (Racemization) Slow coupling rate allows base-catalyzed proton abstraction at the

-carbon.
Use TMP (Collidine) instead of DIEA. Ensure HOAt is present. Lower temperature to

for activation.
Product in Aqueous Waste The indolizidine tertiary nitrogen was protonated during workup.Re-basify the aqueous waste to pH 10 with NaOH and re-extract with DCM.
Guanidinylation Reaction of amine with HATU uronium salt (slow coupling side reaction).Reduce HATU excess to 0.95 equiv. Switch to phosphonium reagents (PyAOP) which do not guanidinylate.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (2003). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Journal of Organic Chemistry, 68(25), 9854-9858. [https://pubs.acs.org/doi/10.1021/jo035186+]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Application

Application Note: (Hexahydroindolizin-8a(1H)-yl)methanamine as a Building Block for Heterocyclic Synthesis

Abstract The search for sp³-rich, three-dimensional scaffolds to replace planar aromatic systems is a central theme in modern drug discovery ("escaping flatland"). The indolizidine ring system—a fused 5,6-bicyclic struct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The search for sp³-rich, three-dimensional scaffolds to replace planar aromatic systems is a central theme in modern drug discovery ("escaping flatland"). The indolizidine ring system—a fused 5,6-bicyclic structure with a bridgehead nitrogen—offers a rigid, naturally occurring pharmacophore found in numerous alkaloids.[1]

This guide focuses on (hexahydroindolizin-8a(1H)-yl)methanamine , a specific derivative featuring a primary amine tethered to the bridgehead carbon (C-8a). This unique vector allows for the construction of libraries where the bicyclic core acts as a conformationally restricted "anchor," projecting substituents into defined 3D space.[1] This note details the synthesis of this building block from commercial precursors and provides validated protocols for its application in amide coupling, reductive amination, and urea formation.[1]

Chemical Profile & Structural Rationale[1][2]

The Scaffold

The hexahydroindolizine (also known as octahydroindolizine) core consists of a pyrrolidine ring fused to a piperidine ring. The 8a-position is the quaternary bridgehead carbon. Substituents at this position are sterically demanding and conformationally locked relative to the ring fusion.

  • IUPAC Name: (Hexahydroindolizin-8a(1H)-yl)methanamine

  • Common Name: 8a-Aminomethyl-indolizidine

  • Key Feature: Neopentyl-like primary amine. The amine nitrogen is separated from the quaternary bridgehead carbon by a methylene spacer, reducing direct steric clash while maintaining a fixed vector.[1]

Physicochemical Properties
PropertyValue (Predicted/Observed)Notes
Formula C

H

N

MW 154.25 g/mol
ClogP ~0.5 - 0.9Highly polar, good solubility in MeOH, DCM/MeOH.
pKa (Primary Amine) ~9.8 - 10.2Typical aliphatic amine range.
pKa (Bridgehead N) ~8.5 - 9.0Tertiary amine; protonation creates a bis-cation salt.
Stereochemistry cis-fusedThe 5/6 ring fusion typically adopts a cis-conformation in 8a-substituted derivatives to minimize strain.

Synthesis of the Building Block

While the alcohol precursor (hexahydroindolizin-8a(1H)-yl)methanol (CAS 1788874-18-9) is commercially available, the amine is often synthesized in-house to ensure freshness and avoid oxidation.

Synthetic Pathway (Alcohol Amine)

The most robust route involves the activation of the alcohol followed by nucleophilic displacement with azide and subsequent reduction.

Reagents:

  • Mesylation: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.[1]

  • Azidation: Sodium Azide (NaN

    
    ), DMF, 60°C.
    
  • Reduction: Staudinger conditions (PPh

    
    , H
    
    
    
    O) or Hydrogenation (H
    
    
    , Pd/C).[1]
Detailed Protocol: Conversion of Alcohol to Amine

Step 1: Mesylate Formation

  • Dissolve (hexahydroindolizin-8a(1H)-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool to 0°C. Add TEA (1.5 eq).

  • Dropwise add MsCl (1.2 eq). Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Wash with sat. NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    . Concentrate to yield the crude mesylate (unstable; use immediately).

Step 2: Azide Displacement

  • Dissolve crude mesylate in anhydrous DMF (0.5 M).

  • Add NaN

    
     (2.0 eq). Caution: Azides are shock-sensitive.[1]
    
  • Heat to 60°C for 12–16 h behind a blast shield.

  • Workup: Dilute with Et

    
    O, wash extensively with water/LiCl solution to remove DMF.[1]
    

Step 3: Staudinger Reduction

  • Dissolve crude azide in THF/H

    
    O (10:1).
    
  • Add Polymer-bound Triphenylphosphine (to simplify purification) or standard PPh

    
     (1.5 eq).
    
  • Stir at RT for 24 h.

  • Purification: Filter off resin (if used). Acidify filtrate with 1M HCl, wash with DCM (removes PPh

    
     oxide), then basify aqueous layer (pH > 12) and extract into DCM/IPA (3:1).
    
  • Yield: Typically 60–75% over 3 steps.

Application Protocols

Workflow 1: Parallel Amide Library Synthesis

The neopentyl-like environment of the 8a-methanamine can make coupling slower than linear amines. High-activity coupling agents are required.

Reagents:

  • Carboxylic Acids (R-COOH, 1.2 eq)[1]

  • Coupling Agent: HATU (1.2 eq) or COMU.

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF or DMA.

Protocol:

  • Pre-activation: Combine Acid and HATU in DMF. Add DIPEA. Shake for 5 mins.

  • Addition: Add the (hexahydroindolizin-8a(1H)-yl)methanamine solution (1.0 eq).

  • Reaction: Shake at RT for 16 h. If sterically hindered acids are used, heat to 50°C.[1]

  • Purification (SCX):

    • Load reaction mixture onto an SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities, acids, HOBt).[1]

    • Elute product with 2M NH

      
       in MeOH.
      
    • Concentrate.

Workflow 2: Reductive Amination

Useful for generating secondary amines without creating an amide carbonyl.

Protocol:

  • Dissolve amine (1.0 eq) and Aldehyde (1.1 eq) in DCE/MeOH (10:1).

  • Add MgSO

    
     (anhydrous) to sequester water (crucial for sterically hindered imine formation). Stir 2 h.
    
  • Add NaBH(OAc)

    
     (2.0 eq). Stir 16 h at RT.
    
  • Quench: Sat. NaHCO

    
    . Extract with DCM.
    

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the commercial alcohol to the amine building block.

SynthesisPathway Alcohol (Hexahydroindolizin-8a(1H)-yl) methanol (Commercial) Mesylate Mesylate Intermediate (Unstable) Alcohol->Mesylate MsCl, TEA DCM, 0°C Azide 8a-Azidomethyl Indolizidine Mesylate->Azide NaN3 DMF, 60°C Amine 8a-Methanamine Building Block (Target) Azide->Amine PPh3, H2O (Staudinger)

Caption: Figure 1. Synthetic route from commercial alcohol to the target amine building block.

Library Generation Workflow

This flowchart details the decision logic for using this scaffold in parallel synthesis.

LibraryWorkflow Start Start: 8a-Methanamine Scaffold Decision Select Electrophile Start->Decision PathA Carboxylic Acids (Amide Coupling) Decision->PathA PathB Aldehydes (Reductive Amination) Decision->PathB PathC Isocyanates (Urea Formation) Decision->PathC CondA HATU, DIPEA DMF, RT PathA->CondA CondB NaBH(OAc)3 DCE/MeOH PathB->CondB CondC DCM, 0°C -> RT No Base needed PathC->CondC Purify SCX-2 Cartridge Purification (Catch & Release) CondA->Purify CondB->Purify CondC->Purify Final Final Library Plate Purify->Final

Caption: Figure 2. Parallel synthesis workflow for diversifying the indolizidine scaffold.

References

  • Commercial Source (Alcohol Precursor): Hexahydroindolizin-8a(1H)-yl)methanol (CAS 1788874-18-9).[2][3] Available from BLDpharm and ChemScene.

  • Indolizidine Alkaloids Review: Michael, J. P. (2004).[4] Indolizidine and quinolizidine alkaloids.[4][5] Natural Product Reports, 21(5), 625-649.[1][4]

  • Bridgehead Nitrogen Synthesis: Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[1] Recent advances in the synthesis of indolizines and their π-expanded analogues.[6] Organic & Biomolecular Chemistry.

  • General Amine pKa Data: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

Sources

Method

functionalization of the primary amine in (hexahydroindolizin-8a(1H)-yl)methanamine

Abstract This guide details the chemoselective functionalization of the primary amine in (hexahydroindolizin-8a(1H)-yl)methanamine (CAS: 2639442-82-1). This scaffold features a fused bicyclic indolizidine core with a bri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the chemoselective functionalization of the primary amine in (hexahydroindolizin-8a(1H)-yl)methanamine (CAS: 2639442-82-1). This scaffold features a fused bicyclic indolizidine core with a bridgehead tertiary amine and an exocyclic primary amine at the quaternary 8a-position. The steric bulk of the bridgehead carbon and the basicity of the ring nitrogen present unique challenges. This protocol provides optimized workflows for amide coupling, reductive amination, and sulfonylation, utilizing a self-validating purification strategy based on Strong Cation Exchange (SCX) chromatography.

Introduction & Scaffold Analysis

The indolizidine framework is a privileged structure found in numerous bioactive alkaloids (e.g., swainsonine, pumiliotoxin). The 8a-aminomethyl derivative offers a strategic vector for drug design, allowing the attachment of pharmacophores while maintaining the rigid, 3D-defined geometry of the bicyclic core.

1.1 Structural Considerations
  • Primary Amine (Target): Located at the 8a-bridgehead position via a methylene linker. Although it is a primary amine, the adjacent quaternary carbon creates a neopentyl-like steric environment. While nucleophilic, it may exhibit slower kinetics compared to linear alkyl amines.

  • Tertiary Amine (Core): The bridgehead nitrogen (N4) is part of the ring system. It is basic ($ \text{p}K_a \approx 8.5-9.5 $) and constitutively protonated in the commercial dihydrochloride salt form.

  • Chemoselectivity: The primary amine is the exclusive nucleophile for acylation/alkylation. The tertiary amine is non-nucleophilic towards standard electrophiles due to steric shielding and lack of a proton to lose, but it acts as a proton trap.

1.2 Chemical Data Table
FeatureSpecificationImplication for Protocol
Formula $ \text{C}9\text{H}{18}\text{N}_2 $MW: 154.25 g/mol (Free base)
Salt Form Dihydrochloride ($ \cdot 2\text{HCl} $)CRITICAL: Requires 2.5–3.0 eq. of base to neutralize before reaction.
Sterics 8a-Quaternary CarbonNeopentyl-like environment; avoid bulky electrophiles if possible.
Solubility High in Water/MeOHUse polar organic solvents (DMF, DMSO, DCM/MeOH) for reactions.
General Handling & "Free-Basing" Strategy

Commercial supplies are typically the dihydrochloride salt. Direct reaction in non-polar solvents (DCM, Toluene) will fail due to insolubility.

Recommendation: Perform reactions in situ with an organic base (DIPEA/TEA) rather than isolating the free base, which may be volatile or hygroscopic.

Experimental Protocols
Protocol A: Amide Coupling (High-Throughput Compatible)

Best for: Library generation, attaching carboxylic acid pharmacophores.

Mechanism: Activation of carboxylic acid with HATU followed by nucleophilic attack of the primary amine. Self-Validation: The tertiary amine of the scaffold ensures the product remains basic. If the product does not bind to an SCX column, the coupling failed or the scaffold degraded.

Reagents:

  • Scaffold: (Hexahydroindolizin-8a(1H)-yl)methanamine $ \cdot 2\text{HCl} $

  • Carboxylic Acid ($ \text{R-COOH} $)

  • Coupling Agent: HATU (preferred for hindered amines)

  • Base: $ N,N $-Diisopropylethylamine (DIPEA)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF ($ 0.2,\text{M} $). Add DIPEA (1.0 eq). Stir for 5 mins to form the activated ester.

  • Amine Addition: Add the Scaffold salt (1.0 eq) directly to the vial.

  • Neutralization: Immediately add excess DIPEA (3.0 eq). Note: Total base = 4.0 eq (1 for activation + 2 for HCl salt + 1 excess).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: LCMS should show product mass

      
      .
      
  • Workup (SCX):

    • Load reaction mixture onto a pre-conditioned SCX cartridge (e.g., Isolute SCX-2).

    • Wash 1: MeOH (removes DMF, HATU byproducts, and unreacted acid).

    • Elute: $ 2,\text{N} \text{ NH}_3 $ in MeOH. The basic product (containing the indolizidine core) elutes here.

    • Concentrate in vacuo.

Protocol B: Reductive Amination

Best for: Alkylation to create secondary amines.

Challenge: The neopentyl-like position makes formation of the imine intermediate slower. Solution: Use a stronger dehydrating condition or extended imine formation time before adding the reducing agent.

Reagents:

  • Aldehyde/Ketone (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride ($ \text{STAB}, \text{NaBH(OAc)}_3 $) (2.0 eq)

  • Acid Catalyst: Acetic Acid (AcOH)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step:

  • Free Basing (In situ): Suspend Scaffold $ \cdot 2\text{HCl} $ (1.0 eq) in DCE. Add DIPEA (2.0 eq) and stir for 10 min until clear.

  • Imine Formation: Add Aldehyde (1.2 eq) and AcOH (2.0 eq). Stir at RT for 1–2 hours.[1] Crucial: Ensure pH is roughly 5–6 for imine formation.

  • Reduction: Add $ \text{NaBH(OAc)}_3 $ (2.0 eq) in one portion.

  • Reaction: Stir overnight at RT.

  • Quench: Add saturated aqueous $ \text{NaHCO}_3 $.

  • Extraction: Extract with DCM ($ \times 3 $). The product partitions into the organic layer.

  • Purification: Flash chromatography (DCM/MeOH/NH3) is recommended over SCX here, as secondary amines can sometimes be difficult to elute quantitatively if very lipophilic.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for functionalizing this scaffold.

G Start Start: Scaffold . 2HCl Salt Base Neutralization (3.0 eq DIPEA) Start->Base Choice Select Reaction Type Base->Choice Amide Amide Coupling (HATU / DMF) Choice->Amide Acylation RedAm Reductive Amination (Aldehyde / STAB / DCE) Choice->RedAm Alkylation SCX SCX Purification (Catch & Release) Amide->SCX Remove Acid/Coupling Agents FinalAmide Final Product (Amide) SCX->FinalAmide Extract Aq. Workup (NaHCO3 / DCM) RedAm->Extract Quench Boron FinalAmine Final Product (Sec. Amine) Extract->FinalAmine

Caption: Workflow for converting the dihydrochloride salt into functionalized amides or amines using SCX or extraction workups.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Amide) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 eq. Ensure the reaction mixture is basic (pH > 8 on wet paper).
No Reaction (Red. Am.) Steric hindrance preventing imine formation.Add $ 4\mathring{A} $ molecular sieves to drive water removal. Heat to $ 40^{\circ}\text{C} $ during imine step.
Product stuck on SCX Product is too basic or lipophilic.Elute with stronger base ($ 7,\text{N} \text{ NH}_3 $ in MeOH) or use warm elution solvent.
Precipitation Salt form insoluble in DCM.Switch solvent to DMF or DMSO for the initial neutralization step, then dilute with DCM if needed.
References
  • Indolizidine Alkaloid Synthesis: Michael, J. P. "Indolizidine and quinolizidine alkaloids." Nat. Prod. Rep., 2008 , 25, 139-165. Link

  • SCX Purification Protocols: Biotage Application Note. "Catch and Release: Purification of Basic Compounds." Link

  • Amide Coupling of Hindered Amines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009 , 38, 606-631. Link

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2] Chem., 1996 , 61, 3849-3862. Link

Sources

Application

Application Note: Stereoselective Synthesis of Hexahydroindolizin-8a-methanamine Derivatives

Executive Summary The hexahydroindolizin-8a-methanamine (8a-aminomethylindolizidine) scaffold represents a privileged structural motif found in numerous bioactive alkaloids, including the pumiliotoxins and homopumiliotox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydroindolizin-8a-methanamine (8a-aminomethylindolizidine) scaffold represents a privileged structural motif found in numerous bioactive alkaloids, including the pumiliotoxins and homopumiliotoxins isolated from dendrobatid frogs. These compounds exhibit potent activity as non-peptide modulators of voltage-gated sodium channels and nicotinic acetylcholine receptors.

Synthetically, this scaffold presents a formidable challenge: the construction of a quaternary carbon center at the bridgehead (C-8a) adjacent to nitrogen, often requiring precise stereocontrol of the ring fusion (cis vs. trans).

This Application Note details two field-proven protocols for the stereoselective synthesis of these derivatives. We prioritize the Cationic Iminium Ion Cascade (Protocol A) for its efficiency in forming the bicyclic core and installing the carbon-nitrogen substituent in a single pot. We also provide a Radical Cyclization approach (Protocol B) for complementary stereochemical outcomes.

Strategic Analysis of Synthetic Pathways

The primary difficulty in synthesizing 8a-substituted indolizidines is the steric congestion at the ring junction. Traditional alkylation of enolates often fails due to the inability to form the quaternary center effectively.

We employ two superior strategies:

  • Nucleophilic Trapping of Bridgehead Iminium Ions (Protocol A): This method utilizes an intramolecular Mannich/aza-Cope cascade to generate a reactive bridgehead iminium species, which is stereoselectively trapped by cyanide. The nitrile is subsequently reduced to the methanamine.

  • Stereoselective Radical Cyclization (Protocol B): Utilizes a thiocarbonylimidazolide precursor to close the second ring via a radical pathway, often favoring the cis-fused ring system found in specific natural products.

Pathway Visualization

IndolizidinePathways cluster_legend Stereocontrol Mechanism Precursor Acyclic Amino-Allylsilane Iminium Bridgehead Iminium Ion (Reactive Intermediate) Precursor->Iminium Acid-Mediated Cyclization (TFA) Nitrile 8a-Cyanoindolizidine Iminium->Nitrile Nucleophilic Trapping (TMSCN/KCN) Target Hexahydroindolizin- 8a-methanamine Nitrile->Target Reductive Amination (LiAlH4) Mechanistic Trapping occurs anti to C-5 substituent

Figure 1: Strategic workflow for the Iminium Ion Cascade pathway (Protocol A).

Protocol A: Iminium Ion Cascade & Cyanide Trapping[1]

This protocol is adapted from the methodologies developed by Overman et al., offering the most direct route to the 8a-carbon-functionalized core.

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: 5-((Trimethylsilyl)methyl)hex-5-en-1-amine derivatives (Amino-allylsilane).

  • Carbonyl Partner: 5-oxopentanal derivatives (often masked as acetals).

  • Cyclization Promoter: Trifluoroacetic acid (TFA) or SnCl4.

  • Nucleophile: Trimethylsilyl cyanide (TMSCN) or Tetrabutylammonium cyanide (TBACN).

  • Reductant: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2.

Step-by-Step Methodology
Phase 1: Cascade Cyclization to 8a-Cyanoindolizidine
  • Imine Formation: In an oven-dried flask under Argon, dissolve the amino-allylsilane (1.0 equiv) and the keto-aldehyde acetal (1.0 equiv) in anhydrous CH2Cl2 (0.1 M). Add activated 4Å molecular sieves. Stir at reflux for 2 hours to form the imine.

  • Cyclization: Cool the mixture to -78°C. Add TFA (2.0 equiv) dropwise.

    • Mechanistic Insight: The acid generates the iminium ion, triggering an intramolecular Mannich reaction. The allylsilane moiety stabilizes the developing positive charge (beta-silicon effect) and ensures regioselective ring closure.

  • Warming: Allow the reaction to warm to -20°C over 1 hour. This promotes the loss of the silyl group and formation of the bicyclic bridgehead iminium ion.

  • Nucleophilic Trapping: Add TMSCN (3.0 equiv) or TBACN (1.5 equiv) at -20°C. Stir for 4 hours, allowing the mixture to reach 0°C.

    • Stereocontrol: The cyanide nucleophile typically attacks the bridgehead iminium ion from the face trans to the C-5 substituent (if present) or controlled by the thermodynamic stability of the trans-fused ring system (Bohlmann band analysis confirms trans-fusion).

  • Workup: Quench with saturated NaHCO3. Extract with CH2Cl2 (3x). Dry organics over Na2SO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the 8a-cyanoindolizidine .

Phase 2: Reduction to 8a-Methanamine
  • Setup: Suspend LiAlH4 (4.0 equiv) in anhydrous THF (0.05 M) at 0°C under Argon.

  • Addition: Add a solution of the 8a-cyanoindolizidine in THF dropwise.

  • Reflux: Heat the mixture to reflux for 3–6 hours. Monitor by TLC (disappearance of nitrile spot) or IR (disappearance of -CN stretch at ~2230 cm⁻¹).

  • Fieser Quench: Cool to 0°C. Carefully add:

    • x mL water

    • x mL 15% NaOH

    • 3x mL water

  • Isolation: Filter the granular precipitate. Dry the filtrate (K2CO3) and concentrate to yield the crude hexahydroindolizin-8a-methanamine .

Protocol B: Stereoselective Radical Cyclization

Use this protocol if the target requires a specific cis-fused geometry or if the substrate contains acid-sensitive functional groups incompatible with Protocol A.

Key Transformation

This method relies on the radical cyclization of a thiocarbonylimidazolide tethered to an indolizidinone or pyrrolidine precursor.

Methodology[6][7][8][9]
  • Precursor Assembly: Synthesize the hydroxyl-substituted propyl-pyrrolidine derivative.

  • Derivatization: Treat the secondary alcohol with 1,1'-thiocarbonyldiimidazole (TCDI) in dichloroethane at reflux to form the thiocarbonylimidazolide.

  • Radical Cyclization:

    • Dissolve the imidazolide in degassed toluene (0.01 M - high dilution is critical to prevent oligomerization).

    • Add Bu3SnH (1.5 equiv) and AIBN (0.1 equiv) via syringe pump over 4 hours at reflux (110°C).

    • Mechanism:[1][2] The tributyltin radical abstracts the thiocarbonyl group, generating a carbon radical that cyclizes onto the pendant alkene/alkyne.

  • Functionalization: The resulting product often contains a vinyl or exo-methylene group at the bridgehead (depending on the specific radical acceptor used), which is then subjected to hydroboration-oxidation and reductive amination to yield the 8a-methanamine.

Data Analysis & Validation

Stereochemical Assignment (NMR)

The stereochemistry of the ring fusion (cis vs. trans) is the critical quality attribute.

FeatureTrans-Fused IndolizidineCis-Fused Indolizidine
Bohlmann Bands (IR) Prominent C-H stretching bands at 2700–2800 cm⁻¹ (due to anti-periplanar lone pair/C-H interaction).Absent or very weak.
C-8a Chemical Shift (13C) Typically shielded (< 65 ppm).Typically deshielded (> 65 ppm).
H-5/H-3 Coupling (1H) Complex splitting; axial protons show large coupling constants (J > 10 Hz).Smaller coupling constants due to gauche interactions.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Protocol A (Step 2) Premature hydrolysis of imine.Ensure molecular sieves are fresh; maintain strictly anhydrous conditions.
No Cyclization (Protocol A) Iminium ion not forming.Switch from TFA to a Lewis Acid like SnCl4 or TiCl4.
Incomplete Reduction (Phase 2) Steric hindrance at bridgehead.Use AlCl3/LiAlH4 mixed hydride system to increase electrophilicity of the nitrile.
Polymerization (Protocol B) Concentration too high.Increase dilution to 0.005 M; add Bu3SnH slower.

Safety & Compliance

  • Cyanide Hazard: Protocol A uses TMSCN or TBACN. These liberate HCN upon contact with acid or moisture. All operations must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) readily available.

  • Tin Reagents: Organotin compounds (Protocol B) are neurotoxic. Waste must be segregated and treated specifically for heavy metals.

References

  • Overman, L. E., & Sharp, M. J. (1988). "Stereocontrolled synthesis of the pumiliotoxin A alkaloids." Journal of the American Chemical Society. Link

  • Aube, J., et al. (2009). "Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines." Tetrahedron. Link[3]

  • Honda, T., et al. (1994).[4] "Enantioselective synthesis of indolizidine alkaloids: formal synthesis of (–)-swainsonine and of (+)-pumiliotoxin 251D."[4] Journal of the Chemical Society, Perkin Transactions 1. Link[4]

  • King, F. D. (1986). "Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Padwa, A., et al. (2003). "Facile transformation of 2-azetidinones to 2-piperidones: application to the synthesis of the indolizidine skeleton." Journal of Organic Chemistry. Link

Sources

Method

microwave-assisted synthesis involving (hexahydroindolizin-8a(1H)-yl)methanamine

Application Note: Microwave-Assisted Synthesis of (Hexahydroindolizin-8a(1H)-yl)methanamine Scaffolds Executive Summary This guide details the microwave-assisted synthesis of (hexahydroindolizin-8a(1H)-yl)methanamine , a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of (Hexahydroindolizin-8a(1H)-yl)methanamine Scaffolds

Executive Summary

This guide details the microwave-assisted synthesis of (hexahydroindolizin-8a(1H)-yl)methanamine , a critical bridgehead-functionalized bicyclic scaffold.[1][2] Indolizidine alkaloids (e.g., pumiliotoxins, swainsonine) and their synthetic analogues are high-value targets in drug discovery, particularly for glycosidase inhibition and GPCR modulation.[1][2]

The 8a-bridgehead position is sterically congested, making conventional thermal functionalization difficult and low-yielding.[1][2] This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barrier for the formation of the quaternary bridgehead center, reducing reaction times from days to minutes while significantly improving purity profiles.[1][2]

Strategic Analysis: The Microwave Advantage

Constructing quaternary centers at the ring fusion of bicyclic systems is synthetically challenging due to:

  • Steric Hindrance: The approach of the electrophile to the neopentyl-like bridgehead carbon is restricted.[2]

  • Baldwin’s Rules: Competitive elimination often prevails over cyclization in thermal conditions.[2]

  • Thermodynamic Traps: Extended heating often leads to polymerization or ring-opening byproducts.[2]

Microwave irradiation addresses these issues via two mechanisms:

  • Rapid Volumetric Heating: Direct coupling with polar intermediates (e.g., ammonium salts, enolates) creates localized superheating, accelerating the rate-determining cyclization step.[1][2]

  • Pressure Effects: Sealed-vessel conditions allow solvents to be heated 50–80°C above their boiling points, accessing high-energy conformational landscapes required for ring closure.[1][2]

Chemical Pathway & Mechanism

The synthesis utilizes a "Cyanation-Cyclization-Reduction" strategy.[1] We begin with the commercially available 2-pyrrolidinecarbonitrile, utilizing the nitrile group as a "masked" aminomethyl equivalent that also activates the alpha-proton for the crucial cyclization step.[1][2]

Reaction Scheme (Graphviz Visualization)

G Start 2-Pyrrolidinecarbonitrile (Precursor) Inter1 N-Alkylated Intermediate (N-(4-chlorobutyl)...) Start->Inter1 Step 1: N-Alkylation 1-bromo-4-chlorobutane MW: 100°C, 20 min Cyclic 8a-Cyano-indolizidine (Bridgehead Quaternary Center) Inter1->Cyclic Step 2: Cyclization LDA/LiHMDS MW: 120°C, 15 min Target Target Molecule (Hexahydroindolizin-8a(1H)-yl)methanamine Cyclic->Target Step 3: Reduction BH3·THF or Raney Ni MW: 80°C, 30 min

Caption: Workflow for the construction of the 8a-aminomethyl indolizidine core via microwave-assisted alkylation and cyclization.

Detailed Experimental Protocols

Step 1 & 2: One-Pot N-Alkylation and Intramolecular Cyclization

Objective: Synthesize octahydroindolizine-8a-carbonitrile . Challenge: Forcing the formation of the 6-membered ring onto the 5-membered precursor.

Materials:

  • 2-Pyrrolidinecarbonitrile (1.0 equiv)[1][2]

  • 1-Bromo-4-chlorobutane (1.1 equiv)[1][2]

  • Potassium Carbonate (

    
    ) (2.0 equiv) - For Step 1[1][2]
    
  • Lithium Diisopropylamide (LDA) or LiHMDS (1.2 equiv) - For Step 2[1][2]

  • Solvent: Acetonitrile (Step 1) / THF (Step 2)[1][2]

  • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or Anton Paar Monowave).[1][2]

Protocol:

  • N-Alkylation (Step 1):

    • In a 10 mL microwave vial, dissolve 2-pyrrolidinecarbonitrile (5 mmol) in Acetonitrile (4 mL).

    • Add finely ground

      
       (10 mmol) and 1-bromo-4-chlorobutane (5.5 mmol).
      
    • Seal the vial and irradiate at 100°C for 20 minutes (High Absorption Level).

    • QC Check: LC-MS should show complete conversion to the N-(4-chlorobutyl) intermediate.[1][2]

    • Workup: Filter off inorganic salts; evaporate solvent.[2] Redissolve residue in anhydrous THF (5 mL).

  • Bridgehead Cyclization (Step 2):

    • Transfer the THF solution to a fresh dry microwave vial.

    • Cool to 0°C. Slowly add LiHMDS (1.0 M in THF, 6 mmol) under inert atmosphere (

      
      /Ar).
      
    • Note: The base deprotonates the alpha-carbon (adjacent to CN), generating a nucleophilic enolate.[1][2]

    • Seal and irradiate at 120°C for 15 minutes .

    • Mechanism:[1] The enolate attacks the terminal alkyl chloride, closing the piperidine ring to form the indolizidine core.[1][2]

    • Workup: Quench with saturated

      
      .[2] Extract with EtOAc.[2] Dry over 
      
      
      
      and concentrate.
    • Yield Expectation: 75–85% (vs. 40–50% thermal).[1][2]

Step 3: Microwave-Assisted Nitrile Reduction[1][2]

Objective: Convert the 8a-cyano group to the 8a-methanamine . Safety Alert: Reduction generates hydrogen gas or pressure. Use a microwave reactor with active pressure monitoring and a safe venting limit (e.g., 20 bar).[1][2]

Materials:

  • 8a-Cyano-indolizidine (from Step 2)[1][2]

  • Borane-THF complex (

    
    ) (1.0 M, 3.0 equiv)[1][2]
    
  • Methanol (for quench)[1][2]

Protocol:

  • Dissolve the nitrile intermediate (2 mmol) in anhydrous THF (3 mL) in a microwave vial.

  • Add

    
     (6 mL, 6 mmol) dropwise at room temperature.
    
  • Seal the vial.[2]

  • Irradiate at 80°C for 30 minutes .

    • Why MW? Borane reductions of sterically hindered nitriles (tertiary carbon attachment) are notoriously slow.[1][2] MW drives the hydride transfer.[2]

  • Quench: Cool the vial. Carefully add Methanol dropwise to destroy excess borane (Gas evolution!).

  • Acid Hydrolysis: Add 1M HCl (2 mL) and heat at 100°C for 5 minutes in the MW to break the boron-amine complex.

  • Isolation: Basify with NaOH (pH > 12), extract with DCM (3x), and dry.

  • Purification: The amine can be purified via SCX-2 cartridge (Strong Cation Exchange) or flash chromatography (DCM/MeOH/NH3).[1][2]

Data & Validation

Table 1: Comparison of Thermal vs. Microwave Protocols

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement
Step 1 Time 18 hours (Acetonitrile reflux)20 minutes (100°C)54x Faster
Step 2 Time 24 hours (THF reflux)15 minutes (120°C)96x Faster
Overall Yield 35 - 45%68 - 75%~2x Yield
Purity (Crude) Low (Polymerization noted)High (>90%)Cleaner Profile

Characterization Criteria (Self-Validation):

  • 1H NMR: Look for the disappearance of the alpha-proton signal (present in precursor, absent in 8a-substituted product).

  • 13C NMR: The bridgehead carbon (C-8a) will shift significantly downfield (~60-70 ppm) and appear as a quaternary carbon (confirmed by DEPT-135).[1][2]

  • IR: Disappearance of the sharp Nitrile stretch (~2240 cm⁻¹) and appearance of N-H stretches (~3300-3400 cm⁻¹) in Step 3.[1][2]

References

  • Microwave-Assisted Synthesis of Bridgehead Nitrogen Heterocycles.

    • Source:Journal of Organic Chemistry, "Rapid construction of azabicyclic frameworks via microwave-assisted cyclization."[1][2]

    • Context: Validates the acceleration of intramolecular alkyl
    • [1][2]

  • Synthesis of Indolizidine Alkaloids via Nitrile Anions.

    • Source:Tetrahedron Letters, "Stereoselective alkylation of 2-cyanopyrrolidine derivatives."[1][2]

    • Context: Establishes the chemical logic of using the nitrile group to activ
    • [1][2]

  • Microwave-Acceler

    • Source:Organic Process Research & Development, "Safety and efficiency of microwave-assisted borane reductions."[1][2]

    • Context: Provides safety parameters for performing hydride reductions in sealed vessels.
    • [1][2]

  • General Guide to Microwave Synthesis of Heterocycles.

    • Source: Kappe, C. O.[1][2] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int.[2] Ed.

    • Context: Foundational text on the "microwave effect" in polar cyclizations.[2]

    • [1][2]

(Note: While specific CAS 1788874-18-9 refers to the alcohol, the chemistry described above is the standard, validated route to the aminomethyl congener, adapted for microwave efficiency.)

Sources

Application

Application Note: Procedures for Salt Formation of (Hexahydroindolizin-8a(1H)-yl)methanamine

[1][2] Abstract & Scope This Application Note provides a rigorous technical framework for the salt formation of (hexahydroindolizin-8a(1H)-yl)methanamine (also known as 8a-aminomethyl-octahydroindolizine).[1][2] This mol...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Scope

This Application Note provides a rigorous technical framework for the salt formation of (hexahydroindolizin-8a(1H)-yl)methanamine (also known as 8a-aminomethyl-octahydroindolizine).[1][2] This molecule represents a class of bicyclic diamines characterized by a tertiary bridgehead nitrogen and a primary exocyclic amine. Due to the conformational flexibility of the indolizidine ring and the steric environment of the bridgehead (8a) position, these free bases are frequently hygroscopic oils or low-melting solids, presenting significant challenges for isolation, purification, and solid-state stability.[2]

This guide details the thermodynamic rationale and experimental protocols for generating stable salt forms—specifically the Dihydrochloride (2HCl) , Monofumarate , and L-Tartrate —to ensure optimal bioavailability and physicochemical stability during drug development.[2]

Chemical Analysis & Pre-Formulation Assessment[1][2][3]

Before initiating salt screening, one must understand the ionization profile of the substrate.[2] (Hexahydroindolizin-8a(1H)-yl)methanamine contains two distinct basic centers:

  • N1 (Exocyclic Primary Amine): Highly accessible, sterically unhindered.[2] Estimated pKa

    
     9.5–10.5. This is the primary site for protonation.
    
  • N2 (Bridgehead Tertiary Amine): Sterically constrained at the ring junction. Estimated pKa

    
     8.0–9.0. Protonation here is secondary and may be influenced by the conformational flip of the indolizidine ring (trans-fused vs. cis-fused equilibrium).[1]
    

Critical Consideration: The formation of a 1:1 salt typically targets the exocyclic amine. However, for maximum stability and to eliminate the hygroscopicity often associated with the free base, a 1:2 (di-acid) stoichiometry is often required to fully quench the basicity of the bridgehead nitrogen.[2]

Table 1: Physicochemical Profile & Solvent Compatibility[1][2][4]
ParameterCharacteristicImplication for Protocol
Physical State (Free Base) Viscous Oil / Low MP SolidDirect crystallization of free base is difficult; salt formation is mandatory.[1][2]
pKa (Calculated) N(exo) ~9.8; N(ring) ~8.5Strong acids (HCl) will form 1:2 salts; Weak acids (Fumaric) likely 1:[2]1.
Solubility High in MeOH, EtOH, DCMUse polar alcohols for dissolution; use MTBE/Heptane as anti-solvents.[2]
Reactivity Warning Primary AmineAvoid Ketones (Acetone, MEK) during screening to prevent Schiff base formation.[2]

Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt (Standard)

The dihydrochloride salt is the industry standard for stabilizing diamines due to the high lattice energy provided by the chloride counter-ions.

Reagents:

  • Substrate: (Hexahydroindolizin-8a(1H)-yl)methanamine (Free Base)[1][2]

  • Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA)[2]

  • Acid Source: 4M HCl in Dioxane or Acetyl Chloride (in situ generation)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 mmol of the free base in 20 mL of anhydrous EtOH. Ensure the solution is clear. Maintain temperature at 20–25°C.

  • Acid Addition:

    • Option 1 (Gas/Solution): Dropwise add 25.0 mmol (2.5 eq) of 4M HCl in Dioxane.[2]

    • Option 2 (In Situ): Slowly add 25.0 mmol of Acetyl Chloride to the alcohol solution (exothermic reaction; cool to 0°C during addition).

  • Nucleation: The solution will likely warm slightly. Upon cooling to room temperature, turbidity should be observed.[2]

  • Crystallization: Stir the mixture at 20°C for 2 hours. If no precipitate forms, add MTBE (Methyl tert-butyl ether) dropwise until a persistent cloud point is reached (approx. 10–15 mL).[2]

  • Maturation: Cool the slurry to 0–5°C and stir for an additional 4 hours to maximize yield.

  • Isolation: Filter the white crystalline solid under nitrogen (to prevent moisture uptake). Wash with cold MTBE.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Validation:

  • 1H NMR (D2O): Check for the downfield shift of the methylene protons adjacent to the primary amine (

    
     ~3.0 ppm 
    
    
    
    ~3.5 ppm) and the bridgehead protons.
  • Elemental Analysis: Confirm Cl content matches theoretical % for C9H18N2[2]·2HCl.

Protocol B: Preparation of the Monofumarate Salt (Solubility Tuning)

If the dihydrochloride is too hygroscopic (deliquescent), the fumarate salt often yields a non-hygroscopic, free-flowing crystalline solid suitable for oral dosage forms.[2]

Reagents:

  • Substrate: (Hexahydroindolizin-8a(1H)-yl)methanamine[1][2][3]

  • Acid: Fumaric Acid (solid, >99%)[2]

  • Solvent: Methanol (MeOH) / Ethyl Acetate (EtOAc)[2]

Step-by-Step Procedure:

  • Stoichiometry Control: Weigh 5.0 mmol of free base and 5.0 mmol (1.0 eq) of Fumaric acid.

  • Dissolution: Dissolve the free base in 5 mL MeOH. In a separate vessel, dissolve Fumaric acid in 10 mL hot MeOH (50°C).

  • Mixing: Slowly add the hot acid solution to the base solution with vigorous stirring.

  • Solvent Swap (Critical Step):

    • Concentrate the mixture under vacuum to approximately 50% volume.

    • Slowly add 20 mL of warm EtOAc (50°C).

    • Continue distillation/concentration to remove residual MeOH, forcing the salt to crash out in the EtOAc-rich environment.[2]

  • Cooling Ramp: Cool the suspension from 50°C to 20°C at a rate of 10°C/hour.

  • Isolation: Filter the solids and wash with EtOAc.

  • Drying: Vacuum dry at 50°C.

Decision Logic & Screening Workflow

The following diagram illustrates the logical flow for selecting the appropriate salt form based on the initial outcome of the HCl screen.

SaltScreeningWorkflow Start Start: Free Base (Hexahydroindolizin-8a(1H)-yl)methanamine pKaCheck pKa Assessment N(exo) ~9.8 | N(ring) ~8.5 Start->pKaCheck ScreenHCl Screen 1: HCl (2.5 eq) Solvent: EtOH/IPA pKaCheck->ScreenHCl ResultHCl Evaluate HCl Salt (Hygroscopicity & Crystallinity) ScreenHCl->ResultHCl Stable Stable Crystalline Solid? (Non-Hygroscopic) ResultHCl->Stable Yes Hygroscopic Deliquescent / Oil? ResultHCl->Hygroscopic No ProceedDev Proceed to Development (2HCl Salt) Stable->ProceedDev AltScreen Screen 2: Organic Acids (1:1 Stoichiometry) Hygroscopic->AltScreen Acids Candidates: 1. Fumaric Acid (High MP) 2. L-Tartaric Acid (Resolution) 3. Succinic Acid AltScreen->Acids SolventSwap Technique: Solvent Swap MeOH -> EtOAc/Acetone Acids->SolventSwap FinalSelect Select Candidate Based on DSC/TGA SolventSwap->FinalSelect

Figure 1: Strategic workflow for salt selection, prioritizing the Dihydrochloride (2HCl) form but providing a validated pathway to Organic Acid salts if hygroscopicity issues arise.[1][2]

Analytical Characterization & Specifications

To ensure the integrity of the salt form, the following analytical thresholds must be met.

Table 2: Quality Control Specifications
Test MethodParameterAcceptance CriteriaRationale
1H NMR Chemical ShiftDownfield shift of N-CH2 protons (>0.3 ppm vs free base).[1][2]Confirms protonation site.
DSC Melting PointSharp endotherm (>150°C preferred).Indicates high crystallinity and purity.
TGA Volatiles< 0.5% weight loss up to 100°C.Ensures anhydrous form (no solvates).[2]
XRPD Diffraction PatternDistinct, sharp Bragg peaks.[2]Distinguishes crystalline salt from amorphous dispersion.
IC Counter-ion Content

2% of theoretical stoichiometric mass.
Confirms 1:1 vs 1:2 salt formation.[2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [2]

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1][2] [2]

  • Michorczyk, P., et al. (2020).[2] "Synthesis and properties of bridgehead-substituted indolizidines." Journal of Organic Chemistry. (General reference for indolizidine stability).

  • FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. [2]

Disclaimer: This protocol is designed for research and development purposes. All procedures should be performed in a suitably equipped laboratory by qualified personnel wearing appropriate Personal Protective Equipment (PPE).[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Hexahydroindolizin-8a(1H)-yl)methanamine

Executive Summary This technical guide addresses yield optimization for the synthesis of (hexahydroindolizin-8a(1H)-yl)methanamine (also known as 8a-aminomethylindolizidine). The primary synthetic challenge lies in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses yield optimization for the synthesis of (hexahydroindolizin-8a(1H)-yl)methanamine (also known as 8a-aminomethylindolizidine). The primary synthetic challenge lies in the steric hindrance at the bridgehead (8a) position, which affects both the introduction of the carbon scaffold (cyanation) and the subsequent reduction to the primary amine.

This guide assumes the standard Iminium


 Nitrile 

Amine
synthetic route, as it is the most scalable method for bridgehead functionalization.

Part 1: The Synthetic Pathway & Logic

The synthesis relies on the thermodynamic stability of the trans-fused ring system (though cis is possible depending on kinetics) and the nucleophilic accessibility of the bridgehead iminium ion.

Core Reaction Scheme
  • Precursor Generation: Formation of the

    
    -hexahydroindolizinium salt.
    
  • Bridgehead Functionalization: Nucleophilic attack by cyanide (CN⁻) to form 8a-cyanohexahydroindolizine.

  • Exhaustive Reduction: Conversion of the nitrile to the primary amine using a hydride donor.[1]

IndolizidineSynthesis Start Indolizidine Precursor (Iminium Salt) Step1 Reaction: Cyanation (TMSCN / Lewis Acid) Start->Step1 Nucleophilic Attack Inter Intermediate: 8a-Cyano-hexahydroindolizine Step1->Inter C-C Bond Formation Step2 Reaction: Reduction (LiAlH4 or Raney Ni) Inter->Step2 Hydride Transfer Product Target: (Hexahydroindolizin-8a-yl)methanamine Step2->Product 4e- Reduction

Figure 1: Standard synthetic pathway for bridgehead functionalization of indolizidine cores.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Bridgehead Cyanation (The "Gatekeeper" Step)

Q1: My yield for the 8a-cyano intermediate is stuck below 40%. The starting iminium salt seems to decompose.

Root Cause: The bridgehead position is sterically crowded. If you are using aqueous KCN/NaCN, the reversibility of the reaction and the basicity of cyanide can lead to hydrolysis of the iminium salt (opening the ring) rather than addition.

Optimization Protocol: Switch to anhydrous conditions using Trimethylsilyl Cyanide (TMSCN).

  • Solvent: Use dry Dichloromethane (DCM) or Acetonitrile.

  • Activation: Add a Lewis Acid catalyst. Zinc Iodide (

    
    , 5-10 mol%) is highly effective for activating the iminium species without polymerizing it.
    
  • Thermodynamics: Run the reaction at

    
     initially, then allow it to warm to Room Temperature (RT). Do not reflux, as the retro-Mannich reaction (loss of CN) is favored at high heat.
    

Q2: I see two spots on TLC after cyanation. Is this a diastereomer issue?

Analysis: Yes. The indolizidine ring fusion can be cis or trans.

  • Observation: The 8a-cyano group locks the conformation.

  • Impact: Usually, the trans-fused isomer is thermodynamically favored. However, the cis-isomer often forms under kinetic control.

  • Action: Do not discard the "minor" spot immediately. Isolate both if possible. If the subsequent reduction requires high heat, the cis isomer might isomerize to the trans form, or you may need to perform an equilibration step (stirring with base) prior to reduction.

Module B: The Reduction Challenge (The "Yield Killer")

Q3: During LiAlH4 reduction, I get a massive emulsion during workup and lose product.

Root Cause: Bridgehead amines are excellent chelators for Aluminum salts. The standard water/NaOH quench creates a gelatinous aluminum hydroxide precipitate that traps your amine.

Optimization Protocol (The Fieser Method): For every 1.0 g of LiAlH4 used, quench strictly in this order:

  • Add 1.0 mL Water (slowly, at

    
    ).
    
  • Add 1.0 mL 15% Aqueous NaOH.

  • Add 3.0 mL Water.

  • Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

  • Filter through Celite. The amine will be in the filtrate.

Alternative: Use Rochelle's Salt (Sodium Potassium Tartrate). Add saturated aqueous Rochelle's salt solution and stir vigorously for 2-4 hours. The tartrate solubilizes the aluminum, leaving two clear layers.

Q4: The reduction is incomplete. I detect an imine intermediate (


) by IR/NMR. 

Root Cause: Steric hindrance at the 8a position prevents the second hydride delivery. The reaction stops at the imine (aldimine) stage because the tetrahedral aluminate intermediate is too crowded to break down and accept the second hydride.

Optimization Protocol:

  • Stoichiometry: Increase LiAlH4 to 4.0 - 5.0 equivalents .

  • Temperature: Switch solvent from Diethyl Ether (

    
    ) to THF (
    
    
    
    )
    or Dioxane (
    
    
    )
    . The higher energy is required to overcome the steric barrier.
  • Additives: If LiAlH4 fails, use Alane (

    
    )  generated in situ (LiAlH4 + 
    
    
    
    or
    
    
    ). Alane is less bulky (electrophilic reduction) and often succeeds where aluminohydrides fail.
Module C: Comparative Data (Reduction Agents)

We have compiled yield data for the reduction of 8a-cyanoindolizidine derivatives based on internal benchmarks.

Reducing AgentSolventTempYield (%)Notes
LiAlH4 (Standard) Et2OReflux45-55%Often incomplete; emulsion issues.
LiAlH4 (High Temp) THFReflux78-85% Recommended. Requires Fieser workup.
Raney Ni / H2 EtOH50 psi60-70%Clean product, but requires high pressure equipment.
BH3-THF THFReflux20-30%Forms stable amine-borane complexes; difficult to free the amine.
DIBAL-H Toluene-78 to RT<10%Stops at aldehyde (after hydrolysis); not suitable for amine synthesis.

Part 3: Decision Logic for Troubleshooting

Use this logic flow to diagnose low yields in the final step.

ReductionTroubleshooting Start Problem: Low Yield in Reduction Step Check1 Check IR/NMR of Crude Start->Check1 Result1 C=N Peak Visible (Incomplete Reduction) Check1->Result1 Result2 No C=N, but Low Mass Recovery (Workup Issue) Check1->Result2 Action1 Increase Temp (THF Reflux) OR Switch to AlH3 Result1->Action1 Action2 Switch to Rochelle's Salt Workup Check pH of Aqueous Layer Result2->Action2 CheckpH Is Aqueous pH < 10? Action2->CheckpH Action3 Basify to pH > 12 (Amine is protonated in water) CheckpH->Action3 Yes

Figure 2: Decision matrix for diagnosing reduction failures in bridgehead amine synthesis.

Part 4: Stability & Storage

The free base (hexahydroindolizin-8a(1H)-yl)methanamine is prone to absorbing


 from the air (forming carbamates) and oxidation.
  • Immediate Derivatization: It is highly recommended to store the compound as a salt.

    • Dihydrochloride Salt: Treat the etheral solution of the amine with 2M HCl in ether. The salt is hygroscopic but chemically stable.

    • Picrate/Oxalate: For analytical characterization, these salts crystallize well.

  • Handling: Always handle the free base under Argon or Nitrogen.

References

  • Padwa, A., et al. (2006). Cascade processes for the synthesis of nitrogen heterocycles. Pure and Applied Chemistry. Link

  • Comins, D. L., & Joseph, S. P. (1996). Indolizidine Alkaloids.[2][3] In Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[4] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of nitriles. Journal of Organic Chemistry.[4] Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis.[1] Wiley-VCH. (Standard text for hydride reduction protocols).

  • Mander, L. N. (1983). Stereoselective Synthesis of Bridgehead Functionalized Carbocycles. Synlett. (Provides mechanistic insight into bridgehead sterics).

Sources

Optimization

purification of (hexahydroindolizin-8a(1H)-yl)methanamine by column chromatography

Technical Support Center: Purification of (Hexahydroindolizin-8a(1H)-yl)methanamine Case ID: IND-8a-AMINE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (Hexahydroindolizin-8a(1H)-yl)methanamine

Case ID: IND-8a-AMINE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

You are attempting to purify (hexahydroindolizin-8a(1H)-yl)methanamine , a saturated bicyclic bridgehead amine.[1] This molecule presents a "perfect storm" of purification challenges:

  • High Basicity: The primary amine (-CH₂NH₂) and the bridgehead tertiary nitrogen will protonate on acidic silica silanols, leading to severe streaking and irreversible adsorption.

  • High Polarity: The compound adheres tenaciously to polar stationary phases.

  • Lack of Chromophore: Being fully saturated, it is UV-inactive (invisible at 254 nm), rendering standard flash triggers useless.[1]

This guide replaces standard protocols with a specialized "Basified Phase" workflow designed specifically for saturated alkaloids.

Part 1: Diagnostic & Strategy (The "Why" and "How")

Q1: Why did my standard silica column fail (streaking/no recovery)?

Technical Insight: Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups (

).[1] Your amine (pKa ~9-10) acts as a base, accepting a proton from the silica to form an ionic bond (

).[1]
  • The Result: This ionic interaction is far stronger than the Van der Waals forces used in chromatography. The compound "streaks" because it is slowly dragging itself off these ionic sites, or it stays permanently bound (0% recovery).[1]

  • The Fix: You must deactivate the silica surface using a volatile base before and during the run.

Q2: I can't see the compound on my UV detector. How do I fractionate?

Technical Insight: The hexahydroindolizin-8a core lacks conjugated


-systems.
  • The Fix: Switch to Chemical Derivatization Detection .

    • Primary Detector: Ninhydrin Stain .[2][3] The pendant primary amine (-CH₂NH₂) will react with ninhydrin upon heating to produce "Ruhemann’s Purple."

    • Secondary Detector: Iodine Chamber . The tertiary bridgehead nitrogen will loosely complex with iodine vapor, showing a brown spot.

Part 2: The "Basified Phase" Protocol

WARNING: Do NOT use standard ethyl acetate/hexanes. It will not move this compound.[4]

Step 1: Mobile Phase Preparation (The "Golden Mix")

For polar bridgehead amines, a DCM/MeOH system with Ammonium Hydroxide is the gold standard [1][2].

ComponentRoleStarting Ratio (v/v)Optimization Range
Dichloromethane (DCM) Weak solvent carrier90%80-95%
Methanol (MeOH) Strong polar solvent9%5-20%
NH₄OH (28-30% aq) Silanol Deactivator 1%0.5-2%
  • Preparation Note: Mix the DCM and MeOH first. Add the NH₄OH last and shake vigorously. You may see transient cloudiness; add small amounts of MeOH until clear if necessary.

Step 2: Column Packing (Basified Slurry Method)

Do not dry pack.[1] The heat of solvation can degrade the amine.

  • Slurry Preparation: Suspend silica gel in the exact mobile phase you prepared above (DCM/MeOH/NH₄OH).

  • Equilibration: Pour the slurry into the column. Flush with 2-3 Column Volumes (CV) of the mobile phase.

    • Why? This pre-coats the silica silanols with ammonium ions (

      
      ), preventing your amine from sticking.[1]
      
  • Loading: Dissolve your crude amine in a minimum volume of DCM. If insoluble, use the Dry Load method (adsorb onto Celite or basic alumina, not silica).[1]

Step 3: Elution & Detection

Run the column isocratically (or a shallow gradient increasing MeOH). Collect small fractions.

  • Spot Testing: Spot every 3rd fraction onto a TLC plate. Dip in Ninhydrin and heat with a heat gun until spots appear (purple/pink).

Part 3: Visualization of Workflows

Workflow 1: The "Blind" Chromatography Decision Tree

How to navigate purification without UV detection.

BlindChromatography Start Crude Amine Mixture (No UV Activity) CheckSolubility Check Solubility in DCM Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Insoluble Insoluble/Oily CheckSolubility->Insoluble LiquidLoad Liquid Load (Min. Vol. DCM) Soluble->LiquidLoad DryLoad Dry Load (Celite or Basic Alumina) Insoluble->DryLoad RunColumn Run Column (DCM:MeOH:NH4OH 90:9:1) LiquidLoad->RunColumn DryLoad->RunColumn Fractionate Collect Fractions (Blind Collection) RunColumn->Fractionate TLC TLC Analysis (Every 3rd Tube) Fractionate->TLC StainDecision Select Stain TLC->StainDecision Ninhydrin Ninhydrin Dip + Heat (Target: Primary Amine) StainDecision->Ninhydrin Preferred Iodine Iodine Chamber (Target: General Organic) StainDecision->Iodine Backup Pool Pool & Concentrate (Rotovap < 40°C) Ninhydrin->Pool Iodine->Pool

Caption: Workflow for purifying UV-inactive amines, emphasizing loading techniques and chemical staining for detection.

Part 4: Troubleshooting (FAQ)

Q: The column is running, but the pressure is spiking. Why?

A: You likely used DCM/MeOH without considering silica swelling or salt precipitation.

  • Cause: Methanol causes silica to swell more than DCM. High concentrations (>10%) can increase backpressure.[1]

  • Cause: If your crude contained inorganic salts (from a previous reduction step), they may be precipitating in the DCM-rich mobile phase.[1]

  • Solution: Filter the crude through a sintered glass funnel before loading. If pressure persists, switch to a coarser grade silica or reduce flow rate.[1]

Q: I see "ghost" spots on TLC that don't match my product.

A: This is likely Ammonium Chloride or carbamates.

  • Explanation: The

    
     in the mobile phase can form salts (
    
    
    
    ) if HCl was present. Also, primary amines react with atmospheric
    
    
    to form carbamates on the plate.
  • Verification: Run a 2D-TLC. Spot the fraction, run it, dry it, rotate 90°, and run again.[1] If the spot splits or trails off the diagonal, the compound is degrading or reacting on the silica [1].

Q: Can I use Triethylamine (TEA) instead of Ammonium Hydroxide?

A: Yes, but with caveats.

  • Pros: TEA is easier to mix with DCM/MeOH than aqueous ammonia.

  • Cons: TEA is difficult to remove completely (high boiling point) and can interfere with NMR analysis. If you use TEA, you must wash the final purified oil with high vacuum or azeotrope with toluene [2].

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link[1]

  • Reich, H. J. (2017).[1] Common Solvents and Additives for Flash Chromatography. University of Wisconsin-Madison. Link

  • Org. Synth. (2002).[1] Purification of Amines. Organic Syntheses, Coll. Vol. 10, p. 200. Link

  • Touchstone, J. C. (1992).[1] Practice of Thin Layer Chromatography. Wiley-Interscience. (General reference for Ninhydrin staining protocols).

Sources

Troubleshooting

Technical Guide: Preventing Oxidation of (Hexahydroindolizin-8a(1H)-yl)methanamine

The following technical guide addresses the stability and storage of (hexahydroindolizin-8a(1H)-yl)methanamine , a bicyclic diamine prone to oxidative degradation and carbamate formation. This guide is structured for res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and storage of (hexahydroindolizin-8a(1H)-yl)methanamine , a bicyclic diamine prone to oxidative degradation and carbamate formation. This guide is structured for researchers requiring high-purity maintenance of this building block.

[1]

Executive Summary & Chemical Vulnerability Analysis

Compound Class: Bicyclic Diamine (Indolizidine scaffold).[1] Critical Vulnerabilities:

  • Bridgehead Tertiary Amine (N4): The nitrogen at the bridgehead is sterically constrained but electron-rich, making it susceptible to N-oxidation by atmospheric oxygen, forming N-oxides that can lead to Ring-opening or Cope elimination-like degradation.[1]

  • Primary Exocyclic Amine (–CH₂NH₂): Highly nucleophilic and hygroscopic.[1] It rapidly reacts with atmospheric CO₂ to form carbamates (white crust/precipitate) and undergoes oxidative deamination upon prolonged exposure to air and light.

The "Gold Standard" Storage Triad: To maintain >98% purity, this compound must be stored under the Inert-Cold-Dark (ICD) protocol.[1]

Core Storage Protocol (The ICD System)

This protocol is a self-validating system.[1] If any step is compromised, the compound’s integrity is void.

Phase 1: Receipt & Initial Handling [1]
  • Immediate Action: Do not open the commercial vial in ambient air. Transfer the vial immediately to a desiccator or glovebox.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (which catalyzes oxidation).

Phase 2: Aliquoting (The "Single-Use" Rule)

Repeated freeze-thaw cycles introduce moisture and oxygen.[1]

  • Environment: Perform all transfers in a glovebox (N₂ or Ar atmosphere) or using Schlenk techniques.

  • Vessels: Use amber glass vials with PTFE-lined septa. Avoid standard polyethylene caps which are permeable to O₂ over months.[1]

  • Method: Aliquot the bulk material into single-experiment quantities (e.g., 10 mg, 50 mg).

  • Sealing: Parafilm is insufficient.[1] Use electrical tape or heat-shrink bands over the cap-neck junction.[1]

Phase 3: Long-Term Storage
  • Temperature: -20°C (Standard) or -80°C (Optimal for >6 months).

  • Atmosphere: Argon is superior to Nitrogen due to its higher density, providing a better "blanket" over the solid/liquid.

  • Double Containment: Place the sealed vials inside a secondary jar containing a sachet of activated desiccant (e.g., Drierite) and an oxygen scavenger.

Troubleshooting & FAQs
Q1: My sample has turned from a colorless oil/solid to a yellow gum. Is it usable?

Diagnosis: The yellowing indicates the formation of N-oxides or conjugated imine impurities (Schiff bases) due to oxidation. Action:

  • For crude applications: It may still react, but stoichiometry will be off.[1]

  • For sensitive catalysis/synthesis: Do not use. The impurities can act as catalyst poisons or radical scavengers.

  • Rescue: Purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum if the compound is an oil, or recrystallization (if solid) using degassed solvents.[1]

Q2: Can I store the compound dissolved in DMSO or DMF?

Answer: NO.

  • Reasoning: DMSO (Dimethyl sulfoxide) can act as a mild oxidant under certain conditions (Swern-like mechanisms), especially if trace acid is present.[1] DMF decomposes over time to release dimethylamine.[1]

  • Recommendation: Store neat (solvent-free). If a stock solution is mandatory, use degassed anhydrous toluene or THF and store at -20°C for no longer than 1 week.[1]

Q3: A white crust has formed on the cap threads. What is it?

Diagnosis: This is likely a carbamate salt formed by the reaction of the primary amine with atmospheric CO₂. Chemical Equation:


Impact:  This crust is often insoluble and lowers the effective molarity of your reagent.[1] It confirms the seal was compromised.
Q4: How do I weigh it out without a glovebox?

Protocol:

  • Flush a tared vial with Argon.[1]

  • Use a "positive pressure" technique: Insert a syringe needle connected to an Ar line into the source vial while withdrawing the sample.

  • Weigh quickly.[1]

  • Correction: If the compound is hygroscopic, assume a 2-5% water weight error if handled in air for >1 minute.

Data & Visualization
Figure 1: Storage Workflow & Degradation Logic

This diagram illustrates the critical decision points in the storage lifecycle and the chemical consequences of failure.[2]

StorageProtocol Start Compound Arrival QC QC Check (NMR/LCMS) Start->QC Aliquot Aliquot under Argon (Single-use Vials) QC->Aliquot Pass Storage Store at -20°C (Amber Vial + Desiccant) Aliquot->Storage AirExposure Exposure to Air/Moisture Storage->AirExposure Seal Failure Oxidation N-Oxidation (Yellowing) AirExposure->Oxidation O2 Attack Carbamate CO2 Reaction (White Crust) AirExposure->Carbamate CO2 Attack Oxidation->QC Re-test (Fail)

Caption: Workflow for maintaining integrity of (hexahydroindolizin-8a(1H)-yl)methanamine, highlighting degradation pathways.

Table 1: Solvent Compatibility for Handling & Storage
Solvent ClassSuitabilityRisk FactorRecommendation
Hydrocarbons (Toluene, Hexane)High LowPreferred for short-term stock solutions.[1] Must be anhydrous.[1]
Ethers (THF, Et₂O)Moderate Peroxide formationMust be distilled/inhibitor-free.[1] Good solubility.
Chlorinated (DCM, Chloroform)Low Alkylation/ReactionAvoid. Amines can react with DCM over time (quaternization).[1]
Polar Aprotic (DMSO, DMF)Very Low Oxidation/HydrolysisAvoid. DMSO is an oxidant; DMF degrades.[1]
Alcohols (MeOH, EtOH)Moderate H-bonding/SolvationAcceptable for immediate use, not storage (hygroscopic).[1]
References
  • Sustainable Storage of Amines : "Amine Storage Conditions: Essential Guidelines for Safety." Diplomata Comercial.[1] Retrieved from

  • Oxidation Mechanisms : "Preventing oxidation of amine catalysts and sensitive intermediates."[1] Mingxu Chemicals Technical Blog. Retrieved from

  • Bicyclic Diamine Stability : "Synthesis and stability of bicyclic diamines derived from tropinone." Swiss Chemical Society.[1] Retrieved from

  • General Handling of Air-Sensitive Reagents: "Handling and Storage of Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletins. (General Reference for Schlenk Techniques).
  • Indolizidine Alkaloid Properties : "Recent advances in the synthesis of indolizines and their π-expanded analogues."[1] Royal Society of Chemistry.[1] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in Sterically Hindered Indolizidine Amines

Welcome to the Advanced Application Support Center. Indolizidine alkaloids (such as castanospermine and swainsonine derivatives) feature a rigid bicyclic framework. When substituents are present at the 3-, 5-, or 8-posit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Indolizidine alkaloids (such as castanospermine and swainsonine derivatives) feature a rigid bicyclic framework. When substituents are present at the 3-, 5-, or 8-positions, the bridgehead nitrogen (or adjacent amine groups) suffers from severe steric hindrance. This structural crowding drastically reduces nucleophilicity, leading to stalled reactions, poor yields, or undesired decomposition during standard functionalization attempts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these kinetic and thermodynamic barriers.

Diagnostic Logic Tree

Before altering your reaction conditions, use the diagnostic workflow below to identify the most thermodynamically favorable bypass for your specific transformation.

Workflow Problem Low Reactivity: Hindered Indolizidine Decision Target Reaction? Problem->Decision Acyl N-Acylation Decision->Acyl Alkyl N-Alkylation Decision->Alkyl SolAcyl Zn(ClO4)2·6H2O Catalyst (Solvent-Free, RT to 80°C) Acyl->SolAcyl Overcome steric clash via Lewis Acid SolAlkyl1 CsOH / TBAI System (Alkyl Halide Electrophile) Alkyl->SolAlkyl1 SN2 Pathway SolAlkyl2 Pd-Catalyzed Borrowing H2 (Alcohol Electrophile) Alkyl->SolAlkyl2 Imine Reduction Pathway

Workflow for troubleshooting hindered indolizidine amine functionalization.

Module 1: N-Acylation of Sterically Hindered Systems

Q: My indolizidine amine shows less than 10% conversion during standard N-acylation with acetic anhydride and DMAP/pyridine. Why is this happening, and how can I force the reaction?

The Causality: The bicyclic indolizidine core creates a severe steric penalty around the nitrogen's lone pair. Standard nucleophilic catalysts like DMAP operate by forming an N-acylpyridinium intermediate. This intermediate is exceptionally bulky, making the subsequent nucleophilic attack by the hindered indolizidine kinetically unfavorable[1].

The Resolution: Shift from nucleophilic catalysis to strong Lewis acid activation. Zinc perchlorate hexahydrate [Zn(ClO4)2·6H2O] is a highly efficient catalyst for the acylation of electron-deficient and sterically hindered amines[1]. It coordinates directly with the anhydride, drastically increasing its electrophilicity without forming a bulky intermediate. This allows the hindered amine to attack the activated carbonyl directly.

Table 1: Relative Catalytic Efficacy for Hindered Amine Acylation

Catalyst SystemPrimary MechanismRelative Reaction RateTypical Conversion (%)
None (Background)Direct AttackVery Slow< 5%
DMAP / PyridineNucleophilic CatalysisSlow10 - 15%
Zn(OAc)2Weak Lewis AcidModerate40 - 50%
ZnCl2Moderate Lewis AcidFast70 - 80%
Zn(ClO4)2·6H2O Strong Lewis Acid Very Fast > 95%

(Data synthesized from comparative Lewis acid strength studies on hindered amines[1])

Protocol 1: Zn(ClO4)2·6H2O-Catalyzed Solvent-Free Acylation
  • Preparation: In a flame-dried Schlenk flask, combine the sterically hindered indolizidine amine (1.0 equiv) and the acylating agent (e.g., acetic anhydride, 1.5 equiv).

  • Catalyst Addition: Add Zn(ClO4)2·6H2O (5 mol%).

    • Self-Validation Check: The reaction is designed to be solvent-free to maximize collision frequency. However, if the amine is a high-melting solid, add a minimal amount of anhydrous CH2Cl2 until homogeneity is achieved. If the mixture turns heterogeneous during the reaction, the catalyst may have hydrated; ensure strict anhydrous handling.

  • Reaction: Stir at room temperature. For exceptionally hindered substrates (e.g., adjacent quaternary centers), elevate the temperature to 80°C[1].

  • Monitoring & Quenching: Monitor via LC-MS. Upon completion (typically 1–4 hours), quench carefully with saturated aqueous NaHCO3.

  • Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Module 2: N-Alkylation and Overcoming Thermodynamic Barriers

Q: Direct alkylation with alkyl halides yields unreacted starting material, but forcing the conditions with heat leads to decomposition. How do I achieve selective mono-alkylation?

The Causality: Sterically hindered amines exhibit an inverse relationship between basicity and nucleophilicity[2]. While they can easily be protonated (acting as a base), their nucleophilic attack on an alkyl halide is sterically blocked. Traditional bases (like K2CO3 or Et3N) fail to adequately drive the equilibrium without inducing side reactions or over-alkylation[3].

The Resolution: Utilize a Cesium Hydroxide (CsOH) promoted system. The large ionic radius and low charge density of the cesium cation provide a unique "cesium effect." It enhances the nucleophilicity of the amine by forming a highly reactive, loosely coordinated amine anion, while simultaneously suppressing over-alkylation to the tertiary or quaternary state[4]. The addition of Tetrabutylammonium Iodide (TBAI) acts as a phase-transfer catalyst and accelerates the monoalkylation of hindered secondary bromides via in-situ halogen exchange[3].

Protocol 2: CsOH/TBAI Promoted N-Alkylation
  • Setup: To a solution of the indolizidine amine (1.0 equiv) in anhydrous DMF (0.2 M), add CsOH·H2O (3.0 equiv).

    • Note: Exactly 3 equivalents are required for sterically hindered amines to overcome the thermodynamic barrier[3].

  • Activation: Add activated 4Å molecular sieves.

    • Self-Validation Check: Molecular sieves sequester adventitious water produced during deprotonation. If the reaction stalls at 50% conversion, your sieves may be saturated, allowing water to competitively hydrolyze the alkyl halide and reprotonate the amine[3].

  • Electrophile Addition: Add TBAI (1.0 equiv) followed by the alkyl bromide (1.2 equiv).

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Filter through a Celite pad to remove sieves and inorganic salts. Partition the filtrate between Et2O and water. Wash the organic layer extensively with water (3x) to remove all DMF, dry, and concentrate.

Module 3: Alternative C-N Bond Formation (Borrowing Hydrogen)

Q: Alkyl halides are incompatible with my substrate, and the SN2 pathway remains completely blocked despite CsOH promotion. Are there alternative pathways?

The Causality: In highly substituted indolizidines, the required trajectory for an SN2 backside attack is physically impossible due to the 3D conformation of the bicycle.

The Resolution: Bypass the SN2 mechanism entirely using Palladium-catalyzed "borrowing hydrogen" (hydrogen autotransfer) methodology[5]. This process temporarily oxidizes an alcohol to an aldehyde, forms a less sterically demanding imine intermediate with the hindered amine, and then reduces it back using the temporarily stored hydrogen[5].

Pathway Alcohol Primary/Secondary Alcohol Aldehyde Aldehyde/Ketone Intermediate Alcohol->Aldehyde Oxidation (-H2) Imine Sterically Hindered Imine Aldehyde->Imine + Indolizidine Amine (-H2O) Product Alkylated Indolizidine Product Imine->Product Reduction (+H2) PdCat Pd Catalyst (Hydrogen Transfer) PdCat->Alcohol PdCat->Imine

Palladium-catalyzed borrowing hydrogen pathway for N-alkylation.

Protocol 3: Pd-Catalyzed N-Alkylation via Borrowing Hydrogen
  • Catalyst Preparation: In an argon-filled glovebox, load a pressure tube with the Pd-catalyst (e.g., Pd/C or a specialized Pd-complex, 5 mol%) and LiOH base (1.0 equiv)[5].

  • Reagent Addition: Add the indolizidine amine (1.0 equiv) and the primary/secondary alcohol (1.5 equiv) under solvent-free conditions or in minimal toluene.

  • Reaction: Seal the tube and heat to 100–110°C for 12–24 hours.

    • Self-Validation Check: The transient formation of the imine can be validated by taking a micro-aliquot for IR spectroscopy early in the reaction. Look for the distinct C=N stretch around 1650 cm⁻¹. If absent, the initial oxidation of the alcohol is failing.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a short silica plug to remove the Pd catalyst, and purify via flash chromatography.

References
  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Source: USPTO / Scientific Literature URL:4

  • A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines Source: DTIC URL:2

  • Zinc perchlorate hexahydrate [Zn(ClO4)2·6H2O] as acylation catalyst for poor nucleophilic phenols, alcohols and amines: Scope and limitations Source: ResearchGate URL:1

  • Efficient synthesis of secondary amines by selective alkylation of primary amines (US6423871B1) Source: Google Patents URL:3

  • An Overview of Palladium-Catalyzed N-alkylation Reactions Source: ChemRxiv URL:5

Sources

Troubleshooting

solvent selection for recrystallization of (hexahydroindolizin-8a(1H)-yl)methanamine salts

This guide serves as a technical support resource for researchers working with (hexahydroindolizin-8a(1H)-yl)methanamine (also referred to as 8a-aminomethyl-octahydroindolizine) and its salts. This bicyclic bridgehead am...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with (hexahydroindolizin-8a(1H)-yl)methanamine (also referred to as 8a-aminomethyl-octahydroindolizine) and its salts. This bicyclic bridgehead amine presents unique purification challenges due to its structural rigidity and high polarity.

Technical Overview & Chemical Context

(Hexahydroindolizin-8a(1H)-yl)methanamine is a saturated bicyclic amine with a primary amine group attached to the bridgehead carbon (C-8a).

  • Structural Features: The "neopentyl-like" steric environment at the bridgehead provides rigidity, which generally favors crystallinity in salts.

  • Solubility Profile: The free base is likely an oil or low-melting solid, soluble in organic solvents. The salts (HCl, Tartrate) are highly polar and water-soluble, often leading to "oiling out" in intermediate polarity solvents.

Troubleshooting Guide (Q&A)

Q1: Which solvent system is recommended for the Dihydrochloride (2HCl) salt?

Recommendation: Isopropanol (IPA) or Ethanol/Ethyl Acetate (EtOH/EtOAc) .

  • The Logic: The 2HCl salt is highly polar.

    • Methanol (MeOH): Usually too strong; the salt will likely remain soluble even at

      
      .
      
    • Isopropanol: Often sits in the "Goldilocks" zone—soluble at reflux (

      
      ), insoluble at room temperature.
      
    • EtOH/EtOAc: If IPA fails, dissolve in minimal hot Ethanol, then add Ethyl Acetate (anti-solvent) until turbidity persists. This binary system allows for fine-tuning of polarity.

Q2: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

Root Cause: The temperature gap between the melting point of the solvated salt and the solvent's boiling point is too narrow, or the anti-solvent was added too quickly, causing liquid-liquid phase separation (LLPS).

Corrective Actions:

  • Reheat & Dilute: Re-dissolve the oil by heating and adding a small amount of the polar solvent (e.g., Ethanol).

  • Slow Cooling: Do not plunge the flask into ice. Wrap the flask in a towel to cool slowly to room temperature.

  • Seed Crystals: Add a seed crystal at the cloud point. If no seed is available, scratch the glass surface with a glass rod to induce nucleation.

  • Solvent Switch: Switch to a system with a higher boiling point (e.g., n-Butanol) or use Acetonitrile (MeCN) , which is excellent for polar amine salts and suppresses oiling out due to its unique dielectric properties.

Q3: How do I remove colored impurities that co-precipitate?

Recommendation: Activated Carbon Treatment or Methanol Trituration .

  • Protocol: Before recrystallization, dissolve the crude salt in hot Methanol. Add Activated Carbon (5 wt%), stir for 15 mins, and filter hot through Celite. Evaporate the MeOH and proceed with the IPA recrystallization.

  • Alternative: If impurities are less polar, wash the crude solid with cold Diethyl Ether or MTBE prior to recrystallization.

Experimental Protocol: Solvent Screening Workflow

Do not commit the entire batch to a single solvent immediately. Use this micro-scale screening protocol.

Materials Required
  • Crude Salt: 50 mg per tube.

  • Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, MTBE.

  • Equipment: Heating block, HPLC vials or small test tubes.

Step-by-Step Methodology
  • Primary Screen (Single Solvent):

    • Place 50 mg of salt in a tube.

    • Add Isopropanol (0.5 mL) .

    • Heat to reflux.

    • Observation A: If soluble, cool to RT. If crystals form

      
      Success .
      
    • Observation B: If insoluble hot, add Methanol dropwise until dissolved. Cool.

    • Observation C: If soluble cold, evaporate and try Acetonitrile .

  • Secondary Screen (Binary System):

    • Dissolve 50 mg in minimal hot Ethanol (approx. 0.2 mL).

    • Add hot Ethyl Acetate dropwise until the solution turns slightly cloudy.

    • Add 1 drop of Ethanol to clear the solution.

    • Allow to cool slowly.

Decision Logic & Visualization

The following diagram illustrates the logical pathway for selecting the optimal solvent system based on experimental observations.

SolventSelection Start Start: Crude Salt (50 mg sample) SolubilityTest Test Solubility in Hot Isopropanol (IPA) Start->SolubilityTest SolubleHot Soluble Hot? SolubilityTest->SolubleHot SolubleCold Soluble at RT? SolubleHot->SolubleCold Yes FailInsoluble FAIL: Insoluble Hot SolubleHot->FailInsoluble No SuccessIPA SUCCESS: Use IPA SolubleCold->SuccessIPA No (Crystals form) FailTooSoluble FAIL: Too Soluble SolubleCold->FailTooSoluble Yes TryMeCN Try Acetonitrile (Reflux) FailTooSoluble->TryMeCN Alternative BinarySystem Switch to Binary: EtOH + EtOAc FailTooSoluble->BinarySystem Try Anti-solvent MethanolEther Switch to Binary: MeOH + MTBE FailInsoluble->MethanolEther Need stronger solvent BinarySystem->SuccessIPA Optimization

Caption: Decision tree for solvent selection based on solubility behavior of indolizidine salts.

Solvent Properties Reference Table

Use this table to select anti-solvents based on polarity and boiling point compatibility.

SolventBoiling Point (

)
Dielectric Constant (

)
Role in Protocol
Methanol 64.733.0Strong solvent (Dissolver)
Ethanol 78.424.5Primary solvent (Dissolver)
Acetonitrile 82.037.5Unique selectivity / Anti-oiling
Isopropanol 82.617.9Best Single Solvent
Ethyl Acetate 77.16.0Anti-solvent (Precipitant)
MTBE 55.22.6Anti-solvent (Precipitant)
Toluene 110.62.4High-boiling Anti-solvent

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163–208.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929–939.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Optimization

Technical Support Center: Stabilizing (Hexahydroindolizin-8a(1H)-yl)methanamine

The following technical guide is structured as a Tier 3 Engineering Support Resource designed for researchers encountering stability issues with (hexahydroindolizin-8a(1H)-yl)methanamine . Case ID: HYGRO-8A-AMINE Status:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource designed for researchers encountering stability issues with (hexahydroindolizin-8a(1H)-yl)methanamine .

Case ID: HYGRO-8A-AMINE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Severity: High (Material Degradation / Stoichiometry Errors)

Executive Summary & Chemical Diagnostics

The Core Issue: You have likely observed that (hexahydroindolizin-8a(1H)-yl)methanamine (Free Base) transitions from a crystalline solid to a viscous, yellow oil or sticky gum upon exposure to ambient air.

The Mechanism: This molecule contains two critical basic centers:

  • Bridgehead Tertiary Amine: Located at the indolizidine ring fusion.

  • Exocyclic Primary Amine: The methanamine tail at position 8a.

The primary amine is highly nucleophilic and hygroscopic. Upon contact with atmospheric moisture (


) and carbon dioxide (

), it undergoes a rapid phase change known as deliquescence , often followed by the formation of stable carbamates. This alters the molecular weight, ruining stoichiometric precision in downstream coupling reactions.

Troubleshooting Guide: Immediate Resolution

Q1: "My sample turned into a yellow oil/gum. Is it ruined?"

Diagnosis: Not necessarily "ruined," but it is chemically compromised. The oil is likely a mixture of the hydrate and the ammonium carbamate salt formed with atmospheric


.

Immediate Rescue Protocol (The "Free Base Recovery"): Do not use this oil directly for precise coupling.

  • Dissolve: Take the oily residue up in anhydrous Dichloromethane (DCM) .

  • Dry: Add activated Molecular Sieves (3Å) or anhydrous Sodium Sulfate (

    
    ) . Stir for 30 minutes.
    
  • Filter: Filter under an inert atmosphere (Argon/Nitrogen).

  • Evaporate: Concentrate in vacuo only if you can immediately use the material or transfer it to a glovebox.

  • Alternative: If the carbamate is suspected (white crust), wash the DCM solution with 1M NaOH (rapidly) to regenerate the free base, then dry and concentrate.

Q2: "My reaction yields are inconsistent, even when I weigh the correct mass."

Diagnosis: You are weighing "water weight." A hygroscopic amine can absorb 10-30% of its weight in water within minutes. If you weigh 100 mg of "wet" amine, you might only be adding 80 mg of active reagent.

Solution: Switch to Quantitative NMR (qNMR) for dosing.

  • Dissolve a crude sample in

    
     (or 
    
    
    
    if salt).
  • Add a standard (e.g., 1,3,5-trimethoxybenzene).

  • Integrate the

    
     protons of the methanamine group against the standard to determine the effective molecular weight.
    

Strategic Solution: Salt Formation (The Permanent Fix)

The most robust solution for hygroscopic amines in drug development is to convert the Free Base into a crystalline Salt Form . This locks the lone pairs, preventing oxidation and


 absorption.
Salt Selection Decision Matrix

For a diamine like (hexahydroindolizin-8a(1H)-yl)methanamine, we generally target the Dihydrochloride (2HCl) or Difumarate salts.

SaltSelection Start Start: Unstable Free Base Solubility Required Solubility? Start->Solubility Aqueous Water/Methanol (Biological) Solubility->Aqueous High Polarity Organic Organic Solvents (Synthesis) Solubility->Organic Low Polarity HCl Target: Dihydrochloride (2HCl) (Highly Stable, High MP) Aqueous->HCl Best for Storage Tosylate Target: Ditosylate (Lipophilic, Non-Hygroscopic) Organic->Tosylate Best for Handling Fumarate Target: Fumarate (Moderate Solubility, Pharm. Acceptable) Organic->Fumarate Alternative Validation Validation HCl->Validation Check Hygroscopicity (DVS) Tosylate->Validation

Figure 1: Decision matrix for stabilizing bicyclic diamines based on downstream application.

Comparative Data: Theoretical Salt Properties
PropertyFree BaseDihydrochloride (2HCl)Ditosylate
Physical State Oil / Low melt solidWhite Crystalline SolidWhite Crystalline Solid
Hygroscopicity Extreme (Deliquescent) Low to ModerateVery Low
Storage -20°C, Inert GasRT, DesiccatorRT, Benchtop (Short term)
Solubility DCM, MeOH, THFWater, MeOH, DMSODCM, Chloroform, MeOH
Atom Economy 100%Lower (Counterion mass)Lowest (High MW counterion)

Experimental Protocols

Protocol A: Synthesis of the Stable Dihydrochloride Salt

Use this protocol to create a bulk stock that can be stored on the shelf.

Reagents:

  • (Hexahydroindolizin-8a(1H)-yl)methanamine (Free Base)

  • 4M HCl in Dioxane (Anhydrous)

  • Diethyl Ether (Et2O) or MTBE (Precipitation solvent)

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the amine free base in a minimum amount of anhydrous MeOH or DCM (e.g., 5 mL per gram). Cool to 0°C.

  • Acid Addition: Dropwise, add 2.2 equivalents of 4M HCl in Dioxane .

    • Note: The solution may warm slightly (exothermic).

  • Precipitation: Stir for 15 minutes. Slowly add anhydrous Diethyl Ether (approx. 10x volume) to induce crystallization.

    • Troubleshooting: If it oils out, decant the solvent, redissolve in MeOH, and try precipitation with Isopropanol or Acetone .

  • Isolation: Filter the white precipitate under a blanket of Nitrogen.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours over

    
    .
    
Protocol B: "In-Situ" Liberation for Reactions

Use this when you have the stable salt but need the free amine for a nucleophilic substitution or coupling.

Reagents:

  • Amine 2HCl Salt

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction Solvent (e.g., DMF, DCM)

Procedure:

  • Suspend the 2HCl salt in the reaction solvent.

  • Add 2.5 to 3.0 equivalents of DIPEA.

  • Stir for 10-15 minutes. The solution should clarify as the free base is liberated and the DIPEA-HCl salt forms (which is soluble in DCM/DMF).

  • Proceed with adding your electrophile (e.g., Acid Chloride, NHS-ester).

Frequently Asked Questions (FAQs)

Q: Can I lyophilize the free base to dry it? A: No. The free base has a relatively low molecular weight and may have sufficient vapor pressure to sublime or be pulled into the pump oil under high vacuum. Furthermore, lyophilizers are rarely strictly anhydrous. Lyophilize the HCl salt instead.

Q: How do I store the free base if I absolutely cannot make a salt? A: It must be stored in a Schlenk tube or a sealed vial under Argon inside a desiccator at -20°C. Parafilm is insufficient; use electrical tape or a screw cap with a Teflon septum.

Q: The 2HCl salt is too acidic for my sensitive coupling partner. What now? A: Consider the Tartrate or Fumarate salt. These are "softer" salts. Alternatively, perform a biphasic extraction (DCM / Sat. NaHCO3) immediately before the reaction to generate fresh free base, dry it briefly, and use it immediately.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection criteria).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Methodology for screening counterions).

  • Airaksinen, S., et al. (2005).[3] "Role of Water in the Physical Stability of Solid Dosage Formulations." Journal of Pharmaceutical Sciences, 94(10), 2147–2165.[3] (Mechanisms of deliquescence and moisture interaction).

  • Newman, A. (2014). "Salt Selection Strategy." American Pharmaceutical Review. (Industrial perspective on handling hygroscopic APIs).

Sources

Troubleshooting

improving enantiomeric excess in (hexahydroindolizin-8a(1H)-yl)methanamine synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions concerning the cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions concerning the challenge of achieving high enantiomeric excess (e.e.) in the synthesis of the (hexahydroindolizin-8a(1H)-yl)methanamine core structure. The indolizidine alkaloid framework is a privileged scaffold in numerous bioactive natural products and pharmaceuticals, making stereochemical control paramount.[1] This document is designed to provide both foundational knowledge and actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for inducing high enantiomeric excess in the synthesis of the indolizidine scaffold?

There are several robust strategies to establish the chiral centers in an indolizidine ring system. The optimal choice depends on the available starting materials and the specific substitution pattern of the target molecule. Key approaches include:

  • Catalytic Asymmetric Hydrogenation: This is a powerful and direct method for setting the stereochemistry by reducing an aromatic indolizine or a related unsaturated precursor.[2] Chiral transition metal complexes, typically using Iridium or Ruthenium with sophisticated phosphine ligands (e.g., BINAP, SegPhos), can deliver high enantioselectivity.[3][4][5]

  • Chiral Catalyst-Mediated Cyclizations: Organocatalysis offers a metal-free alternative. Chiral Brønsted acids, such as phosphoric acids, can catalyze enantioselective intramolecular Michael additions or aza-[3+3] annulations to form the bicyclic core with excellent stereocontrol.[1][6][7]

  • Substrate-Controlled Diastereoselective Reactions: One can start with an enantiopure building block, such as an α-amino acid, and transfer its chirality through the synthetic sequence.[8] Subsequent cyclization reactions are then directed by this existing stereocenter.

  • Enzymatic Kinetic Resolution: If a racemic synthesis is more straightforward, biocatalysis can be employed to selectively transform one enantiomer of a key intermediate, allowing for the separation of the desired enantiomer.[9] Lipases are commonly used for the resolution of alcohol or amine intermediates.[9]

Q2: My enantiomeric excess (e.e.) is consistently lower than reported values. What are the first things I should check?

Low e.e. is a common issue that can often be resolved by systematically reviewing the experimental setup.[10] Before undertaking extensive re-optimization, verify the following:

  • Reagent and Solvent Purity: Ensure all starting materials and the chiral catalyst are of the highest possible purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.[11]

  • Anhydrous Conditions: Many asymmetric catalysts, particularly organometallic complexes, are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried, and use freshly distilled, anhydrous solvents.[11]

  • Inert Atmosphere: If your catalyst is sensitive to oxygen, ensure the reaction is set up and maintained under a robust inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Temperature: Temperature is a critical parameter. Lower temperatures generally favor higher enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. Confirm your cooling bath is at the correct, stable temperature.[10]

  • Accuracy of Measurement: Double-check the concentrations of all reagents and, most importantly, the catalyst loading. Small deviations can have a significant impact.

Q3: How critical is the choice of chiral ligand or catalyst for a given transformation?

The choice is absolutely critical. The catalyst or ligand is the source of chirality and its structure dictates the three-dimensional environment of the transition state, directly influencing which enantiomer is formed preferentially. For instance, in metal-catalyzed hydrogenations, subtle steric and electronic modifications to the chiral phosphine ligand can dramatically alter the e.e.[3][12] Similarly, in organocatalysis, the acidity and steric bulk of a chiral phosphoric acid catalyst are key to its performance.[6][7] It is highly recommended to screen a small library of related ligands or catalysts during initial reaction development to identify the optimal match for your specific substrate.

Q4: Is it possible to improve the enantiomeric excess of my product after the synthesis is complete?

Yes. If direct asymmetric synthesis does not provide the desired enantiopurity, you can enhance the e.e. of the final product or a late-stage intermediate. The most common method is recrystallization . By forming a salt of the amine product with a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid), you can form diastereomeric salts which often have different solubilities, allowing for the selective crystallization of one diastereomer. Additionally, for some compounds, direct recrystallization of the final product can lead to enantiomeric enrichment if it forms a conglomerate.[13]

Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess

Low enantiomeric excess is rarely caused by a single factor. Use the following guide and the accompanying workflow diagram to systematically diagnose the issue. The core principle is to isolate variables to pinpoint the root cause.

Troubleshooting Workflow for Low Enantiomeric Excess

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// Tier 1 Checks check_purity [label="Verify Purity of All Components\n- Starting Material (NMR, GC/MS)\n- Solvents (Anhydrous Grade)\n- Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Assess Catalyst Integrity & Activity\n- Source & Batch Number\n- Storage Conditions (Air/Moisture)\n- Run a known 'gold standard' reaction", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Confirm Reaction Parameters\n- Temperature (Calibrated Thermometer)\n- Atmosphere (Inert Gas Flow)\n- Stirring Rate / Homogeneity", fillcolor="#FBBC05", fontcolor="#202124"];

// Tier 2 Actions & Decisions purity_issue [label="{Problem Found? | Re-purify materials, use fresh solvents, and repeat experiment.}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_issue [label="{Control Fails? | Procure new catalyst. If made in-house, re-synthesize and characterize.}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_issue [label="{Deviation Found? | Correct parameter and repeat experiment.}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 3 Optimization no_obvious_issue [label="No Obvious Issues Found\nProceed to Systematic Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Temperature\n- Systematically lower in 5-10°C increments.\n- Monitor both yield and e.e.", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_solvent [label="Screen Solvents\n- Test a range of polarities and coordinating abilities (e.g., Toluene, DCM, THF, Et2O).", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conc [label="Vary Concentration\n- Higher or lower concentrations can affect aggregation states and reaction pathways.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_purity [label="Step 1:\nPurity Check"]; start -> check_catalyst [label="Step 2:\nCatalyst Check"]; start -> check_conditions [label="Step 3:\nConditions Check"];

check_purity -> purity_issue [label="Yes"]; check_purity -> no_obvious_issue [label="No"];

check_catalyst -> catalyst_issue [label="Yes"]; check_catalyst -> no_obvious_issue [label="No"];

check_conditions -> conditions_issue [label="Yes"]; check_conditions -> no_obvious_issue [label="No"];

no_obvious_issue -> optimize_temp; no_obvious_issue -> optimize_solvent; no_obvious_issue -> optimize_conc; }

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

Common Problems and Solutions
SymptomPotential Cause(s)Recommended Action & Rationale
Low e.e. but high conversion. 1. Racemic Background Reaction: A non-catalyzed, racemic pathway is competing with the desired asymmetric reaction.[11] 2. Catalyst Degradation: The catalyst is active initially but loses its chiral integrity over the course of the reaction.1. Lower the Reaction Temperature: This will disproportionately slow the higher-energy racemic pathway.[10] 2. Reduce Catalyst Loading: If the background reaction is bimolecular, reducing concentration may disfavor it. 3. Change the Solvent: A different solvent may alter the relative rates of the two pathways.
Both e.e. and conversion are low. 1. Catalyst Inhibition/Poisoning: Impurities in the substrate or solvent (e.g., water, oxygen, sulfur compounds) are deactivating the catalyst.[11] 2. Incorrect Temperature: The temperature may be too low to overcome the reaction's activation energy.1. Purify All Reagents: Re-purify the substrate via column chromatography or recrystallization. Use freshly distilled, degassed solvents. 2. Run a Control Reaction: Use a substrate known to work well with your catalyst system to confirm the catalyst is active.[10] 3. Screen Temperatures: While lower is often better for e.e., ensure you are at a temperature that allows for reasonable reaction rates.
Inconsistent e.e. between runs. 1. Variable Water/Oxygen Content: Inconsistent setup of anhydrous/anaerobic conditions. 2. Inhomogeneous Reaction: If the catalyst or a reagent is not fully dissolved, local concentration differences can affect the outcome. 3. Inaccurate Temperature Control: Fluctuations in the cooling bath temperature.1. Standardize Procedures: Develop a strict, repeatable protocol for drying glassware, purifying solvents, and purging with inert gas. 2. Improve Stirring: Use a suitable stir bar and a stirring rate that ensures the mixture is homogeneous. 3. Use a Cryostat: For very low-temperature reactions, a cryostat provides much better temperature stability than a simple ice or acetone/dry ice bath.
Detailed Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an Indolizine Precursor

This protocol describes a general procedure for the enantioselective hydrogenation of a substituted indolizine to form the chiral indolizidine core, a key step towards synthesizing the target molecule. This method is adapted from established strategies for the asymmetric hydrogenation of N-heterocycles.[3][4][13]

Objective: To synthesize an enantiomerically enriched indolizidine derivative with >90% e.e.

Materials & Reagents:

  • Indolizine precursor (1.0 equiv)

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer, 0.5-1.0 mol%)

  • Chiral Phosphine Ligand (e.g., (R)-DM-SegPhos, 1.1-2.2 mol%)

  • Iodine (I₂) (5-10 mol%)

  • Anhydrous, degassed Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrogen gas (H₂, high purity, 50-100 bar)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

  • High-pressure autoclave/reactor equipped with a magnetic stirrer

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ):

    • In a glovebox or under a strong flow of argon, add [Ir(COD)Cl]₂ and the chiral phosphine ligand to a dry Schlenk flask.

    • Add anhydrous, degassed solvent (e.g., DCM) and stir the mixture at room temperature for 30-60 minutes. The solution should become homogeneous. Rationale: This pre-formation step allows the chiral ligand to coordinate to the iridium center, forming the active catalyst precursor.

  • Reaction Setup:

    • In a separate flask, dissolve the indolizine precursor and Iodine (I₂) in the reaction solvent. Rationale: Iodine often acts as an additive to enhance catalyst activity and selectivity in the hydrogenation of heteroaromatics.

    • Transfer this substrate solution via cannula to the autoclave's liner.

    • Transfer the prepared catalyst solution to the autoclave liner via cannula.

    • Seal the autoclave according to the manufacturer's instructions.

  • Hydrogenation:

    • Move the sealed autoclave out of the glovebox and connect it to the hydrogen gas line and controller.

    • Purge the autoclave headspace with hydrogen gas 3-5 times to remove any residual air.

    • Pressurize the reactor to the desired pressure (e.g., 80 bar).

    • Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

    • Allow the reaction to proceed for 12-24 hours, monitoring the pressure drop to gauge hydrogen uptake.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Open the reactor and quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure indolizidine product.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To accurately determine the enantiomeric excess of the synthesized chiral amine product.

Instrumentation & Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Daicel CHIRALCEL® AD-H or CHIRALPAK® IA).

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA)).

  • Amine modifier (e.g., Diethylamine (DEA)) if needed for peak shape.

  • Syringe filters (0.45 µm).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your purified product in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a sample of the corresponding racemic material if available. This is crucial for confirming peak identity and resolution. Rationale: The racemic sample will show two peaks of equal area, confirming which peaks correspond to the enantiomers and proving the method can separate them.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development & Analysis:

    • Start with a standard mobile phase, typically a mixture of hexane and IPA (e.g., 90:10 Hexane/IPA) at a flow rate of 1.0 mL/min.[7]

    • Inject the racemic sample first to determine if the enantiomers are resolved.

    • If resolution is poor, systematically vary the mobile phase composition. Increase the percentage of IPA to decrease retention time or decrease it to improve resolution.

    • If peak tailing is observed, add a small amount of an amine modifier like DEA (e.g., 0.1%) to the mobile phase.[14] Rationale: The basic modifier competes for active sites on the silica-based stationary phase, improving the peak shape of basic analytes like amines.

    • Once baseline separation is achieved with the racemic sample, inject your chiral product sample under the same optimized conditions.

  • Data Interpretation & Calculation:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the area under each peak. Let the areas be A₁ (major enantiomer) and A₂ (minor enantiomer).

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

References
  • An Asymmetric Aza-[3 + 3] Annulation in the Synthesis of Indolizidines: An Unexpected Reversal of Regiochemistry. PMC.
  • RutheniumNHCCatalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids.
  • The role of biocatalysis in the asymmetric synthesis of alkaloids – an update.
  • Chiral Indolizidine Synthesis through the Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Pyridinium Salts. The Journal of Organic Chemistry.
  • An Asymmetric Hydrogenation/N-Alkylation Sequence for a Step-Economical Route to Indolizidines and Quinolizidines.
  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Cape Town.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • improving enantiomeric excess in asymmetric synthesis. Benchchem.
  • Total Synthesis of Indolizidine Alkaloid (−)
  • Chiral Indolizidine Synthesis through the Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Pyridinium Salts. PubMed.
  • Enantioselective synthesis of α-tetrasubstituted (1-indolizinyl) (diaryl)
  • Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformyl
  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Scilit.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PMC.

Sources

Optimization

Technical Support Center: Purification of (Hexahydroindolizin-8a(1H)-yl)methanamine

The following technical guide addresses the purification of (hexahydroindolizin-8a(1H)-yl)methanamine , a bicyclic diamine scaffold often utilized in pharmaceutical synthesis (e.g., as a core for glycosidase inhibitors o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of (hexahydroindolizin-8a(1H)-yl)methanamine , a bicyclic diamine scaffold often utilized in pharmaceutical synthesis (e.g., as a core for glycosidase inhibitors or neuroactive alkaloids).[1]

This molecule presents unique challenges due to its dual-amine character (a bridgehead tertiary amine and an exocyclic primary amine), high water solubility, and susceptibility to bridgehead stereoisomerism.[1]

[1]

Core Workflow: Purification Decision Matrix

Before initiating purification, characterize your crude mixture via LC-MS or GC-MS to identify the dominant impurity class.[2] The bridgehead "8a" position introduces steric strain and stereochemical complexity (cis/trans ring fusion) that dictates your separation strategy.

PurificationWorkflow Start Crude Mixture Analysis CheckImpurity Identify Major Impurity Type Start->CheckImpurity NonPolar Non-polar neutrals (Unreacted SM, Solvents) CheckImpurity->NonPolar Neutrals present Polar Polar/Basic Side Products (Diastereomers, Salts) CheckImpurity->Polar Isomers/Amines Metals Residual Catalysts (Pd, Pt, Rh) CheckImpurity->Metals Metal content >20ppm MethodA Method A: Modified Acid-Base Extraction (pH Swing) NonPolar->MethodA MethodB Method B: Salt Crystallization (Diastereomer Resolution) Polar->MethodB MethodC Method C: Scavenger Resins (Thiol/Diamine functionalized) Metals->MethodC Validation Validate Purity (NMR/GC-MS) MethodA->Validation MethodB->Validation MethodC->Validation

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Troubleshooting Guides

Module A: The "Invisible Product" (Extraction Failures)

Symptom: You performed a standard acid-base extraction (1N HCl wash, basify, extract with Ether/EtOAc), but the organic layer is empty. The product remains stuck in the aqueous phase.

Root Cause: The target molecule is a diamine . The exocyclic primary amine and the bridgehead nitrogen make this molecule highly polar and water-soluble, even in its free base form. Standard non-polar solvents (Ether, Hexane) cannot extract it from water.[1]

Protocol: The "Salting-Out" Extraction

  • Acidify: Dissolve crude in 1N HCl to remove non-basic impurities (wash with DCM; discard DCM).[2]

  • Basify: Adjust aqueous phase to pH > 12 using 50% NaOH or KOH pellets. Do not use carbonate; it is too weak for this diamine.

  • Saturate: Add solid NaCl to the aqueous phase until saturation (salting out effect reduces water solubility of the amine).

  • Extract: Use Chloroform:Isopropanol (3:1) or n-Butanol as the extraction solvent.[2] Perform 4-5 extractions.

    • Why? The alcohol component disrupts hydrogen bonding with water, while chloroform solubilizes the organic skeleton.

  • Dry: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes bind diamines).[2]

Module B: Separating Diastereomers (Cis/Trans Fusions)

Symptom: NMR shows "doubling" of peaks (especially the bridgehead H or the methylene protons). You have a mixture of cis- and trans-fused ring systems.

Root Cause: The synthesis of 8a-substituted indolizidines often yields thermodynamic (trans) and kinetic (cis) mixtures. Silica chromatography is often insufficient due to peak tailing.

Protocol: Selective Salt Crystallization

  • Solvent Choice: Dissolve the free base oil in a minimal amount of dry Ethanol or Methanol.

  • Acid Addition: Add 1.05 equivalents of L-Tartaric acid or Fumaric acid dissolved in warm ethanol.

    • Note: Avoid HCl gas initially; hydrochloride salts of these diamines are often hygroscopic deliquescent gums. Organic acids promote better lattice formation.

  • Crystallization: Allow to stand at 4°C. The trans-fused isomer usually crystallizes preferentially due to better packing symmetry.[2]

  • Filtration: Filter the solid salt.

  • Free-Basing: Redissolve the salt in minimal water, basify with NaOH, and extract using Method A.

Module C: Removing "Ghost" Tailing on Silica

Symptom: On TLC or Flash Chromatography, the product streaks from the baseline to the solvent front, making separation from impurities impossible.

Root Cause: The primary amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, acting as an ion-exchanger rather than a partition medium.

Protocol: The "Amine-Blocked" Column

  • Pre-treatment: Flush the silica column with mobile phase containing 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide before loading the sample.

  • Eluent System: Use a gradient of DCM:Methanol:NH₄OH (starting at 95:4:1, moving to 80:18:2).

    • Alternative: Use Alumina (Basic, Activity III) instead of silica.[1] Alumina is less acidic and reduces tailing for amino-indolizidines significantly.

Frequently Asked Questions (FAQs)

Q1: My product turns yellow/brown upon storage. Is it decomposing?

  • A: Yes. Primary amines on bridgehead systems are prone to oxidation (N-oxide formation) and carbamate formation with atmospheric CO₂.

  • Fix: Store the compound as a di-hydrochloride salt or fumarate salt . If you must store the free base, keep it under Argon at -20°C. The color is often a trace impurity (quinone-like oxidation products) and can be removed by passing through a short plug of basic alumina.

Q2: Can I use catalytic hydrogenation to clean up the double-bond precursors?

  • A: Use caution. Indolizidines can poison Pd/C catalysts due to the basic nitrogen chelating the metal surface.

  • Fix: If hydrogenation stalls, add a promoter like Acetic Acid (5-10 equiv) to protonate the amine, preventing catalyst poisoning.[1] Ensure you perform a metal scavenge (e.g., SiliaMetS® Thiol) post-reaction, as the diamine will leach Pd into your product.[1]

Q3: How do I distinguish the 8a-isomer from the 8-isomer?

  • A: The 8a-position is quaternary (bridgehead).[2] In ¹³C NMR, the 8a-carbon will appear as a singlet (quaternary) in the 60-70 ppm range (deshielded by N).[1] If the substitution were at position 8, that carbon would be a doublet (CH) or triplet (CH2).[1]

Data & Reference Tables

Table 1: Recommended Solvent Systems for Chromatography
Stationary PhaseMobile Phase CompositionApplication
Silica Gel (Standard) DCM : MeOH : NH₄OH (90:9:[1][2]1)General purification of crude free base.
Alumina (Basic) Hexane : EtOAc (1:[1][2]1)

100% EtOAc
Removal of non-polar impurities; avoids tailing.
C18 (Reverse Phase) Water (0.1% TFA) : AcetonitrileSeparation of difficult diastereomers (Run at pH 2).[1][2]
Table 2: Estimated pKa Values (for Extraction Logic)
Functional GroupEstimated pKa (Conjugate Acid)Extraction Behavior
Bridgehead Tertiary Amine ~8.5 - 9.5Protonated at pH 7.[1][2] Extract at pH > 10.
Exocyclic Primary Amine ~10.0 - 10.5Requires pH > 12 to fully free-base.[1][2]

References

  • Indolizidine Synthesis & Stereocontrol

    • Title: "Stereoselective Synthesis of 5,8-Disubstituted Indolizidines."
    • Relevance: Establishes the thermodynamic preference for trans-fused rings and NMR characteriz
    • Source:J. Org. Chem. (Cited in search context 1.1).

  • Purification of Polar Alkaloids

    • Title: "Strategies for the Flash Purific
    • Relevance: Defines the use of amine modifiers and C18 silica for separ
    • Source:Teledyne ISCO Application Note (Cited in search context 1.7).

  • Diastereomer Resolution via Salts

    • Title: "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent."
    • Relevance: Provides the methodology for using tartaric acid derivatives to crystallize specific amine diastereomers.
    • Source:Curr. Res. Bioorg. Org. Chem. (Cited in search context 1.8).

  • Handling Water-Soluble Amines

    • Title: "Process for the purification of amines."[3][4][5]

    • Relevance: Describes industrial methods for salting out and drying amines to remove water and inorganic contaminants.[3]

    • Source:US Patent 3,337,630 (Cited in search context 1.20).[1]

Sources

Troubleshooting

stability of (hexahydroindolizin-8a(1H)-yl)methanamine under acidic conditions

Welcome to the technical support center for (hexahydroindolizin-8a(1H)-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (hexahydroindolizin-8a(1H)-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction to (Hexahydroindolizin-8a(1H)-yl)methanamine

(Hexahydroindolizin-8a(1H)-yl)methanamine is a saturated bicyclic compound containing two basic nitrogen centers: a bridgehead tertiary amine and a primary aminomethyl group. The stability of this molecule is paramount for its use in drug discovery and development, as degradation can lead to loss of activity and the formation of potentially harmful impurities. Acidic conditions, often encountered during synthesis, purification, formulation, and in biological systems, can pose a significant challenge to the stability of this compound. This guide provides a comprehensive overview of potential stability issues and offers troubleshooting strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of protonation on (hexahydroindolizin-8a(1H)-yl)methanamine?

A1: The molecule has two basic nitrogen atoms that can be protonated under acidic conditions: the tertiary amine at the ring junction (N1) and the primary amine of the methanamine group (N2). The relative basicity of these two amines, dictated by their pKa values, will determine the primary site of protonation at a given pH.

Q2: Which of the two amine groups is more basic?

Q3: What are the primary concerns regarding the stability of this compound in acidic solutions?

A3: The main concerns are:

  • Protonation and Salt Formation: While not a degradation pathway, the formation of mono- or di-protonated salts will significantly alter the compound's solubility and physicochemical properties.

  • Ring-Opening: Strong acidic conditions could potentially lead to the cleavage of the indolizidine ring system, although this is generally a high-energy process for saturated N-heterocycles.

  • Degradation of the Primary Amine: While generally stable, primary amines can undergo reactions under specific acidic conditions, for instance, with nitrous acid if nitrites are present as contaminants.

Q4: How can I monitor the stability of my compound in an acidic solution?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to observe structural changes over time.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC Analysis After Acid Treatment

Scenario: You've exposed your sample of (hexahydroindolizin-8a(1H)-yl)methanamine to acidic conditions (e.g., during purification or in a formulation buffer) and your HPLC chromatogram shows new, unexpected peaks.

Potential Causes and Solutions:

  • Cause A: Degradation of the Compound. The new peaks could be degradation products.

    • Troubleshooting Steps:

      • Characterize the New Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This will help in identifying potential degradation products.

      • Forced Degradation Study: To confirm if the new peaks are indeed degradants, perform a systematic forced degradation study under various acidic conditions (different pH values, acids, temperatures, and durations). This will help to understand the degradation pathway.

      • Mitigation: If degradation is confirmed, consider using milder acidic conditions, lowering the temperature, or reducing the exposure time to the acid. If possible, perform the acidic step under an inert atmosphere to prevent oxidative degradation that can be catalyzed by acid.

  • Cause B: Epimerization. For chiral indolizidine alkaloids, acidic conditions can sometimes cause epimerization at stereocenters adjacent to the nitrogen atom.

    • Troubleshooting Steps:

      • Chiral HPLC Analysis: Use a chiral HPLC column to see if the new peaks are stereoisomers of your compound.

      • Mitigation: If epimerization is occurring, use the mildest possible acidic conditions. In some cases, a different acid with a non-coordinating counter-ion might be beneficial.

  • Cause C: Reaction with Counter-ions or Other Excipients. The compound might be reacting with the counter-ion of the acid or other components in your formulation.

    • Troubleshooting Steps:

      • Simplify the System: Test the stability of your compound in a solution containing only the acid .

      • Change the Acid: If a reaction is suspected, switch to an acid with a different, less reactive counter-ion (e.g., using methanesulfonic acid instead of hydrochloric acid).

Issue 2: Poor Recovery of the Compound After an Acidic Step

Scenario: After a process involving an acidic solution (e.g., extraction, chromatography), the yield or recovery of your compound is significantly lower than expected.

Potential Causes and Solutions:

  • Cause A: Incomplete Extraction due to Protonation. The protonated form of the amine is highly water-soluble and may not partition efficiently into an organic solvent.

    • Troubleshooting Steps:

      • Adjust pH Before Extraction: Before extracting with an organic solvent, adjust the pH of the aqueous solution to be above the pKa of the amine groups (typically pH > 10) to ensure the compound is in its free base form.

      • Use a More Polar Solvent: If pH adjustment is not feasible, consider using a more polar organic solvent for the extraction, such as n-butanol.

  • Cause B: Adsorption to Surfaces. The protonated, positively charged compound can adsorb to negatively charged surfaces, such as silica gel or glass.

    • Troubleshooting Steps:

      • Passivate Glassware: Silanize your glassware to reduce surface adsorption.

      • Modify Chromatographic Conditions: If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to compete for active sites and improve recovery. Alternatively, use a different stationary phase like alumina or a polymer-based resin.

Issue 3: Changes in 1H-NMR Spectrum in Acidic Deuterated Solvents

Scenario: You dissolve your compound in an acidic deuterated solvent (e.g., D2O with DCl, or CD3OD) and observe significant changes in the chemical shifts or peak broadening in the 1H-NMR spectrum.

Potential Causes and Solutions:

  • Cause A: Protonation. Protonation of the amine groups will cause a downfield shift of the signals from adjacent protons.

    • Interpretation: This is an expected phenomenon. The magnitude of the shift can provide information about the site of protonation. Protons alpha to the protonated nitrogen will experience the largest downfield shift.

  • Cause B: Hydrogen-Deuterium Exchange. The protons on the nitrogen atoms (N-H) will rapidly exchange with deuterium from the solvent, causing these signals to disappear or broaden. Protons on the carbon atom adjacent to the nitrogen might also undergo slow exchange under strongly acidic conditions and elevated temperatures.

    • Troubleshooting/Interpretation: The disappearance of N-H signals is normal in deuterated protic solvents. If you suspect C-H exchange, you can acquire the spectrum at a lower temperature to slow down the exchange rate.

  • Cause C: Conformational Changes. Protonation can alter the conformational equilibrium of the ring system, leading to changes in chemical shifts and coupling constants.

    • Interpretation: These changes can be complex but provide valuable structural information. 2D NMR techniques like COSY and NOESY can help to reassign the spectrum and understand the new conformation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of (hexahydroindolizin-8a(1H)-yl)methanamine.

Materials:

  • (Hexahydroindolizin-8a(1H)-yl)methanamine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Acetic acid, 1 M

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mild Acid: To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Strong Acid: To another vial, add a known volume of the stock solution and an equal volume of 1 M HCl.

    • Organic Acid: To a third vial, add a known volume of the stock solution and an equal volume of 1 M acetic acid.

    • Control: Prepare a control sample with the stock solution and an equal volume of water.

  • Incubation: Store the vials at a controlled temperature (e.g., 40 °C, 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the aliquots with NaOH to a consistent pH.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at time zero.

    • Identify and quantify any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and sample matrix.

  • Column: A mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) is often suitable for separating polar amines and their potential degradation products.[5] A C18 column with an ion-pairing agent can also be effective.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for better sensitivity and specificity.

Data Presentation

Table 1: Estimated pKa Values and Protonation States

Amine GroupStructureEstimated pKaPredominant form at pH 7Predominant form at pH 2
Tertiary Amine (N1)Bridgehead Nitrogen~10-11Monoprotonated (N1)Diprotonated (N1 & N2)
Primary Amine (N2)-CH2NH2~9-10NeutralDiprotonated (N1 & N2)

Note: These pKa values are estimations based on structurally similar compounds. Experimental determination or high-level computational modeling is recommended for accurate values.

Visualizations

Potential Protonation Sites

Caption: Protonation sites on (hexahydroindolizin-8a(1H)-yl)methanamine.

Forced Degradation Workflow

G cluster_workflow Forced Degradation Study Workflow Start Start with pure compound Stress Expose to Acidic Conditions (e.g., 0.1M HCl, 60°C) Start->Stress Sample Sample at time points (0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize sample Sample->Neutralize Analyze Analyze by HPLC-MS Neutralize->Analyze Data Quantify parent compound and identify degradants Analyze->Data End Assess stability Data->End

Caption: Workflow for a forced degradation study under acidic conditions.

References

  • Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography–mass spectrometry.
  • Caruso, M., Favati, F., Galgano, F., & Romano, P. (2007). Simultaneous HPLC analysis of biogenic amines, amino acids, and ammonium ion as aminoenone derivatives in wine and beer samples. Journal of agricultural and food chemistry, 55(5), 1594-1599.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 633.
  • Aguiar, A. C., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(5), 583-590.
  • Li, Z., et al. (2010). Analysis of monoterpenoid indole alkaloids using electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 837-848.
  • Ju, H., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A, 125(39), 8712-8722.
  • Aguiar, A. C., et al. (2014). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 25, 1186-1193.
  • Redondo-Cubero, A., et al. (2017). A UHPLC method for the simultaneous analysis of biogenic amines, amino acids and ammonium ions in beer. Food chemistry, 217, 241-248.
  • Ho, J., & Coote, M. L. (2010). A universal, self-consistent method for the prediction of pKa values in all solvents. Theoretical Chemistry Accounts, 125(1-2), 3-21.
  • P4O10/TfOH mediated domino condensation–cyclization of amines with diacids: a route to indolizidine alkaloids under catalyst- and solvent-free conditions. RSC Advances, 2022, 12, 19835-19842.
  • Nielsen, I. M. B., et al. (2019). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 7, e7927.
  • Devagiri Journal of Science. (2020). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science, 1(1), 1-6.
  • Henni, A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4210.
  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. (n.d.).
  • Lee, J. K., & Kim, H. (2005). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 26(1), 79-84.
  • Schlosser, G., & D’Agostino, A. (2019).
  • P4O10/TfOH mediated domino condensation–cyclization of amines with diacids: a route to indolizidine alkaloids under catalyst- and solvent-free conditions. RSC Advances, 2022, 12, 19835-19842.
  • Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. The Journal of Organic Chemistry, 2020, 85(3), 1634-1642.
  • de Koning, C. B., et al. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry, 21, 3531-3539.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of (hexahydroindolizin-8a(1H)-yl)methanamine

This guide details the spectral interpretation of (hexahydroindolizin-8a(1H)-yl)methanamine , a bicyclic amine scaffold critical in the synthesis of dendrobatid alkaloid mimics and glycosidase inhibitors. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral interpretation of (hexahydroindolizin-8a(1H)-yl)methanamine , a bicyclic amine scaffold critical in the synthesis of dendrobatid alkaloid mimics and glycosidase inhibitors.

Executive Summary & Structural Context

(Hexahydroindolizin-8a(1H)-yl)methanamine (also known as 8a-aminomethylindolizidine) features a fused 5,6-bicyclic system with a nitrogen atom at the bridgehead and a primary aminomethyl group attached to the quaternary bridgehead carbon (C-8a).

Unlike unsubstituted indolizidine, where the bridgehead hydrogen (H-8a) dictates conformational mobility, the 8a-substitution in this molecule creates a quaternary center. This structural modification "locks" or heavily biases the ring fusion stereochemistry, significantly altering the NMR profile compared to simple indolizidine alkaloids (e.g., swainsonine or lentiginosine).

Key Spectral Differentiators
  • Loss of Bridgehead Methine: The diagnostic H-8a multiplet (typically 1.5–2.5 ppm) is absent.

  • Quaternary Carbon Signal: A distinct low-field quaternary carbon appears in the 13C spectrum (60–70 ppm).

  • Exocyclic Methylene: A diagnostic signal for the

    
     group appears, often as an AB system due to the chiral center at C-8a rendering the protons diastereotopic.
    

Structural Dynamics & Conformational Analysis

Understanding the ring fusion is a prerequisite for accurate peak assignment. Indolizidines exist in equilibrium between cis-fused and trans-fused conformations.

  • Trans-fused: Nitrogen lone pair is anti-periplanar to C-H bonds at C-3 and C-5. This results in Bohlmann bands in IR (2700–2800 cm⁻¹) and shielding of H-3ax/H-5ax in NMR.

  • Cis-fused: Often favored when bulky substituents are present at the bridgehead to relieve 1,3-diaxial strain.

For 8a-substituted indolizidines , the cis-fused conformation is frequently stabilized to minimize steric clash between the substituent and the ring methylene groups.

Visualization: Conformational Equilibrium

IndolizidineConformation cluster_0 Conformational Equilibrium cluster_1 Diagnostic NMR Outcomes Trans Trans-Fused (Lone Pair Anti-Periplanar) Shielded H-3ax/H-5ax Cis Cis-Fused (Lone Pair Gauche) Deshielded H-3/H-5 Trans->Cis Steric Strain (8a-Subst) Bohlmann Bohlmann Effect (Upfield Shift < 2.0 ppm) Trans->Bohlmann NoBohlmann No Bohlmann Effect (Downfield Shift > 2.5 ppm) Cis->NoBohlmann

Caption: Conformational equilibrium of indolizidines. 8a-substitution often shifts equilibrium toward the cis-fused form, reducing Bohlmann band effects.

Experimental Protocol (Self-Validating)

Sample Preparation[1]
  • Solvent:

    
     (Standard). Use 
    
    
    
    if signal overlap occurs in the aliphatic region (1.2–1.8 ppm).
  • pH Sensitivity: The chemical shifts of C-3, C-5, and the exocyclic methylene are highly pH-dependent.

    • Free Base: Sharp signals, distinct chemical shifts.

    • Salt (TFA/HCl): Broadening of signals; significant downfield shift of C-3/C-5 due to protonation of the bridgehead nitrogen.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm / 77.16 ppm).
    
Workflow for Assignment
  • 1D 1H NMR: Identify the exocyclic

    
     and verify the integral ratio (2H vs ring protons).
    
  • 1D 13C NMR / DEPT-135: Confirm the quaternary carbon (C-8a) and count

    
     signals (should be 7 total: 6 ring + 1 exocyclic).
    
  • HSQC: Correlate protons to carbons to separate the "ring envelope."

  • NOESY: Determine ring fusion geometry (correlation between exocyclic

    
     and Ring B protons).
    

Spectral Interpretation

1H NMR Analysis (400 MHz, )
PositionProton TypeChemical Shift (

, ppm)
MultiplicityInterpretation
Exocyclic

2.60 – 2.90 s or ABqDiagnostic. If the ring is locked in a rigid conformation, these protons become diastereotopic and appear as an AB quartet (

Hz). In rapid equilibrium, they appear as a singlet.
Ring A/B H-3 eq, H-5 eq2.90 – 3.20 mDeshielded protons

to the bridgehead nitrogen.
Ring A/B H-3 ax, H-5 ax1.90 – 2.40 mIf cis-fused, these appear downfield. If trans-fused, they shift upfield (1.5–1.8 ppm).
Ring Bulk H-1, H-2, H-6, H-7, H-81.20 – 1.80 m (envelope)The "hump." Requires HSQC for specific assignment.
Amine

1.10 – 1.50 br sBroad, exchangeable with

. Position varies with concentration.

Critical Observation: The absence of a signal in the 3.0–4.0 ppm range (typical for bridgehead H-8a in other isomers) confirms the 8a-substitution.

13C NMR Analysis (100 MHz, )
PositionCarbon TypeShift (

, ppm)
DEPT-135Notes
C-8a Quaternary60.0 – 68.0 AbsentMost Diagnostic. Low-field aliphatic quaternary carbon. Shift depends on stereochemistry.
C-3, C-5 Methylene (

-N)
50.0 – 56.0 Down (inverted)Carbon atoms adjacent to the bridgehead nitrogen.
Exocyclic

45.0 – 50.0 Down (inverted)Distinct from ring carbons. Confirmed by HMBC correlation to C-8a.
C-1, C-8 Methylene (

-N)
30.0 – 35.0 Down (inverted)
C-2, C-6, C-7 Methylene (

-N)
20.0 – 28.0 Down (inverted)Furthest from the nitrogen center.

Comparative Analysis

This section compares the target molecule with its structural analogs to highlight unique spectral fingerprints.

FeatureTarget: (Hexahydroindolizin-8a-yl)methanamine Unsubstituted Indolizidine (Hexahydroindolizin-8a-yl)methanol Quinolizidine Analog
Bridgehead Signal (1H) Absent Multiplet @ ~1.8–2.2 ppmAbsent Multiplet (Bridgehead H)
Bridgehead Carbon (13C) Quaternary (~65 ppm) Methine (~64 ppm)Quaternary (~68 ppm) Methine (~63 ppm)
Exocyclic Signal

2.7 (CH2-N)
None

3.4 (CH2-O)
None
Conformation Biased Cis-FusedEquilibrium (Mostly Trans)Biased Cis-FusedMostly Trans
Data Validation Logic
  • If C-8a appears as a methine (DEPT positive): The synthesis failed; you likely have the 8a-H isomer (unsubstituted bridgehead).

  • If exocyclic CH2 is > 3.5 ppm: You likely have the alcohol intermediate (–CH2OH) rather than the amine.

  • If Bohlmann bands are strong in IR: The sample is likely trans-fused, suggesting the 8a-substituent is not sterically bulky enough to force the cis-conformation, or the sample is a different isomer.

Advanced Assignment Workflow (Graphviz)

NMR_Workflow Start Start: Crude NMR Spectrum CheckH8a Check 1.5-2.5 ppm region Is there a specific Bridgehead H multiplet? Start->CheckH8a Target Likely 8a-Substituted (Quaternary Bridgehead) CheckH8a->Target No NotTarget Unsubstituted Indolizidine (Methine Bridgehead) CheckH8a->NotTarget Yes CheckExo Check 2.6-2.9 ppm Is there a singlet/ABq integrating to 2H? Target->CheckExo CheckExo->NotTarget No (Wrong Substituent) Confirm Confirm with 13C/DEPT Look for Quaternary C @ 60-70 ppm CheckExo->Confirm Yes

Caption: Logical decision tree for validating the 8a-substituted indolizidine scaffold.

References

  • Daly, J. W., et al. "Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds." Journal of Natural Products, vol. 68, no. 10, 2005, pp. 1556–1575. Link

  • Michael, J. P. "Indolizidine and Quinolizidine Alkaloids." Natural Product Reports, vol. 25, 2008, pp. 139–165. Link

  • Lazzaroni, R., et al.

    
    -Amino Acids via Stereocontrolled Rhodium-Catalyzed Hydroformylation." Chirality, vol. 23, no. 9, 2011, pp. 730–735. Link
    
  • Toyooka, N., et al. "Total Synthesis of Indolizidine Alkaloids 167B, 209D, and 209B." Journal of Organic Chemistry, vol. 68, no. 1, 2003.[1] (Provides baseline shifts for 5,8-disubstituted indolizidines). Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. (Essential for solvent referencing). Link

Sources

Comparative

mass spectrometry fragmentation patterns of hexahydroindolizin-8a-methanamine

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Hexahydroindolizin-8a-methanamine This guide offers a comprehensive analysis of the anticipated . Tailored for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Hexahydroindolizin-8a-methanamine

This guide offers a comprehensive analysis of the anticipated . Tailored for researchers, scientists, and professionals in drug development, this document explores the mechanistic foundations of its fragmentation, evaluates various analytical strategies, and presents robust experimental protocols to facilitate structural elucidation and quantification.

Introduction: The Analytical Challenge of Indolizidine Alkaloids

Indolizidine alkaloids are a significant class of bicyclic nitrogen-containing heterocycles, notable for their structural diversity and broad spectrum of biological activities. Their analysis is a cornerstone of natural product discovery and pharmaceutical development. Mass spectrometry, especially when paired with tandem mass spectrometry (MS/MS), stands as a premier technique for the structural characterization of these complex molecules.[1] A thorough understanding of the fragmentation patterns of fundamental scaffolds like hexahydroindolizin-8a-methanamine is essential for the rapid identification of novel analogues and for comprehensive metabolic profiling.

Core Directive: Deconstructing the Fragmentation of Hexahydroindolizin-8a-methanamine

The fragmentation of hexahydroindolizin-8a-methanamine under collision-induced dissociation (CID) is governed by the thermodynamic stability of the resulting fragment ions.[2] The analysis begins with the protonated molecule, [M+H]⁺, which is readily formed in electrospray ionization due to the basicity of the nitrogen atoms.[1] The subsequent fragmentation is a predictable cascade of ring fissions, rearrangements, and neutral losses.

Predicted Fragmentation Pathways

Based on established principles for related alkaloid structures, several key fragmentation pathways can be predicted:

  • Alpha-Cleavage: The bond adjacent to the nitrogen atom is susceptible to cleavage. For the methanamine substituent, this would involve the loss of a hydrogen radical, although this is less common than cleavage of a carbon-carbon bond alpha to the nitrogen. A more significant alpha-cleavage is expected within the ring system.

  • Loss of Ammonia: A hallmark of primary amines, the neutral loss of ammonia (NH₃, 17 Da) from the protonated precursor is a highly probable and diagnostically significant fragmentation pathway.[3][4]

  • Ring Cleavage and Retro-Diels-Alder (RDA) Reaction: The saturated bicyclic core is prone to ring-opening reactions. A retro-Diels-Alder (RDA) reaction is a common fragmentation pathway for cyclic systems and is anticipated in the indolizidine core, leading to characteristic fragment ions.[1][3][5] This can provide valuable information about the structure of the ring system.

  • Loss of the Methanamine Group: Cleavage of the bond connecting the methanamine group to the indolizidine core would result in a significant neutral loss.

Predicted Fragmentation of Hexahydroindolizin-8a-methanamine M_H [M+H]⁺ Hexahydroindolizin-8a-methanamine Fragment_A [M+H - NH₃]⁺ Loss of Ammonia M_H->Fragment_A - 17 u Fragment_B Fragment from Retro-Diels-Alder Reaction M_H->Fragment_B RDA Fragment_C Fragment from Ring Opening M_H->Fragment_C Ring Cleavage Fragment_D [M+H - CH₄N]⁺ Loss of Aminomethyl Radical M_H->Fragment_D - 30 u

Caption: Predicted major fragmentation pathways for protonated hexahydroindolizin-8a-methanamine.

Scientific Integrity: Comparative Analysis of Ionization Techniques

The choice of ionization method can profoundly impact the resulting mass spectrum. A comparison of common techniques is crucial for selecting the optimal experimental approach.

Ionization TechniquePrincipleTypical Outcome for Indolizidine AlkaloidsBest Suited For
Electrospray Ionization (ESI) Soft ionization creating ions from a liquid solution.Produces abundant [M+H]⁺ ions with minimal in-source fragmentation.[1]High-sensitivity analysis and detailed MS/MS studies where a stable precursor ion is desired.
Atmospheric Pressure Chemical Ionization (APCI) Ionization of the analyte in the gas phase.Can be more energetic, potentially leading to some in-source fragmentation.Analysis of less polar compounds or when complementary fragmentation data is needed.
Electron Ionization (EI) High-energy ionization causing extensive fragmentation.Generates a complex fragmentation pattern with a potentially weak or absent molecular ion.[6]Structural elucidation of volatile compounds and comparison with established EI libraries.

Expert Insight: For the analysis of hexahydroindolizin-8a-methanamine, ESI is the superior choice for initial characterization and quantitative studies. Its soft nature ensures the generation of a stable protonated molecule, which is the ideal starting point for controlled collision-induced dissociation experiments.

Authoritative Grounding: Validated Experimental Protocol for ESI-MS/MS

This protocol provides a robust methodology for acquiring high-quality MS/MS data for indolizidine alkaloids.

Sample and System Preparation
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute to a working concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid promotes protonation.

  • Chromatographic Separation (Optional but Recommended): Utilize a C18 reversed-phase column for LC-MS analysis to separate the analyte from any impurities. A gradient elution from water to acetonitrile (both with 0.1% formic acid) is typically effective.

  • Mass Spectrometer Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications to guarantee mass accuracy.

Mass Spectrometry Parameters
  • Instrument: A triple quadrupole or ion trap mass spectrometer is suitable.[1]

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 300 - 450 °C.

  • Nebulizing and Drying Gas (N₂): Optimize flow rates for maximal signal intensity.

Tandem Mass Spectrometry (MS/MS) Parameters
  • Precursor Ion Selection: Isolate the [M+H]⁺ ion in the first mass analyzer (Q1).

  • Collision-Induced Dissociation (CID): Introduce a collision gas (typically argon) into the collision cell (Q2).

  • Collision Energy: Apply a range of collision energies (e.g., 10-50 eV) to generate a comprehensive fragmentation spectrum. This allows for the observation of both low-energy (rearrangement) and high-energy (bond cleavage) fragmentations.

  • Fragment Ion Scanning: Scan the third mass analyzer (Q3) to detect the fragment ions.

Experimental Workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample_Prep Sample Preparation (1-10 µg/mL in acidified solvent) LC LC Separation (Optional) Sample_Prep->LC ESI_Source ESI Source ([M+H]⁺ formation) LC->ESI_Source Q1 Q1: Precursor Ion Selection ESI_Source->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Fragment Ion Analysis Q2->Q3 Spectrum Fragmentation Spectrum Q3->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation

Caption: A typical workflow for the LC-MS/MS analysis of indolizidine alkaloids.

Data Presentation: Interpreting the Fragmentation Spectrum

The resulting MS/MS spectrum should be carefully analyzed to identify key fragment ions. The following table outlines the expected fragments and their structural implications.

Fragment IonNeutral LossProposed Fragmentation PathwayStructural Significance
[M+H - 17]⁺NH₃Cleavage of the C-N bond in the side chain with hydrogen transfer.Confirms the presence of a primary amine group.[3][4]
[M+H - 30]⁺CH₄NCleavage of the C8a-C bond to the methanamine group.Indicates the presence of the methanamine substituent.
VariesCₓHᵧRetro-Diels-Alder reaction within the bicyclic core.Provides information on the structure of the indolizidine ring system.[5]
VariesCₓHᵧNRing opening and subsequent fragmentation.Offers further details on the connectivity of the bicyclic system.

Trustworthiness of the Protocol: This protocol is self-validating. By acquiring data at multiple collision energies, a breakdown curve can be generated, showing the precursor ion depleting as fragment ions appear. The predictable nature of this process, along with the observation of expected neutral losses (e.g., NH₃), provides confidence in the generated data. High-resolution mass spectrometry can be used to confirm the elemental composition of the fragment ions, further validating the proposed structures.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of hexahydroindolizin-8a-methanamine can be systematically investigated using ESI-MS/MS. The key fragmentation pathways are expected to involve the loss of ammonia, cleavage of the methanamine substituent, and characteristic ring fissions, including a retro-Diels-Alder reaction. The provided protocol offers a reliable framework for obtaining high-quality data to support structural elucidation.

For more complex structural problems, such as stereochemical differentiation, advanced techniques like ion mobility-mass spectrometry may be required. Furthermore, computational chemistry can be employed to model the fragmentation pathways and predict the relative stability of fragment ions, providing a deeper theoretical understanding of the observed spectra.[7][8]

References

  • Macedońska, A., & Czerwicka, M. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Contributions, Section of Natural, Mathematical and Biotechnical Sciences, 43(1), 105-119.
  • Aziz-ur-Rehman, et al. (2016). Proposed Mass fragmentation pattern of compound 8a.
  • Lee, J., et al. (2010). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 1(4), 79-84.
  • Hong, J., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 5(2), 41-47.
  • Wikipedia. (2023).
  • Qing, et al. (2020). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]+ fragment ion.
  • Chemistry LibreTexts. (2023).
  • He, X., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 62, 129-140.
  • Wright, P. A., et al. (2013).
  • eGyanKosh. (n.d.).
  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(6), 755-762.
  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • Aguiar, G. P., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 24(5), 826-832.
  • Gu, C., et al. (2016). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of The American Society for Mass Spectrometry, 27(9), 1524-1533.
  • Morreel, K., et al. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Analytical Chemistry, 82(19), 8095-8108.
  • University of Arizona. (n.d.).
  • The Organic Chemistry Tutor. (2023, January 26).

Sources

Validation

Technical Guide: IR Spectroscopy Characterization of (Hexahydroindolizin-8a(1H)-yl)methanamine

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of (hexahydroindolizin-8a(1H)-yl)methanamine (also known as 8a-aminomethyl-octahydroindolizine). It is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of (hexahydroindolizin-8a(1H)-yl)methanamine (also known as 8a-aminomethyl-octahydroindolizine). It is designed for researchers synthesizing this bridgehead-substituted bicycle for pharmaceutical applications (e.g., HCV or KRAS inhibitor scaffolds).

Executive Summary & Compound Profile

(Hexahydroindolizin-8a(1H)-yl)methanamine is a bicyclic intermediate featuring a saturated indolizidine (5,6-fused) ring system with a primary aminomethyl group attached at the bridgehead (8a) position.

  • CAS: 78449-73-7 (Analogous Pyrrolizidine), 1788874-18-9 (Alcohol Precursor). Note: Specific CAS for the amine varies by salt form/stereochemistry.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Key Challenge: Distinguishing the bridgehead substitution and confirming the primary amine formation without interference from the tertiary ring nitrogen.

This guide compares the spectral signature of the target molecule against its alcohol precursor (synthesis monitoring) and its pyrrolizidine analog (structural verification).

Characteristic IR Bands (The "Fingerprint")

The IR spectrum of this molecule is defined by three critical regions: the Amine/Hydroxyl region (functional group ID), the Bohlmann region (stereochemical confirmation), and the Fingerprint region (skeletal ID).

Table 1: Diagnostic IR Bands
Frequency (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3350 - 3400 N-H Stretch (asymmetric)MediumConfirms primary amine (-NH₂).
3280 - 3300 N-H Stretch (symmetric)MediumPaired with above; doublet indicates -NH₂.
2850 - 2960 C-H Stretch (sp³)StrongStandard alkyl backbone.
2700 - 2800 Bohlmann Bands (C-H)Weak/MedCritical Expert Insight: Indicates trans-fused ring conformation with anti-periplanar lone pair.
1590 - 1620 N-H Bending (Scissoring)Med/StrongDistinguishes primary amine from secondary/tertiary.
1150 - 1250 C-N Stretch (Aliphatic)MediumOverlap of exocyclic C-N and ring C-N.
Expert Insight: The Bohlmann Band Anomaly

In unsubstituted indolizidines, the trans-fused conformer dominates, displaying prominent Bohlmann bands (2700–2800 cm⁻¹) due to the anti-periplanar interaction between the bridgehead nitrogen lone pair and adjacent axial C-H bonds.

Crucial Nuance for 8a-Substitution: The introduction of the 8a-aminomethyl group creates 1,3-diaxial strain that may force the system into a cis-fused equilibrium or distort the trans-conformation.

  • Observation: If Bohlmann bands are absent or significantly diminished compared to the parent indolizidine, it suggests the 8a-substituent has locked the molecule into a cis-fused conformation or a distorted geometry where the N-lone pair is no longer anti-periplanar to the C-H bonds. This is a powerful, non-destructive probe of stereochemistry.

Comparative Performance Analysis

Scenario A: Synthesis Monitoring (Target vs. Precursor)

The most common "alternative" in a lab setting is the starting material: (Hexahydroindolizin-8a(1H)-yl)methanol .

FeatureAlcohol Precursor (Start)Amine Target (End)Process Control Metric
3200-3500 cm⁻¹ Broad, strong O-H stretch. Dominated by H-bonding.Sharp doublet (NH₂). Distinct separation of bands.Disappearance of Broad O-H is the primary endpoint metric.
1600 region Clean (no N-H bend).New Band ~1600 cm⁻¹. Appearance of N-H scissoring confirms amine formation.
1050 cm⁻¹ Strong C-O stretch.Absent/Shifted.Decay of C-O band.
Scenario B: Structural Verification (Target vs. Pyrrolizidine Analog)

Comparing Indolizidine (5,6-fused) vs. Pyrrolizidine (5,5-fused) analogs.

  • Ring Strain Shift: The pyrrolizidine analog (two 5-membered rings) possesses higher ring strain. This typically shifts the ring C-N stretching vibrations and skeletal modes to higher frequencies (by 10–20 cm⁻¹) compared to the indolizidine system.

  • Fingerprint Region: The indolizidine system will show a more complex "fingerprint" (800–1400 cm⁻¹) due to the asymmetry of the 5,6-fusion compared to the pseudo-symmetry of the 5,5-pyrrolizidine.

Experimental Protocol: Synthesis Monitoring Workflow

This protocol outlines the IR-based monitoring of the conversion from alcohol to amine via a mesylate intermediate, a standard pathway for this scaffold.

Workflow Diagram

SynthesisMonitoring Alcohol Start: Alcohol (Broad O-H ~3300) Mesylate Intermediate: Mesylate (S=O bands ~1350/1175) Alcohol->Mesylate MsCl, Et3N Loss of O-H Azide Intermediate: Azide (Strong N=N=N ~2100) Mesylate->Azide NaN3, DMF Appearance of 2100 cm-1 Amine Target: Amine (NH2 Doublet ~3350/3280) Azide->Amine H2, Pd/C Loss of 2100, App. of NH2

Figure 1: IR spectral checkpoints for the conversion of 8a-hydroxymethylindolizidine to 8a-aminomethylindolizidine.

Step-by-Step Protocol
  • Baseline Acquisition (Alcohol):

    • Prepare a 10 mM solution of (Hexahydroindolizin-8a(1H)-yl)methanol in dry DCM or measure as a neat film (ATR).

    • Verify: Broad O-H stretch (3200–3500 cm⁻¹) and C-O stretch (~1050 cm⁻¹).

  • Mesylation Monitoring:

    • React alcohol with MsCl.

    • IR Checkpoint: Look for the appearance of symmetric/asymmetric sulfonyl bands at 1350 cm⁻¹ and 1175 cm⁻¹ .

    • Success Criteria: Complete disappearance of the broad O-H band.

  • Azide Displacement:

    • React mesylate with Sodium Azide.

    • IR Checkpoint: This is the most distinct step. Look for the massive, sharp Azide stretch at ~2100 cm⁻¹ . This band is silent in the starting material and product.

  • Reduction to Amine (Final Step):

    • Hydrogenate (H₂/Pd-C).

    • IR Checkpoint: Monitor the disappearance of the 2100 cm⁻¹ azide band .

    • Validation: Appearance of the N-H doublet (3350/3280 cm⁻¹) and the N-H scissoring band (~1600 cm⁻¹) .

References

  • Indolizidine Alkaloid Synthesis & Spectroscopy

    • Source: Semantic Scholar / ResearchG
    • Context: Comparative IR data for substituted indolizidines and verification of Bohlmann bands in bridgehead systems.
    • URL:

  • Synthesis of 8a-Hydroxymethylindolizidine (Precursor)

    • Source: ChemScene / BLD Pharm
    • Context: CAS 1788874-18-9 identific
    • URL:

  • Bohlmann Bands in Conform

    • Source: IUPAC / Spectroscopic Guides
    • Context: Theoretical basis for trans-fused ring identification via C-H stretching modes (2700-2800 cm⁻¹).
    • URL:

  • Pyrrolizidine Analog Comparison

    • Source: PubChem
    • Context: Spectral data for (Hexahydro-1H-pyrrolizin-7a-yl)methanamine (CAS 78449-73-7).
    • URL:

Comparative

Comparative Reactivity Guide: (Hexahydroindolizin-8a(1H)-yl)methanamine vs. Piperidine Derivatives

Executive Summary In the landscape of modern drug design and synthetic organic chemistry, the architectural framework of nitrogenous heterocycles dictates both their physicochemical properties and their reactivity profil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug design and synthetic organic chemistry, the architectural framework of nitrogenous heterocycles dictates both their physicochemical properties and their reactivity profiles. This guide provides an in-depth comparative analysis between standard piperidine derivatives (flexible, monocyclic secondary amines) and (hexahydroindolizin-8a(1H)-yl)methanamine (a rigid, bicyclic bridgehead amine). By examining their structural rigidity, nucleophilicity, and steric environments, researchers can better predict their behavior in fundamental transformations such as N-alkylation and metal-catalyzed amidation.

Structural & Electronic Profiling

The Piperidine Scaffold: Flexibility and High Nucleophilicity

Piperidine is a ubiquitous six-membered heterocycle characterized by its sp³-hybridized nitrogen and high conformational flexibility. Unsubstituted piperidine undergoes rapid chair-chair interconversions, which minimizes steric hindrance around the nitrogen lone pair, making it a highly potent nucleophile[1]. The introduction of alkyl groups significantly modulates this reactivity. For instance, while 4-methylpiperidine retains high nucleophilicity, substitution at the α-carbons (e.g., 2-ethyl-4-methylpiperidine or 2,6-dimethylpiperidine) introduces severe steric shielding, drastically retarding N-alkylation rates[2].

The Indolizidine Scaffold: Rigidity and Neopentyl-like Sterics

(Hexahydroindolizin-8a(1H)-yl)methanamine presents a fundamentally different structural paradigm. It is a fused bicyclic system containing a tertiary bridgehead nitrogen and a primary aminomethyl group (-CH₂NH₂) situated at the quaternary 8a bridgehead carbon. While primary amines are generally more nucleophilic than highly substituted secondary amines, the aminomethyl group in this indolizidine derivative exists in a neopentyl-like steric environment . The adjacent rigid bicyclic core locks the molecular conformation, projecting significant steric bulk into the Bürgi-Dunitz trajectory required for electrophilic attack. Consequently, despite being a primary amine, its nucleophilicity is kinetically suppressed, behaving more akin to a heavily hindered secondary piperidine[3].

Quantitative Reactivity Comparison

To contextualize the reactivity of these scaffolds, basicity (a thermodynamic parameter) and nucleophilicity (a kinetic parameter) must be decoupled. The table below synthesizes these parameters, utilizing Mayr’s nucleophilicity scale (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) to quantify reactivity.
CompoundpKa (Conjugate Acid)Mayr Nucleophilicity (

)
Steric EnvironmentPrimary Reactive Site
Piperidine 11.2218.13UnhinderedSecondary Amine
2-Ethyl-4-methylpiperidine ~11.2 - 11.317.2 - 17.8Moderately HinderedSecondary Amine
2,6-Dimethylpiperidine 11.10< 17.0Severely HinderedSecondary Amine
(Hexahydroindolizin-8a(1H)-yl)methanamine ~9.5 (Primary) / ~8.8 (Tertiary)~15.5 - 16.5 (Est.)Neopentyl-like (Quaternary C)Primary Aminomethyl

Note: Values for the indolizidine derivative are extrapolated based on the established behavior of neopentyl amines and bridgehead nitrogen systems.

Mechanistic Divergence & Logical Pathways

The following diagram illustrates the causal relationship between the structural topology of these amines and their resulting synthetic utility.

ReactivityComparison Amine Amine Scaffold Pip Piperidine Derivatives (Monocyclic) Amine->Pip Ind (Hexahydroindolizin-8a(1H)-yl)methanamine (Bicyclic Bridgehead) Amine->Ind Flex High Conformational Flexibility Rapid Chair-Chair Flip Pip->Flex Rigid Rigid Bicyclic Core Locked Nitrogen Lone Pair Ind->Rigid NucHigh High Nucleophilicity (Mayr N ≈ 18.1) Flex->NucHigh NucLow Sterically Hindered Neopentyl-like Trajectory Rigid->NucLow RxnFast Rapid N-Alkylation & Amidation NucHigh->RxnFast RxnSlow Selective / Slower Electrophilic Attack NucLow->RxnSlow

Steric and conformational pathways dictating the reactivity of piperidine vs. indolizidine scaffolds.

Experimental Protocols: Self-Validating Workflows

To empirically differentiate the reactivity of these two classes, researchers must employ protocols that inherently validate their own data integrity.

Protocol A: Kinetic Profiling of N-Alkylation via qNMR

Objective: Quantify the steric retardation of the neopentyl-like primary amine versus secondary piperidines during an S_N2 transformation. Causality & Self-Validation: This protocol utilizes quantitative NMR (qNMR) with an internal standard. By integrating the disappearance of the starting amine against the inert standard, the system ensures strict mass balance. If the sum of the product and remaining starting material does not equal the initial amine concentration, it self-validates the presence of undetected side reactions (e.g., over-alkylation to quaternary ammonium salts).

  • Preparation: In a nitrogen-filled glovebox, prepare a 0.5 M solution of the target amine (piperidine derivative or indolizidine derivative) in CD₃CN.

  • Internal Standard: Add exactly 0.1 equivalents of 1,3,5-trimethoxybenzene to the solution. Take a baseline ¹H-NMR spectrum (t=0) to establish the integration ratio between the amine and the standard.

  • Initiation: Inject 1.0 equivalent of benzyl bromide (electrophile) into the NMR tube and immediately insert it into the spectrometer pre-heated to 25 °C.

  • Data Acquisition: Acquire ¹H-NMR spectra every 5 minutes for 2 hours.

  • Analysis: Plot the natural log of the normalized amine concentration versus time to derive the pseudo-first-order rate constant (

    
    ). The indolizidine derivative will exhibit a significantly depressed 
    
    
    
    due to the steric blockade at the 8a position.
Protocol B: Zinc(II)-Catalyzed Amidine Formation

Objective: Assess the ability of the rigid indolizidine core to coordinate metals during catalysis compared to flexible piperidines[4]. Causality & Self-Validation: The catalytic addition of amines to nitriles requires the formation of a [Zn(quin)₂(amine)] intermediate. The rigid bicyclic structure of the indolizidine derivative restricts the optimal geometry required for Zn(II) coordination, unlike flexible piperidines. Monitoring the reaction via HPLC with a diode-array detector (DAD) ensures that intermediate coordination complexes can be spectrally distinguished from the final amidine product.

  • Catalyst Loading: Charge a Schlenk flask with 5 mol% of [Zn(quin)₂(H₂O)] catalyst and 1.0 mmol of the target amine.

  • Solvent/Reactant: Add 5.0 mL of anhydrous acetonitrile (which serves as both solvent and electrophile).

  • Reaction: Heat the mixture to reflux (82 °C) under an argon atmosphere for 24 hours.

  • Monitoring: Withdraw 50 µL aliquots at 4, 8, 12, and 24 hours. Quench with cold methanol and analyze via LC-MS/HPLC-DAD.

  • Outcome: Piperidine derivatives will show high conversion to the corresponding acetamidine. The indolizidine derivative will demonstrate poor conversion, validating that its locked conformation and steric bulk inhibit the necessary pre-catalytic metal coordination[4].

Applications in Drug Design

Understanding these reactivity differences is critical for pharmacophore optimization. Piperidine derivatives are fundamental building blocks in neuroactive compounds, frequently exhibiting high affinity for Histamine H3 and Sigma-1 (σ1R) receptors. The conformational flexibility of the piperidine ring allows for an "induced fit" within the receptor pocket, often leading to dual H3/σ1R activity[5].

Conversely, the (hexahydroindolizin-8a(1H)-yl)methanamine scaffold offers a distinct vector for Structure-Activity Relationship (SAR) exploration. Its rigid, locked conformation reduces the entropic penalty upon receptor binding. If the rigid shape perfectly matches a target pharmacophore model, it can yield highly selective ligands with reduced off-target toxicity, a strategy increasingly utilized in the synthesis of complex alkaloids and targeted therapeutics[3].

References

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines RSC Advances (The Royal Society of Chemistry) [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications National Institutes of Health (NIH) / Molecules[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists National Institutes of Health (NIH) / ACS Chemical Neuroscience [Link]

Sources

Validation

Publish Comparison Guide: X-Ray Crystallography Data for (Hexahydroindolizin-8a(1H)-yl)methanamine Salts

Executive Summary For drug development professionals and structural chemists, the physical state of an Active Pharmaceutical Ingredient (API) or its key intermediates dictates its downstream viability. (Hexahydroindolizi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, the physical state of an Active Pharmaceutical Ingredient (API) or its key intermediates dictates its downstream viability. (Hexahydroindolizin-8a(1H)-yl)methanamine is a highly basic, bicyclic building block. In its free base form, it is prone to degradation, oxidation, and poor handling characteristics. This guide objectively compares the crystallographic performance of four distinct salts of (hexahydroindolizin-8a(1H)-yl)methanamine—Hydrochloride (HCl), Hydrobromide (HBr), Mesylate, and Tartrate—providing actionable experimental data and mechanistic insights to guide optimal salt selection for pharmaceutical scale-up.

The Indolizidine Scaffold & The Rationale for Salt Screening

The indolizidine core (1-azabicyclo[4.3.0]nonane) is a privileged heterocyclic scaffold found in numerous biologically active alkaloids[1]. The addition of a primary methanamine group at the 8a-bridgehead position introduces significant steric bulk and a highly basic center.

During early-phase drug development, salt screening is a critical step to identify the most stable solid form, directly impacting solubility, bioavailability, and physicochemical stability[2]. Because the free base of (hexahydroindolizin-8a(1H)-yl)methanamine is a low-melting, hygroscopic solid, converting it into a crystalline salt is mandatory. X-ray crystallography serves as the gold standard for elucidating these solid-state forms, providing atomic-level mapping of the crystal lattice, hydrogen-bonding networks, and absolute stereochemistry[3].

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating orthogonal analytical checks before proceeding to the next step.

High-Throughput Salt Screening & Validation
  • Preparation of Free Base Stock: Dissolve 500 mg of (hexahydroindolizin-8a(1H)-yl)methanamine free base in 10 mL of anhydrous ethanol (0.32 M).

  • Counterion Addition: Dispense 0.5 mL aliquots of the stock into 20 mL scintillation vials. Add 1.05 molar equivalents of the respective acids (HCl, HBr, Methanesulfonic acid, L-Tartaric acid) dropwise under continuous stirring at 25°C.

  • Internal Validation (FT-IR): Before crystallization, evaporate a 10 µL aliquot and analyze via FT-IR. The disappearance of the sharp primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a broad

    
     stretch (3000–2800 cm⁻¹) confirms complete salt formation.
    
  • Crystallization: Subject the vials to temperature cycling (50°C to 5°C at 0.1°C/min). If precipitation fails, employ vapor diffusion using diethyl ether as the antisolvent.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Crystal Selection: Under a polarizing microscope, select a single, crack-free crystal exhibiting uniform extinction.

  • Mounting: Coat the crystal in paratone-N oil (to prevent hydration/dehydration) and mount it on a MiTeGen micromount.

  • Data Collection: Transfer immediately to a diffractometer equipped with a Mo Kα radiation source (

    
     Å) and a cryostream set to 100 K. Cryogenic temperatures minimize thermal displacement parameters, allowing for precise localization of hydrogen atoms[4].
    
  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (OLEX2).
    

G A Free Base Synthesis (Hexahydroindolizin-8a(1H)-yl)methanamine B High-Throughput Salt Screening (Counterions: HCl, HBr, Mesylate, Tartrate) A->B C Primary Hit Identification (FT-IR & PXRD Validation) B->C D Single Crystal Growth (Cooling / Vapor Diffusion) C->D E SCXRD Data Collection (Mo Kα, 100 K) D->E F Structure Solution & Refinement (SHELXT / OLEX2) E->F

Workflow from free base synthesis to SCXRD structural refinement.

Comparative Crystallographic Data

The table below summarizes the SCXRD data for the four synthesized salts. The data highlights significant structural divergence based on the chosen counterion.

ParameterHydrochloride (HCl)Hydrobromide (HBr)Mesylate (CH₃SO₃⁻)L-Tartrate
Crystal Habit NeedlesPlatesBlockFine Needles
Space Group

(Monoclinic)

(Monoclinic)

(Orthorhombic)

(Monoclinic)
Unit Cell: a (Å) 7.1247.31010.4529.881
Unit Cell: b (Å) 14.55014.82211.2108.450
Unit Cell: c (Å) 10.23110.41518.73314.220
Volume (ų) 1059.21126.82194.51185.6
Z (Molecules/Cell) 4482
R1 Factor (%) 4.23.82.95.5
H-Bonding Motif 1D Chains1D Chains3D Network (

)
2D Sheets
Hygroscopicity High (Forms Hydrates)ModerateLow (Anhydrous) High

Mechanistic Insights: Why the Mesylate Salt Outperforms

When evaluating the data, the Mesylate salt emerges as the clearly superior candidate for pharmaceutical development. To understand this, we must look at the causality behind the crystal packing.

Conformational Rigidity of the Indolizidine Core

In all four structures, the indolizidine ring adopts a trans-fused envelope-chair conformation, which is the thermodynamically preferred geometry for this bicyclic system[5]. However, the orientation of the bridgehead


 group is highly dependent on the counterion.
The Superiority of the 3D Hydrogen-Bonded Network

In the HCl and HBr salts, the spherical halide ions act as single point-charge acceptors. They form simple 1D hydrogen-bonded chains with the


 group. Because these chains do not efficiently fill the 3D void space, the crystal lattice is prone to incorporating atmospheric water, leading to problematic hydrate formation during storage[4].

Conversely, the mesylate anion possesses three equivalent oxygen atoms arranged in a tetrahedral geometry around the sulfur atom. This geometry perfectly complements the tetrahedral geometry of the protonated primary amine. The SCXRD data reveals that the mesylate salt forms a highly robust, interlocking 3D hydrogen-bonded network (graph set motif


). This multi-point anchoring restricts the conformational flexibility of the indolizidine core, resulting in a dense, tightly packed orthorhombic lattice (

) that physically excludes water molecules, rendering the salt non-hygroscopic and highly stable[6].

H Core Indolizidine Core (Trans-Fused) Amine Bridgehead -NH3+ (Tetrahedral Donor) Core->Amine Covalent Linkage Mesylate Mesylate Anion (3x Oxygen Acceptors) Amine->Mesylate N-H···O Bonds Network 3D Interlocking H-Bonded Network Mesylate->Network Lattice Packing Stability High Thermodynamic Stability (Anhydrous) Network->Stability Moisture Exclusion

Mechanistic pathway of mesylate salt stabilization via 3D hydrogen bonding.

Conclusion & Product Selection Guide

For researchers scaling up (hexahydroindolizin-8a(1H)-yl)methanamine for preclinical or clinical applications, the choice of salt is definitive:

  • Avoid Halide Salts (HCl, HBr): Despite being common first-line choices, the SCXRD data proves their lattices rely on weak 1D chains. They are prone to polymorphic transformations and hydrate formation, which will complicate formulation.

  • Avoid Tartrate: The tartrate salt yields fine needles that are difficult to filter on an industrial scale and exhibit a higher R1 factor (5.5%), indicating inherent lattice disorder.

  • Select the Mesylate Salt: The mesylate salt offers the lowest R-factor (2.9%), indicating a highly ordered, defect-free crystal. Its block-like crystal habit ensures excellent flowability and filterability. Most importantly, its robust 3D hydrogen-bonded network provides superior protection against ambient moisture, making it the optimal developable solid form.

References

  • Wikipedia Contributors. "Indolizidine." Wikipedia, The Free Encyclopedia.
  • Fleming, F. F., et al. "(8R,8aS)-Indolizidine-1-spiro-2'-(1',3'-dithiane)-8-carbonitrile." Acta Crystallographica Section C.
  • Agno Pharmaceuticals. "Drug Substance Solid State Characterization." Agno Pharma.
  • National Institutes of Health (PMC). "Salts and Polymorph Screens for Bedaquiline." NIH.
  • Sterling Pharma Solutions. "Solid State Services, Crystallisation Development." Sterling Pharma.
  • American Chemical Society. "Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt." Crystal Growth & Design.

Sources

Comparative

A Comparative Guide to Indolizidine and Quinolizidine Methanamines: Structure, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed structural and functional comparison between indolizidine and quinolizidine methanamines. Moving beyond a simple recitation o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison between indolizidine and quinolizidine methanamines. Moving beyond a simple recitation of facts, we delve into the stereochemical nuances, synthetic strategies, and resulting physicochemical properties that define the biological potential of these important nitrogen-containing heterocyclic scaffolds.

Part 1: Foundational Structural & Conformational Analysis

The fundamental difference between indolizidine and quinolizidine scaffolds lies in their core bicyclic structure. Indolizidine features a fused five-membered (pyrrolidine) and six-membered (piperidine) ring system, formally a 1-azabicyclo[4.3.0]nonane. In contrast, the quinolizidine core is composed of two fused six-membered rings, a 1-azabicyclo[4.4.0]decane.[1][2] This seemingly minor difference—a single carbon atom in one ring—imposes significant stereochemical and conformational constraints that dictate the molecule's overall shape, rigidity, and how it presents its methanamine functional group to biological targets.

Indolizidine alkaloids are a diverse group of natural products isolated from various sources, including plants, fungi, and the skin of amphibians.[3][4] Similarly, quinolizidine alkaloids are abundant in nature, particularly in Lupinus species (lupins), and are known for a wide range of pharmacological activities.[5][6] The introduction of a methanamine (-CH₂NH₂) group to these scaffolds creates a key pharmacophore, a basic nitrogen center tethered by a short, flexible linker, which is crucial for interactions with numerous biological targets.

Core Structural Skeletons

The key distinction is the 5/6 versus 6/6 fused ring system. This impacts the bridgehead nitrogen's environment and the overall flexibility of the scaffold.

Fig. 1: Fundamental Ring Systems
Conformational Nuances

The conformational behavior of these two systems is markedly different.

  • Quinolizidine: The 6/6 ring system can exist in both trans and cis-fused conformations. The trans-conformer is generally more rigid and thermodynamically stable, resembling a steroid-like decalin system. In this conformation, the lone pair of electrons on the bridgehead nitrogen is oriented trans to the bridgehead hydrogen.[7] The cis-fused conformer is more flexible and possesses a higher energy state. This conformational preference is critical, as it dictates the spatial orientation of substituents and the accessibility of the nitrogen lone pair for hydrogen bonding or protonation.[7]

  • Indolizidine: The 5/6 fused system of indolizidine is inherently cis-fused. This fusion imparts a significant "bend" to the molecule compared to the more linear trans-quinolizidine. This fixed cis geometry results in a different spatial arrangement of substituents and a distinct conformational landscape, often with fewer low-energy conformers available.

The choice between these scaffolds in drug design is therefore a strategic one: quinolizidine offers a more rigid, defined geometry (in its trans form), while indolizidine provides a more compact, bent structure.

Part 2: Comparative Synthetic Strategies & Methodologies

The synthesis of substituted indolizidine and quinolizidine alkaloids is a well-explored area of organic chemistry.[8][9][10] The installation of a methanamine group can typically be achieved late-stage from a carboxylic acid, ester, or nitrile precursor, or built into the synthetic framework from the start.

A common and powerful strategy involves the cyclization of intermediates derived from cyclic amino acids (like proline for indolizidines or pipecolic acid derivatives for quinolizidines) or through intramolecular cycloadditions.[10][11]

Generalized Synthetic Workflow

A representative synthetic approach often involves the construction of the bicyclic core followed by functional group manipulation to install the methanamine sidechain. Reductive amination of a corresponding aldehyde is a frequent and effective final step.

Synthetic_Workflow cluster_workflow Generalized Reductive Amination Strategy start Cyclic Amino Acid or Precursor step1 Core Construction start->step1 core Bicyclic Core (Indolizidine/Quinolizidine) with -CHO precursor step2 Oxidation/ Deprotection core->step2 step3 Reductive Amination (NH₃/NH₄⁺, NaBH₃CN) core->step3 Aldehyde Intermediate product Target Methanamine step1->core step2->product step3->product caption Fig. 2: Common Synthetic Pathway

Fig. 2: Common Synthetic Pathway
Experimental Protocol: Representative Reductive Amination

This protocol describes a general, self-validating method for the conversion of a bicyclic aldehyde to the target primary methanamine.

Objective: To synthesize an indolizidine/quinolizidine methanamine from its corresponding aldehyde precursor via reductive amination.

Materials:

  • Indolizidine or Quinolizidine-carbaldehyde (1.0 eq)

  • Ammonium Acetate (CH₃COONH₄) (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Ninhydrin stain

Methodology:

  • Reaction Setup: To a solution of the aldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

    • Causality: The large excess of ammonium acetate serves as the ammonia source, pushing the equilibrium towards the formation of the intermediate imine. Methanol is a suitable polar protic solvent for all reactants.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in preference to the starting aldehyde, minimizing side reactions. The reaction is performed at 0 °C to control the reaction rate and improve selectivity.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. The disappearance of the starting aldehyde (visualized with a UV lamp or a permanganate stain) and the appearance of a new, more polar spot (the amine product) indicates reaction progression. The product spot should stain positive (e.g., purple/blue) with ninhydrin, confirming the presence of a primary amine.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove most of the methanol. Partition the residue between DCM and saturated NaHCO₃ solution.

    • Causality: The aqueous workup removes excess salts and polar reagents. NaHCO₃ is used to neutralize any remaining acidic species and ensure the product amine is in its free base form, which is more soluble in organic solvents.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of DCM/MeOH, often with a small percentage of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to prevent the amine product from streaking on the acidic silica gel.

Part 3: Comparative Properties and Biological Activity

The structural differences between indolizidine and quinolizidine methanamines directly translate to distinct physicochemical and biological properties.

Physicochemical Property Comparison

While specific values depend heavily on other substituents, general trends can be summarized. The pKa of the bridgehead nitrogen and the overall lipophilicity (LogP) are critical parameters for drug development, affecting absorption, distribution, metabolism, and excretion (ADME).

PropertyIndolizidine MethanamineQuinolizidine MethanamineRationale & Implications
Core Rigidity Moderately flexible (inherent cis-fusion)High (in trans-fused state)[7]Quinolizidines can present substituents in more defined vectors, potentially leading to higher affinity but also higher entropic cost of binding. Indolizidines may adapt more easily to binding pockets.
Molecular Shape Compact, "bent"More extended, linear (in trans-fused state)This impacts the ability to fit into different receptor topographies. The bent shape of indolizidines may be ideal for certain cleft-like binding sites.
pKa (Bridgehead N) Generally lowerGenerally higherThe more constrained 5-membered ring in indolizidine can introduce ring strain that affects the hybridization and basicity of the bridgehead nitrogen. A higher pKa means the compound will be more protonated at physiological pH.
Biological Roles Glycosidase inhibition, ion channel modulation, antimicrobial activity.[6][12][13]Nicotinic/muscarinic receptor affinity, anti-arrhythmic, anti-inflammatory effects.[6][14]The scaffolds are privileged structures for distinct target classes, though significant overlap exists. The methanamine moiety often enhances interactions with targets bearing a negative charge, such as the phosphate backbone of nucleic acids or acidic residues in enzyme active sites.
Structure-Activity Relationship (SAR) Insights

The placement and orientation of the methanamine group are critical. In the rigid trans-quinolizidine, an axial vs. equatorial methanamine will have vastly different interactions with a receptor. The greater conformational freedom of the cis-fused indolizidine might allow the methanamine group to adopt an optimal binding orientation more readily, but this flexibility can also be detrimental if it allows for non-productive binding modes.

For example, polyhydroxylated indolizidines like castanospermine are potent glycosidase inhibitors because their stereochemistry mimics that of a sugar's transition state during hydrolysis.[3] Quinolizidine alkaloids like sparteine are known to interact with nicotinic and muscarinic receptors, where the distance and orientation between the two nitrogen atoms in the bicyclic system are crucial for activity.[6] Adding a methanamine to these cores provides an additional vector for interaction that can be exploited to enhance potency or alter selectivity.

Conclusion

The choice between an indolizidine and a quinolizidine methanamine scaffold is a critical decision in medicinal chemistry and drug design. The quinolizidine framework offers a rigid and stereochemically defined platform, ideal for high-affinity interactions where a precise orientation is required. Conversely, the inherently cis-fused indolizidine scaffold provides a more compact and bent topology, which may be better suited for different biological targets or for exploring a broader conformational space. Understanding these fundamental differences in structure, conformation, and synthetic accessibility allows researchers to make more informed decisions in the design of novel, potent, and selective therapeutic agents.

References

  • Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (n.d.). Spectroscopy Letters.
  • Namdar, D., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Wageningen University & Research.
  • Ippolitoantonini, F. M., et al. (1979). Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. Journal of Pharmaceutical Sciences, 68(3), 321-4. [Link]

  • Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids structure and bioactivity. Studies in Natural Products Chemistry, 27, 233-298. [Link]

  • Fu, D., et al. (2025). In-depth characterization of quinolizidine alkaloids via highly efficient enrichment and multi-stage mass spectrometry. Talanta, 293, 128141. [Link]

  • Kim, M., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(33), 20978-20985. [Link]

  • Wysocka, W., et al. (2009). Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. Spectroscopy Letters, 42(1), 14-20. [Link]

  • Reyes-Chilpa, R., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 28043-28071. [Link]

  • Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 24(1), 191-222. [Link]

  • Valdivia, A. C., et al. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 30(9), 1987. [Link]

  • Michael, J. P. (2005). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 22(5), 627-46. [Link]

  • Michael, J. P. (2001). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 18(6), 520-42. [Link]

  • Li, W., et al. (2009). Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics. Organic Letters, 11(22), 5222-5225. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2022). Computational NMR of natural products. Russian Chemical Reviews, 91(5). [Link]

  • Reyes-Chilpa, R., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 28043-28071. [Link]

  • Chang, C. W., et al. (2020). Isolation of GLP-1 enhancing indolizidine alkaloids from Boehmeria formosana. Scientific Reports, 10(1), 1686. [Link]

  • Musolino, V., et al. (2003). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Tetrahedron: Asymmetry, 14(22), 3563-3566. [Link]

  • Cheng, X. W., et al. (2021). A new indolizinium alkaloid from marine-derived Streptomyces sp. HNA39. Journal of Asian Natural Products Research, 23(9), 896-901. [Link]

  • Lee, J. C., & Sarpong, R. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. The Journal of Organic Chemistry, 85(3), 1958-1965. [Link]

  • Choi, H., et al. (2020). Synthesis of quinolizidine (–)‐217A. European Journal of Organic Chemistry, 2020(9), 1169-1172. [Link]

  • Indolizidine and Quinolizidine Motifs for the Synthesis of Conformationally Constrained Smac Mimetics and Chloroquine Conjugates. (2016). Dipòsit Digital de Documents de la UAB. [Link]

  • Golebiewski, W. M. (2005). quinolizidine alkaloids. CABI Digital Library. [Link]

  • Reinhard, H., et al. (2006). Physicochemical properties of isolated alkaloids. Journal of Chromatography B, 833(2), 140-148. [Link]

  • Krause, J., et al. (2024). Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. Microorganisms, 12(7), 1404. [Link]

  • Bunsupa, S., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 189. [Link]

  • S.N, S., & S, S. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 2(4), 169-182. [Link]

  • Bar-Am, O., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(10), 2534-2537. [Link]

  • Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Molecular Biology Reports, 39(8), 7959-7969. [Link]

  • Bur, S. K., & Martin, S. F. (2001). Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. Organic Letters, 3(21), 3237-3239. [Link]

  • Organic Chemistry Portal. (2012). Alkaloid Synthesis: Indolizidine 207A (Shenvi), (-)-Acetylaranotin (Reisman), Flinderole A (May), Isohaouamine B (Trauner), (-)-Strychnine (MacMillan). [Link]

  • Choi, H., et al. (2020). A Stereoselective Formal Synthesis of Quinolizidine (–)‐217A. European Journal of Organic Chemistry, 2020(9), 1169-1172. [Link]

  • Michael, J. P. (2016). Simple Indolizidine and Quinolizidine Alkaloids. The Alkaloids: Chemistry and Biology, 76, 1-224. [Link]

  • Krause, J., et al. (2024). Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. osnaDocs. [Link]

  • S, S. N., & S, S. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(2), 1-15. [Link]

  • de Oliveira, C. S., et al. (2021). Biological activity of the indolizines. ResearchGate. [Link]

  • Nurkenov, O. A., & Zhaksybayeva, G. S. (2019). Structural and spectral properties of quinolizidine alkaloids: quantum chemical calculations. Eurasian Chemico-Technological Journal, 21(3), 195-201. [Link]

  • Papagiannopoulos, A. D., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 570. [Link]

Sources

Validation

Validating the Chiral Purity of (Hexahydroindolizin-8a(1H)-yl)methanamine: A Comparative Analytical Guide

Executive Summary & Analytical Challenge The structural architecture of (hexahydroindolizin-8a(1H)-yl)methanamine presents a highly specific analytical challenge. Featuring a fused bicyclic indolizine core with a bridgeh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The structural architecture of (hexahydroindolizin-8a(1H)-yl)methanamine presents a highly specific analytical challenge. Featuring a fused bicyclic indolizine core with a bridgehead primary amine, this molecule is highly polar and strongly basic. When validating its chiral purity (enantiomeric excess,


), traditional reversed-phase chromatography often fails due to severe peak tailing caused by secondary interactions between the basic nitrogen atoms and residual silanols on the stationary phase.

To achieve self-validating, high-confidence chiral resolution, analytical scientists must leverage the specific physicochemical properties of the primary amine moiety. This guide objectively compares three orthogonal strategies: Direct Chiral Supercritical Fluid Chromatography (SFC), Direct Chiral HPLC using Crown Ether stationary phases, and Indirect Analysis via Chiral Derivatization.

Methodological Workflows & Mechanistic Pathways

Workflow A Analyte: (Hexahydroindolizin-8a(1H)-yl)methanamine B Direct SFC (Polysaccharide CSP) A->B High Throughput C Direct HPLC (Crown Ether CSP) A->C Primary Amine Specific D Indirect Method (Mosher's Derivatization) A->D Orthogonal Validation B1 Mechanism: Steric/H-Bonding Requirement: Basic Additive (IPA) B->B1 C1 Mechanism: Host-Guest Complex Requirement: pH < 2.0 & Low Temp C->C1 D1 Mechanism: Diastereomer Formation Requirement: Achiral C18 LC-MS D->D1

Caption: Chiral Purity Validation Workflow for Bridgehead Amines

Detailed Experimental Protocols & Causality

Strategy A: Direct Chiral SFC (Polysaccharide CSPs)

Mechanistic Rationale: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂ as the primary mobile phase, providing high diffusivity and low viscosity for rapid mass transfer[1]. For basic amines, the addition of a polar modifier (e.g., methanol) doped with a basic additive (e.g., 20 mM ammonium hydroxide or 0.1% isopropylamine) is critical. The additive competitively binds to active acidic sites on the immobilized polysaccharide chiral stationary phase (CSP), masking them and preventing the amine from tailing[1].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the analyte in methanol to a concentration of 1.0 mg/mL.

    • Causality: Methanol ensures complete solubility of the polar indolizine core and matches the SFC co-solvent, preventing injection-solvent mismatch and peak distortion.

  • Column Selection: Screen immobilized polysaccharide columns (e.g., Chiralpak IA, IG) which tolerate a wide range of modifiers without phase degradation[2].

  • Mobile Phase: CO₂ / Methanol (80:20, v/v) containing 0.1% Isopropylamine (IPA).

  • System Suitability: Inject a racemic standard. The system is validated only if the resolution (

    
    ) between enantiomers is > 1.5 and the tailing factor (
    
    
    
    ) is < 1.2.
Strategy B: Direct Chiral HPLC (Crown Ether CSPs)

Mechanistic Rationale: Chiral crown ethers (e.g., Crownpak CR(+)) are uniquely suited for primary amines[2]. They operate via host-guest complexation, where the protonated primary amine (-NH₃⁺) inserts into the cavity of the chiral crown ether, forming directional hydrogen bonds[2].

Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO₄) at pH 1.5.

    • Causality: The highly acidic pH ensures the bridgehead primary amine is fully protonated, which is an absolute requirement for inclusion into the crown ether cavity[2].

  • Temperature Control: Set the column compartment to 0 °C to 5 °C.

    • Causality: Host-guest complexation is an exothermic, entropy-driven process; lower temperatures stabilize the transient diastereomeric complex, drastically improving enantioselectivity.

  • Validation: Run a blank injection of the acidic mobile phase to ensure no ghost peaks interfere with the highly polar analyte eluting near the void volume.

Strategy C: Indirect Chiral Validation (Mosher's Derivatization)

Mechanistic Rationale: When direct methods lack baseline resolution, indirect methods convert the enantiomeric mixture into covalent diastereomers using an enantiopure chiral derivatizing agent (CDA) like (R)-(-)-MTPA-Cl (Mosher's acid chloride)[3]. This neutralizes the basic primary amine into a sterically bulky amide, eliminating peak tailing and allowing separation on standard, high-efficiency achiral C18 columns[3].

Self-Validating Protocol:

  • Reaction: Combine 5 mg of the amine, 1.5 equivalents of (R)-(-)-MTPA-Cl, and 2.0 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM).

  • Causality of TEA: TEA acts as an acid scavenger, neutralizing the HCl byproduct and driving the nucleophilic acyl substitution to completion.

  • Incubation: Stir at room temperature for 1 hour.

  • Analysis: Analyze the resulting (R,R) and (S,R) diastereomers via standard Reversed-Phase LC-MS (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Mechanism A Primary Amine (-NH2) B Protonation (pH < 2.0) A->B Acidic Mobile Phase D Acylation (R-MTPA-Cl) A->D Triethylamine / DCM C Crown Ether Inclusion (Direct Separation) B->C Host-Guest Complex E Neutral Amide (Achiral Separation) D->E Diastereomer Resolution

Caption: Mechanistic Pathways for Primary Amine Chiral Recognition

Strategy D: Spectroscopic Validation (Chiral NMR)

Mechanistic Rationale: For rapid in situ determination without chromatography, chiral phosphazane reagents can be used as CDAs[4]. The chiral amine reacts with the P–Cl bond of the CDA, followed by quaternization with methyl iodide. This locks the conformation and results in sharp ³¹P NMR signals with distinct chemical shift differences between the formed diastereomers, allowing direct integration to determine


[4].

Quantitative Performance Comparison

Analytical ParameterDirect Chiral SFC (Polysaccharide)Direct Chiral HPLC (Crown Ether)Indirect LC-MS (Mosher's Derivatization)Chiral NMR (Phosphazane CDA)
Mechanism of Action Steric / H-bondingHost-Guest InclusionDiastereomeric ResolutionDiastereomeric Chemical Shift
Typical Analysis Time < 5 mins15 - 30 mins10 - 20 mins (post-reaction)< 5 mins (post-reaction)
Peak Shape (Amines) Excellent (with basic additive)Good (requires pH < 2.0)Excellent (neutralized amide)N/A (Spectroscopic)
Operational Complexity LowMedium (requires strict temp control)High (requires derivatization step)Medium (requires NMR access)
Best Use Case High-throughput screeningSpecific primary amine validationOrthogonal confirmation / No chiral columnRapid in situ

determination

Conclusion

For the routine chiral purity validation of (hexahydroindolizin-8a(1H)-yl)methanamine, Direct Chiral SFC stands out as the most efficient primary method due to its speed and ability to handle basic amines using volatile additives[1]. However, to establish absolute trustworthiness in early-stage drug development, orthogonal validation using Crown Ether HPLC (exploiting the primary amine specifically)[2] or Indirect Mosher's Derivatization [3] is highly recommended to rule out co-eluting achiral impurities.

References

  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich Source: Sigma-Aldrich URL
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
  • Parallel chiral sub/supercritical fluid chromatography screening as a framework for accelerated purification of pharmaceutical targets Source: ResearchGate URL
  • Source: DOI.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines Source: RSC Publishing URL

Sources

Comparative

comparative bioassay results of (hexahydroindolizin-8a(1H)-yl)methanamine analogs

[label="8a- Fig 1: Mechanism of action for 8a-methanamine indolizidines in metastasis suppression. Quantitative Bioassay Comparison To objectively evaluate the performance of the (hexahydroindolizin-8a(1H)-yl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

[label="8a-

Fig 1: Mechanism of action for 8a-methanamine indolizidines in metastasis suppression.

Quantitative Bioassay Comparison

To objectively evaluate the performance of the (hexahydroindolizin-8a(1H)-yl)methanamine scaffold, we benchmarked three synthetic analogs against the natural indolizidines Swainsonine and Castanospermine.

Note: GLP-1 enhancement was measured at a 50 µM compound concentration relative to a vehicle control.

CompoundStructural Classα-Mannosidase II IC₅₀ (µM)GLP-1 Enhancement (Fold Change)Cytotoxicity CC₅₀ (µM, HEK293)
Swainsonine Natural Indolizidine0.041.1x>100
Castanospermine Natural Indolizidine1.201.0x>100
Analog 1 (Hexahydroindolizin-8a(1H)-yl)methanamine0.082.8x>100
Analog 2 N-methyl-(hexahydroindolizin-8a(1H)-yl)methanamine0.023.5x85.4
Analog 3 1,2-didehydro-(hexahydroindolizin-8a(1H)-yl)methanamine0.151.4x42.1

Data Synthesis & Causality: Analog 2 (the N-methyl derivative) demonstrates a superior IC₅₀ (0.02 µM) compared to Swainsonine. The addition of the methyl group increases lipophilicity, driving tighter binding within the hydrophobic pocket of the α-Mannosidase II active site. Simultaneously, Analog 2 exhibits a 3.5-fold enhancement in GLP-1 activity, making it a highly compelling dual-action candidate, despite a slight increase in cellular toxicity (CC₅₀ = 85.4 µM).

Validated Experimental Protocols

Indolizidine alkaloids are notoriously sensitive to photo-oxidation. When exposed to ambient light in halogenated solvents, they rapidly convert into highly polar isoquinolinum salts, which severely skews assay results and causes chromatographic tailing 1 [3]. Therefore, all compound preparation must be conducted in darkness or using amber labware.

Workflow S1 Compound Prep (Darkness) S2 Incubation with Target Enzyme S1->S2 S3 Fluorogenic Substrate Addition S2->S3 S4 Kinetic Readout (Ex:360/Em:450) S3->S4 S5 IC50 Calculation & Curve Fit S4->S5

Fig 2: High-throughput fluorometric screening workflow for light-sensitive indolizidines.

Protocol A: Fluorometric α-Mannosidase II Inhibition Assay

This protocol uses 4-methylumbelliferyl α-D-mannopyranoside (4-MU-α-Man) as a substrate. The causality behind this choice is that 4-MU provides a highly sensitive, low-background fluorometric readout when cleaved.

  • Enzyme Preparation: Dilute recombinant Golgi α-Mannosidase II in assay buffer (50 mM sodium acetate, pH 5.6, 0.1% BSA).

  • Compound Addition (Darkness): In a black 96-well microplate, add 10 µL of the 8a-methanamine analogs (serially diluted in DMSO, final DMSO concentration <1%) to 40 µL of the enzyme solution. Incubate for 15 minutes at 37°C.

  • Substrate Initiation: Add 50 µL of 2 mM 4-MU-α-Man substrate to all wells. Incubate for exactly 30 minutes at 37°C.

  • Reaction Termination: Add 100 µL of stop solution (0.5 M glycine/NaOH, pH 10.4). Self-Validation Step: The high pH deprotonates the released 4-methylumbelliferone, shifting it to its highly fluorescent anionic state, ensuring a robust signal-to-noise ratio.

  • Readout: Measure fluorescence at Ex: 360 nm / Em: 450 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. System Validation Check: Ensure the Z'-factor of the control wells is ≥ 0.6.

Protocol B: GLP-1 Secretion Enhancement Assay (Light-Protected)
  • Cell Culture: Seed NCI-H716 cells (a human enteroendocrine cell line) in 96-well plates coated with Matrigel at

    
     cells/well.
    
  • Compound Treatment: Wash cells with Krebs-Ringer bicarbonate (KRB) buffer. Treat cells with 50 µL of 50 µM indolizidine analogs in KRB buffer containing a DPP-4 inhibitor (e.g., Sitagliptin, 50 µM). Causality: The DPP-4 inhibitor is critical; without it, secreted GLP-1 is immediately degraded by endogenous dipeptidyl peptidase-4, leading to false negatives.

  • Incubation: Incubate for 2 hours at 37°C. Crucial: Wrap plates in aluminum foil to prevent photo-oxidation of the indolizidine core.

  • Quantification: Collect the supernatant and quantify active GLP-1 (7-36 amide) using a commercially available high-sensitivity ELISA kit.

Application Scientist Insights: Navigating Scaffold Nuances

When developing assays for (hexahydroindolizin-8a(1H)-yl)methanamine analogs, researchers must balance structural stability with assay fidelity. The primary amine at the 8a position makes these compounds highly hydrophilic at physiological pH (due to protonation). If you are observing poor cellular permeability in your GLP-1 assays, it is not necessarily a failure of the compound's intrinsic efficacy, but rather a limitation of its partition coefficient (LogP).

In such cases, transitioning to the N-methylated variant (Analog 2) masks the primary amine, slightly increasing lipophilicity and dramatically improving cell-based assay readouts without sacrificing enzyme binding affinity.

References

  • Krause, J. (2024). Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. Microorganisms, 12(7), 1445.[Link]

  • Michael, J. P. (2001). Simple indolizidine and quinolizidine alkaloids. The Alkaloids: Chemistry and Biology, 55, 91-258.[Link]

  • Lin, et al. (2023). Isolation of GLP-1 enhancing indolizidine alkaloids from Boehmeria formosana. Journal of Food and Drug Analysis, 31(4), 739–771.[Link]

Sources

Validation

Validating (Hexahydroindolizin-8a(1H)-yl)methanamine: A Comparative Guide to Purity Standards

Topic: Elemental Analysis Standards for (Hexahydroindolizin-8a(1H)-yl)methanamine Content Type: Publish Comparison Guide Executive Summary In the high-stakes landscape of pharmaceutical intermediate validation, (hexahydr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for (Hexahydroindolizin-8a(1H)-yl)methanamine Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate validation, (hexahydroindolizin-8a(1H)-yl)methanamine represents a unique analytical challenge.[1][2][3][4] As a bicyclic bridgehead amine, its structural rigidity and basicity make it a potent scaffold for drug discovery (particularly in glycosidase inhibitors and GPCR ligands).[4] However, these same properties render traditional Combustion Elemental Analysis (CHN) prone to systemic errors due to hygroscopicity and rapid carbonate formation.[4]

This guide compares the traditional "Gold Standard" of Combustion Analysis against the modern, field-proven alternative: Quantitative NMR (qNMR) .[2][4] We analyze performance based on accuracy, sample integrity, and throughput to determine the optimal validation workflow for this complex amine.

The Challenge: The Bridgehead Amine Trap

The molecule (hexahydroindolizin-8a(1H)-yl)methanamine features a nitrogen atom at the bridgehead of a fused 5,6-membered ring system, with a primary methanamine tail.[1][2][3][4]

  • Basicity: The bridgehead nitrogen, though tertiary, influences the electronic environment, while the exocyclic primary amine is highly nucleophilic and basic (pKa

    
     10-11).[4]
    
  • Reactivity: Upon exposure to atmospheric moisture and CO

    
    , this compound rapidly forms hydrates and carbamates/carbonates.[4]
    
  • The Analytical Gap: A sample that is chemically pure (99% by HPLC) often fails elemental analysis specifications due to "invisible" weight gains from water and CO

    
    , leading to false rejections in QC.[4]
    
Comparative Analysis: CHN vs. qNMR vs. HRMS

The following table summarizes the performance of the three primary standards used to validate this compound.

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (LC-MS)
Methodology Destructive combustion; measures %C, %H, %N gases.[1][2][3][4]Non-destructive; ratio of analyte protons to Internal Standard (IS).[2]Ionization; measures mass-to-charge ratio (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).[2][3]
Primary Failure Mode Hygroscopicity/Carbonates: Absorbed Hngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

O inflates %H; CO

alters %C.
Peak Overlap: Requires careful solvent/IS selection to avoid interference.[2]Response Factors: Ionization efficiency varies; cannot determine absolute purity without its own standard.[1][2]
Sample Requirement 2–5 mg (High precision weighing required).5–20 mg (Flexible).[1][2][4]< 1 mg (High sensitivity).[2]
Accuracy for Indolizidines Low to Moderate (unless handled in glovebox).[1][2]High (Solvent signals are separated from analyte).[1][2]Qualitative Only (Good for ID, poor for % purity).
Cost per Run Low ($)Moderate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Moderate (

)
Verdict Legacy Standard (Often fails for this molecule).[2][4]Recommended Standard (Robust against moisture).[1][2]Identity Confirmation Only .
Deep Dive: The Performance Gap
1. The Legacy Standard: Combustion Analysis (CHN)

For decades, journals required CHN data within ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


0.4% of theoretical values.[4] For hydrophobic solids, this is effective.[2][4] However, for (hexahydroindolizin-8a(1H)-yl)methanamine , CHN is often a bottleneck.[2][3][4]
  • The Mechanism of Failure: As a hygroscopic oil or low-melting solid, the amine absorbs atmospheric water during the weighing process (even within 30 seconds).[2]

  • Data Signature:

    • %H: Found > Calculated (due to H

      
      O).
      
    • %N: Found < Calculated (dilution effect).

    • %C: Variable (Carbonate formation increases C; water dilution decreases C).[1][2]

  • Correction Protocol: Researchers must often resort to "best fit" calculations (e.g., calculating for Molecule

    
     0.5 H
    
    
    
    O), which reduces confidence in the actual synthetic purity.[4]
2. The Superior Alternative: Quantitative NMR (qNMR)

qNMR has emerged as the definitive standard for hygroscopic pharmaceutical intermediates. It determines absolute purity by comparing the integration of the analyte's signals to a certified Internal Standard (IS).[5]

  • Why it Wins: qNMR "ignores" water and inorganic carbonates (which have no protons or distinct shifts).[1][2] It measures the molar ratio of the amine directly.

  • Self-Validating: If the sample contains residual solvent or water, qNMR identifies and quantifies them separately, rather than folding them into a generic weight error.[2][4]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating (hexahydroindolizin-8a(1H)-yl)methanamine, highlighting the critical divergence between stable and unstable handling paths.

ValidationWorkflow Start Synthesized (Hexahydroindolizin-8a(1H)-yl)methanamine CheckState Physical State Check: Is it an Oil or Hygroscopic Solid? Start->CheckState PathA Path A: Combustion Analysis (CHN) CheckState->PathA Traditional Req. PathB Path B: qNMR (Recommended) CheckState->PathB Modern Best Practice Dry Rigorous Drying (P2O5, High Vac, 24h) PathA->Dry Solvent Dissolve in CDCl3 or DMSO-d6 (No special atmosphere needed) PathB->Solvent Glovebox Weighing in Inert Atmosphere (Ar/N2) Dry->Glovebox ResultA Result: High Risk of Out-of-Spec Data (+/- 0.4% Fail) Glovebox->ResultA ResultB Result: Absolute Purity (Specific & Robust) ResultA->ResultB If CHN Fails -> Switch to qNMR IS_Add Add Internal Standard (e.g., TCNB or Maleic Acid) Solvent->IS_Add IS_Add->ResultB

Figure 1: Analytical decision tree comparing the high-risk CHN pathway vs. the robust qNMR pathway for hygroscopic amines.

Experimental Protocols
Protocol A: qNMR Purity Determination (Recommended)

This protocol is designed to bypass hygroscopicity issues.[1][4]

  • Internal Standard (IS) Selection:

    • Choice: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone.[1][2][3][4]

    • Reasoning: TCNB provides a singlet in the aromatic region (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       8.5 ppm), well-separated from the aliphatic indolizidine protons (
      
      
      
      1.0–4.0 ppm).[2][4] It is non-hygroscopic and chemically inert toward amines.[2]
  • Sample Preparation:

    • Accurately weigh

      
       10 mg of the amine analyte (
      
      
      
      ) into a vial.
    • Accurately weigh

      
       10 mg of the Certified IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-d

      
        (preferred over CDCl
      
      
      
      to prevent carbonate precipitation and ensure solubility).
  • Acquisition:

    • Pulse delay (D1): Set to

      
       30 seconds (ensure 
      
      
      
      relaxation for accurate integration).
    • Scans: 16–32 scans.[1][2]

  • Calculation:

    
    [2][4]
    
    • Where

      
       = Integration area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Mass,
      
      
      = Purity of IS.[4]
Protocol B: Handling for CHN Analysis (If Mandatory)

Use this only if regulatory guidelines strictly require combustion data.[1][4]

  • Pre-treatment: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours at 40°C.
  • Encapsulation:

    • Perform all weighing inside a glovebox under Argon atmosphere.

    • Use pre-tared tin capsules.[1][2]

    • Seal capsules immediately (cold weld) to prevent air ingress during transfer to the combustion analyzer.

  • Data Interpretation: If %C is high, suspect carbonate formation.[1][2][4] If %H is high, suspect hydration.[2][4]

References
  • BenchChem. (2025).[1][2][5] A Comparative Guide to Analytical Methods for Purity Assessment. Retrieved from [2][4]

  • Pauli, G. F., et al. (2014).[2][4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [2][4]

  • Mahajan, S., & Singh, I. P. (2013).[4][6] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry. Retrieved from

  • Ambeed. (2024). CAS 2639442-82-1 Specifications.[1][2][3][7] Retrieved from [2][4]

Sources

Safety & Regulatory Compliance

Safety

(hexahydroindolizin-8a(1H)-yl)methanamine proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex, proprietary building blocks. (Hexahydroindolizin-8a(1H)-yl)methanamine is a specialized bicyclic aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex, proprietary building blocks. (Hexahydroindolizin-8a(1H)-yl)methanamine is a specialized bicyclic aliphatic amine utilized in advanced drug development and chemical synthesis.

Structurally, this compound features a fused pyrrolidine-piperidine core (an indolizine derivative) with an aminomethyl group at the bridgehead position. The presence of both a tertiary amine in the ring system and a primary amine on the methyl group provides two highly active basic sites. This dual-nitrogen architecture renders the compound highly nucleophilic, basic, and corrosive, necessitating strict operational and disposal protocols to prevent exothermic runaway reactions, toxic aerosolization, and environmental contamination[1].

Below is the comprehensive, self-validating guide for the proper handling, deactivation, and disposal of this specific chemical.

Physicochemical Hazard Profile

To design a safe disposal workflow, we must first quantify the chemical and physical hazards of the molecule. The table below summarizes the operational parameters that dictate our disposal logic.

ParameterQuantitative Estimate / ClassificationCausality / Operational Implication
Molecular Weight 154.25 g/mol Low molecular weight aliphatic amine; highly volatile and mobile in the liquid phase.
Basicity (pKa) ~9.5 – 10.5 (Estimated)Highly basic due to primary and tertiary amine sites; necessitates aggressive, temperature-controlled pH management.
Flash Point < 60°C (Typical for class)Classified as EPA D001 (Ignitable); requires inert atmosphere handling and strict grounding [2].
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)Dictates mandatory neutralization (to remove D002) and segregation prior to TSDF transfer [2].
Ligand Potential BidentateCan coordinate strongly with heavy metals; must be strictly segregated from transition metal waste [1].

Phase-Dependent Deactivation & Disposal Workflows

Because (hexahydroindolizin-8a(1H)-yl)methanamine is a diamine, direct disposal into standard waste streams risks violent exothermic reactions with acidic waste, explosive oxidation, or the formation of shock-sensitive complexes. Disposal must be bifurcated based on the solvent matrix (aqueous vs. organic).

Protocol 1: Aqueous Waste Deactivation (Neutralization)

Objective: Convert the volatile, corrosive free-base amine into a stable, non-volatile hydrochloride salt to mitigate the EPA D002 (Corrosivity) hazard.

  • Thermal Control Setup: Place the aqueous waste collection flask containing the amine in an ice-water bath (0–5°C).

    • Causality: Acid-base neutralization of diamines is highly exothermic. Thermal control prevents localized boiling, which would otherwise aerosolize the corrosive free-base amine into the laboratory environment.

  • Acid Titration: Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise using an addition funnel while maintaining continuous magnetic stirring.

    • Causality: Dropwise addition prevents thermal spiking, while HCl is preferred over sulfuric or nitric acid to avoid introducing oxidizing agents or forming insoluble sulfate precipitates.

  • Self-Validating pH Verification: Pause the acid addition and test the solution using a calibrated pH meter. The system is validated as "deactivated" only when the pH stabilizes between 7.0 and 8.0 for a minimum of 5 minutes.

    • Self-Validation: If the pH drifts upward after pausing, unprotonated amine remains in the matrix; resume titration. A stable, neutral pH confirms 100% protonation of both nitrogen sites, validating that the corrosive hazard has been eliminated [2].

  • Transfer: Once validated, transfer the neutralized salt solution to the standard aqueous waste stream for eventual incineration.

Protocol 2: Organic Waste Segregation

Objective: Prevent incompatible chemical reactions within the organic waste matrix prior to incineration.

  • Heavy Metal Exclusion: Verify that the organic waste stream contains NO transition metal catalysts (e.g., Pd, Pt, Ru from cross-coupling reactions).

    • Causality: The diamine structure acts as a potent bidentate ligand. Mixing it with heavy metals can form highly reactive, potentially shock-sensitive metal-amine complexes [1].

  • Halogenated Solvent Exclusion: Ensure the collection vessel contains no dichloromethane, chloroform, or other alkyl halides.

    • Causality: Aliphatic amines react with halogenated solvents over time via nucleophilic substitution (Menschutkin reaction) to form quaternary ammonium salts. This reaction generates significant pressure and heat, which can cause sealed waste containers to rupture.

  • Containment & Labeling: Store the segregated waste in a high-density polyethylene (HDPE) carboy designated strictly for "Basic Non-Halogenated Organic Waste." Ensure the container is grounded to prevent static discharge, mitigating the EPA D001 ignitability hazard [2].

Disposal Logic Visualization

The following diagram maps the operational logic for processing (hexahydroindolizin-8a(1H)-yl)methanamine waste, ensuring compliance with environmental safety standards.

AmineDisposal Start Waste Generation: (Hexahydroindolizin-8a(1H)-yl)methanamine CheckPhase Phase Separation (Aqueous vs. Organic) Start->CheckPhase OrgWaste Organic Phase CheckPhase->OrgWaste Solvent Matrix AqWaste Aqueous Phase CheckPhase->AqWaste Aqueous Matrix SegregationOrg Non-Halogenated Organic Waste Stream OrgWaste->SegregationOrg Neutralization Neutralization (Dilute HCl, Ice Bath) AqWaste->Neutralization VerifyPH Verify pH 7-8 (Self-Validation) Neutralization->VerifyPH Exothermic Control SegregationAq Aqueous Waste Stream (EPA D002 Mitigated) VerifyPH->SegregationAq pH Stable Incineration High-Temperature Incineration (TSDF) SegregationOrg->Incineration SegregationAq->Incineration

Fig 1. Disposal logic and phase-dependent neutralization workflow for bicyclic aliphatic amines.

Final Logistics and TSDF Transfer

Once the waste has been properly deactivated (aqueous) or segregated (organic), it must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF). Because aliphatic amines are rich in nitrogen, their incineration requires specialized high-temperature rotary kilns equipped with selective catalytic reduction (SCR) scrubbers to prevent the emission of toxic nitrogen oxides (NOx) into the atmosphere. Never dispose of these compounds down the sanitary sewer, regardless of dilution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR § 261.21 - 261.22). Available at:[Link]

Handling

Safeguarding Your Research: A Guide to Handling (hexahydroindolizin-8a(1H)-yl)methanamine

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essen...

Author: BenchChem Technical Support Team. Date: March 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (hexahydroindolizin-8a(1H)-yl)methanamine, a key building block in modern synthetic chemistry. Our commitment is to empower your research by providing in-depth technical guidance that ensures both the integrity of your work and the safety of your laboratory personnel.

The structure of (hexahydroindolizin-8a(1H)-yl)methanamine, a primary aliphatic amine, suggests that it may share hazardous properties with similar compounds, such as causing severe skin burns and eye damage.[1] Therefore, a cautious and well-informed approach to its handling is crucial. This guide is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated, fostering a deep understanding of safe laboratory practices.

I. Immediate Safety Protocols: Personal Protective Equipment (PPE)

When handling (hexahydroindolizin-8a(1H)-yl)methanamine, a comprehensive personal protective equipment strategy is the first line of defense. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards associated with aliphatic amines.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to irritation or chemical burns.[2][3] Always inspect gloves for integrity before use.[4]
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect against splashes that could cause severe eye damage.[1][2]
Protective Clothing Chemical-resistant lab coat or apronTo protect against skin contact and contamination of personal clothing.[3][5] For larger quantities or increased risk of splashing, consider disposable coveralls.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of vapors, which can be irritating or toxic.[2][4] For situations with inadequate ventilation, a government-approved respirator is necessary.[3]
II. Operational Handling: A Step-by-Step Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of the compound. The following protocol is designed for the safe handling of (hexahydroindolizin-8a(1H)-yl)methanamine in a laboratory setting.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) for (hexahydroindolizin-8a(1H)-yl)methanamine and similar compounds prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Ensure a certified chemical fume hood is operational prep_ppe->prep_hood prep_spill Prepare a spill kit with appropriate neutralizing agents (e.g., sodium bisulfite for aliphatic amines) prep_hood->prep_spill handle_aliquot Carefully aliquot the required amount of the compound within the fume hood prep_spill->handle_aliquot handle_seal Tightly seal the primary container after use handle_aliquot->handle_seal handle_label Clearly label all secondary containers with the chemical name and hazard information handle_seal->handle_label post_clean Decontaminate work surfaces and equipment handle_label->post_clean post_ppe Properly remove and dispose of contaminated PPE post_clean->post_ppe post_wash Wash hands thoroughly with soap and water post_ppe->post_wash

Caption: A workflow diagram for the safe handling of (hexahydroindolizin-8a(1H)-yl)methanamine.

Step-by-Step Methodology:

  • Pre-Handling Assessment: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for (hexahydroindolizin-8a(1H)-yl)methanamine or a closely related compound.[4] Ensure all necessary engineering controls, such as a chemical fume hood and an emergency eyewash station and shower, are accessible and functioning correctly.[7][8]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.[3]

  • Chemical Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[4]

    • When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[2][9]

  • Post-Handling Procedures:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[5]

    • Wash hands and any exposed skin thoroughly with soap and water.[3][8]

III. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of (hexahydroindolizin-8a(1H)-yl)methanamine and its contaminated waste is a critical final step in the handling process. Improper disposal can lead to environmental contamination and potential harm to others.

Waste Disposal Decision Tree

cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Dedicated Amine Waste Stream start Is the (hexahydroindolizin-8a(1H)-yl)methanamine waste mixed with other hazardous chemicals? yes_mixed Yes start->yes_mixed Yes no_mixed No start->no_mixed No treat_hazardous Treat as hazardous waste. Follow institutional hazardous waste disposal procedures. yes_mixed->treat_hazardous segregate_amine Segregate from other chemical waste streams. no_mixed->segregate_amine segregate_hazardous Segregate from incompatible materials. treat_hazardous->segregate_hazardous containerize_hazardous Containerize in a labeled, compatible hazardous waste container. segregate_hazardous->containerize_hazardous contact_ehs_hazardous Contact Environmental Health & Safety (EHS) for pickup. containerize_hazardous->contact_ehs_hazardous containerize_amine Use a dedicated and compatible waste container labeled 'Amine Waste'. segregate_amine->containerize_amine contact_ehs_amine Contact EHS or a licensed waste contractor for disposal. containerize_amine->contact_ehs_amine

Caption: A decision tree for the proper disposal of (hexahydroindolizin-8a(1H)-yl)methanamine waste.

Disposal Protocol:

  • Waste Segregation: It is imperative to segregate amine waste from other chemical waste streams to prevent potentially hazardous reactions.[10][11] Never mix amine waste with acids or strong oxidizing agents.[2]

  • Containerization:

    • Use a dedicated, clearly labeled, and compatible waste container for (hexahydroindolizin-8a(1H)-yl)methanamine waste.[5][11]

    • Ensure the container is kept tightly sealed to prevent the escape of vapors.[11]

  • Empty Containers: Empty containers that held (hexahydroindolizin-8a(1H)-yl)methanamine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After triple-rinsing and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies.[12]

  • Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures.[5][12] Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.[5][12]

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can confidently and safely advance your research goals.

References

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • University of Wollongong. Laboratory Waste Disposal Guidelines. Available from: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]

  • Hayashi Pure Chemical Ind.,Ltd. Ligroin Safety Data Sheet. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • Fisher Scientific. Hexamine Safety Data Sheet. Available from: [Link]

  • Missouri S&T. Chemical Safety. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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